molecular formula C6H3F3N2O2 B1394137 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid CAS No. 878742-59-7

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1394137
CAS No.: 878742-59-7
M. Wt: 192.1 g/mol
InChI Key: HGFBZPMMYNDNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H3F3N2O2 and its molecular weight is 192.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-2-1-3(11-5)4(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFBZPMMYNDNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676483
Record name 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878742-59-7
Record name 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine scaffold dramatically alters its physicochemical properties, offering unique advantages in the design of novel therapeutic agents and functional materials. The strong electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability, modulates bioavailability, and can increase the binding affinity of a molecule to its biological target. This guide provides a comprehensive overview of the core basic properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for professionals in drug discovery and development.

Physicochemical and Basic Properties

The defining characteristic of this compound, central to its utility, is its electronic nature. The pyrimidine ring itself is an electron-deficient (π-deficient) system. The addition of a strongly electron-withdrawing trifluoromethyl group at the 2-position further depletes the ring of electron density. This has profound effects on the basicity of the pyrimidine nitrogen atoms and the acidity of the carboxylic acid proton.

Basicity and Acidity (pKa)

The basicity of the pyrimidine ring nitrogens in this compound is significantly reduced compared to unsubstituted pyrimidine. Pyrimidine itself is a weak base, with a pKa of 1.23 for its conjugate acid.[1] The presence of two powerful electron-withdrawing groups—the trifluoromethyl group and the carboxylic acid—drastically decreases the electron density on the ring nitrogens, making them very poor proton acceptors.

Conversely, the carboxylic acid moiety is a strong acid. The electron-withdrawing pyrimidine ring, further activated by the trifluoromethyl group, stabilizes the carboxylate anion, facilitating proton dissociation. While an experimental pKa for the carboxylic acid proton of the title compound is not reported, a predicted pKa for the isomeric 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is 1.67 ± 0.25.[2] This strongly suggests that this compound is a strong organic acid, comparable in acidity to some mineral acids.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₆H₃F₃N₂O₂[3]
Molecular Weight 192.10 g/mol [3]
CAS Number 878742-59-7[4]
Appearance White solid[3]
Boiling Point 220.7 ± 40.0 °C at 760 mmHg
Predicted pKa (acid) ~1.7 (by analogy to isomer)[2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through multi-step synthetic sequences. A general and adaptable route is outlined in the patent literature.[5]

Synthetic Pathway Overview

A plausible synthetic route involves the construction of the substituted pyrimidine ring from acyclic precursors, followed by functional group interconversion.

Synthesis_of_2_Trifluoromethylpyrimidine_4_carboxylic_acid cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Hydrolysis Precursor_A Amidrazone Derivative Pyrimidine_Intermediate Substituted Pyrimidine Ester Precursor_A->Pyrimidine_Intermediate Condensation Precursor_B 1,3-Dicarbonyl Compound Precursor_B->Pyrimidine_Intermediate Ester_Hydrolysis Methyl 2-(trifluoromethyl) pyrimidine-4-carboxylate Pyrimidine_Intermediate->Ester_Hydrolysis Further Functionalization Final_Product 2-(Trifluoromethyl)pyrimidine- 4-carboxylic acid Ester_Hydrolysis->Final_Product LiOH·H₂O, MeOH/H₂O

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Methyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate

This protocol is adapted from a procedure described for the synthesis of the title compound.[3]

Materials:

  • Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (70.0 mg, 0.339 mmol) in methanol (4.00 mL) and water (0.40 mL), add lithium hydroxide monohydrate (42.7 mg, 1.02 mmol).

  • Stir the reaction mixture at 20 °C for 2 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture in vacuo to remove the methanol.

  • Acidify the remaining aqueous solution by the addition of 1 N HCl until the pH is between 3 and 4.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting white solid is this compound (yield: 45.0 mg, 68%).

Self-Validation: The pH adjustment in step 4 is critical; the product is soluble in its carboxylate form at higher pH and will partition into the aqueous layer. Successful extraction into the organic layer upon acidification confirms the formation of the neutral carboxylic acid. The identity and purity of the final product should be confirmed by spectroscopic methods.

Reactivity

The electron-deficient nature of the pyrimidine ring in this compound dictates its reactivity.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring is highly susceptible to nucleophilic attack, particularly at the 4- and 6-positions, which are activated by the ring nitrogens. The presence of a good leaving group at these positions would facilitate substitution reactions.

  • Electrophilic Aromatic Substitution: Electrophilic attack on the pyrimidine ring is generally disfavored due to its electron-deficient character. If forced, substitution would likely occur at the 5-position, which is the most electron-rich carbon on the ring.

  • Carboxylic Acid Derivatization: The carboxylic acid group can undergo standard transformations to form esters, amides, and other derivatives, providing a handle for further molecular elaboration.

Applications in Drug Discovery and Development

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged motif in modern medicinal chemistry. While a specific marketed drug containing the this compound moiety is not yet prominent, numerous studies highlight the importance of this and closely related structures in the development of novel therapeutics.

Role as a Bioisostere and Pharmacophore

The trifluoromethyl-substituted pyrimidine ring can serve as a bioisostere for other aromatic systems, such as a substituted phenyl ring. The -CF3 group enhances lipophilicity, which can improve cell membrane permeability, and its metabolic stability is a significant advantage in drug design.

Therapeutic Potential

Derivatives of trifluoromethyl-substituted pyrimidines have been investigated for a range of biological activities:

  • Anticancer Agents: A recent study described the design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential inhibitors of Werner (WRN) helicase, a target in certain cancers.[6][7] Several of these compounds demonstrated potent antiproliferative activity against cancer cell lines.

  • Kinase Inhibitors: The pyrimidine core is a common scaffold in the design of kinase inhibitors. The electronic properties of the 2-(trifluoromethyl)pyrimidine system can be fine-tuned to achieve high affinity and selectivity for specific kinase targets.

  • Anti-inflammatory and Antimicrobial Agents: Related structures, such as 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, have shown potential in antimicrobial and anti-inflammatory applications.[1]

The logical workflow for incorporating this moiety in a drug discovery program is as follows:

Drug_Discovery_Workflow Start Identify Biological Target Scaffold_Selection Select 2-(Trifluoromethyl)pyrimidine as a core scaffold Start->Scaffold_Selection Library_Synthesis Synthesize a library of derivatives (e.g., amides of the carboxylic acid) Scaffold_Selection->Library_Synthesis Screening High-Throughput Screening (HTS) for biological activity Library_Synthesis->Screening SAR_Studies Structure-Activity Relationship (SAR) analysis Screening->SAR_Studies Lead_Optimization Optimize potency, selectivity, and ADME properties SAR_Studies->Lead_Optimization Preclinical_Development In vivo efficacy and safety studies Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow utilizing the 2-(Trifluoromethyl)pyrimidine scaffold.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 9.29 (d, J = 5.2 Hz, 1H), 8.26 (d, J = 4.8 Hz, 1H).[3]

The downfield chemical shifts of the two aromatic protons are consistent with the electron-deficient nature of the pyrimidine ring. The proton at the 6-position (δ 9.29) is adjacent to a nitrogen atom, leading to significant deshielding. The proton at the 5-position appears at δ 8.26. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, and its chemical shift can be variable.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its key features are the strongly acidic carboxylic acid group and the electron-deficient pyrimidine ring, which imparts metabolic stability and specific reactivity. While the direct basicity of the pyrimidine nitrogens is negligible, the overall electronic properties of the molecule make it an attractive scaffold for the development of novel bioactive compounds, particularly in the realm of oncology. The synthetic accessibility and the potential for diverse derivatization ensure that this compound will continue to be a molecule of interest for researchers in the chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid (CAS: 878742-59-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its structure marries two key pharmacophoric elements: the pyrimidine ring, a cornerstone of many biologically active molecules including nucleobases, and the trifluoromethyl group, a substituent renowned for its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, offering insights into its utility in the development of novel therapeutics.

The pyrimidine core is a recurring motif in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[4] The strategic incorporation of a trifluoromethyl group further enhances its desirability. This highly electronegative and lipophilic moiety can profoundly influence a molecule's electronic properties, pKa, and resistance to metabolic degradation, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 878742-59-7
Molecular Formula C₆H₃F₃N₂O₂
Molecular Weight 192.10 g/mol
Appearance White to off-white solid
Boiling Point 220.7 ± 40.0 °C at 760 mmHg
Storage Temperature 4°C
Spectroscopic Characterization

The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals for the aromatic protons on the pyrimidine ring. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group, these protons will be deshielded and appear in the downfield region of the spectrum. The carboxylic acid proton will typically appear as a broad singlet at a chemical shift greater than 10 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the trifluoromethyl substituent. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[4][6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong and sharp C=O stretching vibration should be observed around 1700-1725 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region.[8][9][10]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 192. Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.[11][12]

Synthesis and Reactivity

The synthesis of this compound is of key interest to medicinal chemists. While multiple synthetic routes can be envisioned, a common approach involves the construction of the pyrimidine ring from acyclic precursors.

Representative Synthetic Protocol

A plausible synthetic route, adapted from patent literature, involves a multi-step sequence. A key step is the cyclocondensation reaction to form the pyrimidine ring. The final step often involves the hydrolysis of an ester to yield the desired carboxylic acid.

Step 1: Formation of the Pyrimidine Ring A common strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In this case, a trifluoromethyl-containing amidine would be reacted with a suitable three-carbon electrophile.

Step 2: Hydrolysis of the Ester Precursor A frequently employed final step is the saponification of a corresponding ester, such as a methyl or ethyl ester, to the carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

  • Dissolution: Dissolve methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate in a mixture of methanol and water.

  • Saponification: Add lithium hydroxide monohydrate to the solution and stir the mixture at room temperature for several hours.

  • Work-up: After the reaction is complete, remove the methanol under reduced pressure.

  • Acidification: Acidify the aqueous residue with 1 N HCl to a pH of 3-4, leading to the precipitation of the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

SynthesisWorkflow

Caption: Generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The primary reactive handle on this compound is the carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, most notably amides, which are prevalent in pharmaceutical compounds.

Amide Bond Formation: The carboxylic acid can be activated by a plethora of coupling reagents (e.g., HATU, HOBt/EDC, or conversion to the acyl chloride with thionyl chloride) and subsequently reacted with a primary or secondary amine to form the corresponding amide. This reaction is fundamental to its application as a building block in drug discovery, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic indications, including oncology, infectious diseases, and inflammation.[2][13]

The trifluoromethyl group at the 2-position of the pyrimidine ring offers several advantages in drug design:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

  • Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

  • Modulation of pKa: As a strong electron-withdrawing group, the trifluoromethyl moiety can lower the pKa of nearby basic centers, which can be crucial for optimizing drug-target interactions.

  • Enhanced Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.

While a specific marketed drug directly synthesized from this compound is not readily identifiable in the public domain, numerous patents and research articles describe the synthesis of novel bioactive compounds utilizing this and structurally related building blocks. These compounds are often investigated as inhibitors of kinases, proteases, and other enzymes implicated in disease.

SignalingPathway

Caption: A conceptual diagram of a pyrimidine derivative inhibiting a kinase pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as harmful and an irritant.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The convergence of the biologically relevant pyrimidine core with the advantageous properties of the trifluoromethyl group makes it a prized scaffold in modern drug discovery. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for researchers aiming to leverage its potential in the development of the next generation of medicines.

References

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its molecular structure, IUPAC nomenclature, and key physicochemical properties. This document details a representative synthetic protocol, explaining the causal mechanisms behind the procedural choices. Furthermore, it outlines the expected spectroscopic signatures for structural verification and discusses the compound's critical role as a versatile building block in the development of novel pharmaceuticals and agrochemicals. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Introduction: The Significance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a vast array of therapeutic agents.[1][2] The strategic introduction of fluorine atoms or trifluoromethyl (CF₃) groups into these heterocyclic systems can profoundly enhance a molecule's pharmacological profile. The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Consequently, compounds like this compound are not merely chemical curiosities but are highly valued as key intermediates in the synthesis of next-generation drugs and advanced materials.[5][6] This guide provides an in-depth analysis of its structure, synthesis, and application, offering field-proven insights for its effective utilization.

Molecular Identity and Physicochemical Properties

Molecular Structure

The molecular architecture consists of a pyrimidine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a carboxylic acid group. The strong electron-withdrawing nature of both substituents significantly influences the electron density and reactivity of the pyrimidine ring.

Figure 1. Molecular Structure of the Topic Compound.
IUPAC Name

The systematically generated and internationally recognized name for this compound is This compound .[7]

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.

PropertyValueReference(s)
Molecular Formula C₆H₃F₃N₂O₂[8][9]
Molecular Weight 192.10 g/mol [8][10]
CAS Number 878742-59-7[7][8]
Appearance Solid[7]
Boiling Point 220.7 ± 40.0 °C at 760 mmHg[7]
Storage Temperature 4°C[7]
InChI Key HGFBZPMMYNDNLR-UHFFFAOYSA-N[7][9]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative example derived from established methodologies, illustrating a practical approach to its preparation.[5]

Experimental Protocol: A Representative Synthesis

This protocol involves the cyclocondensation to form the pyrimidine ring followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

  • To a solution of ethyl 2-diazo-3-oxobutanoate in a suitable solvent such as ethanol, add trifluoroacetamidine.

  • The rationale for using trifluoroacetamidine is its ability to act as a binucleophile, providing the N-C-N fragment required for pyrimidine ring formation.

  • Heat the reaction mixture under reflux (typically 80-120 °C) for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product (ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate) by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester from Step 1 in a mixture of a suitable solvent (e.g., tetrahydrofuran or ethanol) and water.

  • Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to catalyze the saponification of the ester. The base-mediated hydrolysis is a robust and high-yielding method for converting esters to carboxylic acids.

  • Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

G start Starting Materials: Ethyl 2-diazo-3-oxobutanoate Trifluoroacetamidine step1 Step 1: Cyclocondensation Solvent: Ethanol Heat (Reflux) start->step1 intermediate Intermediate: Ethyl 2-(trifluoromethyl)pyrimidine- 4-carboxylate step1->intermediate step2 Step 2: Saponification (Hydrolysis) Base: LiOH or NaOH Solvent: THF/Water intermediate->step2 acidification Acidification Reagent: 1M HCl step2->acidification product Final Product: 2-(Trifluoromethyl)pyrimidine- 4-carboxylic acid acidification->product

Figure 2. Representative Synthesis Workflow.

Spectroscopic and Analytical Characterization

While specific spectral data requires experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. These predictions are essential for guiding the structural elucidation of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range, due to strong deshielding and hydrogen bonding.[11] The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region (typically 7-9 ppm), with their exact chemical shifts and coupling patterns depending on the electronic environment.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is characteristically deshielded, with a predicted resonance between 160-180 ppm.[11] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyrimidine ring will have distinct signals in the aromatic region.

  • Infrared (IR) Spectroscopy: Two key absorptions are characteristic of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretches.[11] A strong, sharp C=O stretching absorption for the carbonyl group will be present around 1710 cm⁻¹.[11] Additionally, C-F stretching bands for the CF₃ group will be visible, typically in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would correspond to the compound's molecular weight (192.10 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₆H₃F₃N₂O₂) with high accuracy.

Applications in Research and Drug Development

This compound is a highly valuable building block due to the presence of multiple reactive sites and the advantageous properties conferred by the trifluoromethyl group.

  • Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of more complex, biologically active molecules.[3][5] The carboxylic acid group serves as a versatile handle for forming amide bonds, esters, or other functional groups, enabling its incorporation into larger drug scaffolds. Pyrimidine-based drugs are used in a wide range of therapies, including treatments for cancer, infectious diseases, and neurological disorders.[2]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used to develop new pesticides and herbicides. The trifluoromethyl-pyrimidine motif is found in several commercial agrochemicals.[4]

  • Materials Science: Fluorinated organic molecules are of interest in materials science for creating polymers and coatings with enhanced chemical resistance, thermal stability, and specific optical properties.[3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data for the compound and structurally similar chemicals.

Hazard Identification
  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

  • H302: Harmful if swallowed.[7]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12]

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12] Store locked up.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[13]

Conclusion

This compound is a synthetically valuable compound whose importance is derived from the unique combination of a versatile carboxylic acid handle and a property-enhancing trifluoromethyl group on a biologically relevant pyrimidine core. Its role as a key intermediate in the development of pharmaceuticals and agrochemicals underscores its significance in modern chemical research. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, is crucial for leveraging its full potential in scientific and industrial applications.

References

Physical and chemical properties of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. When this powerful functional group is appended to a pyrimidine core—a privileged heterocycle found in numerous bioactive compounds and pharmaceuticals—the resulting molecule becomes a highly valuable building block.

This guide provides a comprehensive technical overview of this compound, a key intermediate that marries the benefits of the trifluoromethyl group with the versatile reactivity of a carboxylic acid on a biologically relevant pyrimidine framework. We will delve into its fundamental physical and chemical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for its effective use in research and development.

Part 1: Core Physicochemical and Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its successful application in synthesis and biological screening. The data presented below have been consolidated from various chemical suppliers and databases to provide a reliable reference point.

Molecular Structure and Identity
  • IUPAC Name: this compound

  • CAS Number: 878742-59-7[1]

  • Molecular Formula: C₆H₃F₃N₂O₂[1]

  • Molecular Weight: 192.1 g/mol [1][2]

  • InChI Key: HGFBZPMMYNDNLR-UHFFFAOYSA-N

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.

PropertyValueSource(s)
Physical Form Solid
Boiling Point 220.7 ± 40.0 °C at 760 mmHg
pKa (Predicted) 1.67 ± 0.25[3]
Storage Temperature 4°C, Sealed in dry conditions[3]

Expert Insight: The predicted pKa value of ~1.67 is notably acidic for a carboxylic acid. This is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group and the pyrimidine ring, which stabilize the carboxylate conjugate base. This enhanced acidity has implications for its reactivity, solubility in aqueous media at different pH values, and potential biological interactions.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The acidic proton of the carboxyl group (–COOH) will typically appear as a broad singlet significantly downfield, often around 12 δ, though its chemical shift is dependent on concentration and solvent[4]. The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the electronic environment.

  • ¹³C NMR: The carbon spectrum provides key structural information. The carboxyl carbon (C=O) is expected to resonate in the 165 to 185 δ range[4]. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining carbons of the pyrimidine ring will have characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functionality.

  • O–H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O–H stretch in a carboxylic acid dimer[4].

  • C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹ corresponding to the carbonyl stretch[4]. Its exact position can indicate whether the acid is in a dimeric (lower wavenumber) or monomeric state.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its chemical reactivity, which allows it to serve as a versatile scaffold for building more complex molecules.

Acidity and Salt Formation

As a carboxylic acid, it readily reacts with bases to form carboxylate salts. This property can be exploited to enhance its solubility in aqueous solutions for biological assays or purification processes.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a wide array of functional group transformations, most notably the formation of amides and esters, which are fundamental reactions in pharmaceutical synthesis[5].

  • Amide Bond Formation: This is arguably the most critical reaction for this compound in drug discovery. Coupling with a diverse range of primary or secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) yields a library of novel pyrimidine-4-carboxamides. This reaction is central to structure-activity relationship (SAR) studies.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling reagents will produce the corresponding esters. Esters can serve as prodrugs or be used as intermediates for further synthetic manipulations.

Influence of the Trifluoromethyl Group

The -CF3 group is a strong electron-withdrawing group. This has two major effects on the pyrimidine ring:

  • Deactivation: It deactivates the ring towards electrophilic aromatic substitution.

  • Activation: It activates the ring for nucleophilic aromatic substitution (SNAAr), should a suitable leaving group be present at another position on the ring.

This electronic profile is a key feature that medicinal chemists leverage to tune the properties and reactivity of the final drug candidates.

Part 4: Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

A common approach to synthesizing pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. A patented method for preparing this compound and its derivatives involves a multi-step process that can be generalized as follows[6].

References

An In-depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid represent a significant class of heterocyclic compounds with potent biological activity. This technical guide provides a comprehensive analysis of their primary mechanism of action, focusing on their role as inhibitors of dihydroorotate dehydrogenase (DHODH). By elucidating the molecular interactions, downstream cellular consequences, and key structure-activity relationships, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting pyrimidine biosynthesis. Detailed experimental protocols and visual diagrams are provided to facilitate the practical application of this knowledge in a laboratory setting.

Introduction: The Emerging Therapeutic Potential of Pyrimidine Analogs

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a privileged structure in medicinal chemistry. The introduction of a trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and binding affinity, making this compound a promising core for drug design.[1][2] These derivatives have garnered significant attention for their potential applications in oncology, immunology, and anti-infective research.[3] This guide will dissect the core mechanism that underpins their therapeutic potential: the targeted inhibition of a critical metabolic enzyme.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The principal molecular target for the majority of biologically active this compound derivatives is dihydroorotate dehydrogenase (DHODH) .[3][4][5]

The Critical Role of DHODH in De Novo Pyrimidine Biosynthesis

DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[3][5][6] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are indispensable for the synthesis of DNA, RNA, and other vital cellular components.

While most cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, such as cancer cells and activated lymphocytes, exhibit a heightened dependence on the de novo pathway to meet their increased demand for nucleotides.[6][7] This metabolic dependency creates a therapeutic window, making DHODH an attractive target for selective inhibition.[3][4][6]

DHODH_Pathway cluster_Mitochondria Inner Mitochondrial Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Catalysis DHO Dihydroorotate DHO->DHODH Substrate UMP Uridine Monophosphate (UMP) Orotate->UMP ...via PRPP Nucleotides UTP, CTP UMP->Nucleotides Macromolecules DNA, RNA, Glycoproteins Nucleotides->Macromolecules Inhibitor 2-(Trifluoromethyl)pyrimidine- 4-carboxylic acid derivative Inhibitor->DHODH Inhibition

Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway.

Molecular Interactions and Binding Mode

Structural studies, including X-ray crystallography of DHODH in complex with various inhibitors, have provided critical insights into the binding mechanism.[4][5] While specific structures for the this compound scaffold are proprietary or under investigation, we can infer the binding mode from related pyrimidine-based inhibitors like Brequinar and Teriflunomide.[5][7]

These inhibitors typically bind to a hydrophobic tunnel near the ubiquinone binding site of DHODH, distinct from the active site where dihydroorotate binds.[7] The binding is often competitive with respect to the co-substrate ubiquinone. Key interactions generally involve:

  • Hydrophobic Interactions: The trifluoromethyl group and the pyrimidine ring are expected to form favorable hydrophobic interactions within the tunnel.

  • Hydrogen Bonding: The carboxylic acid moiety is crucial for activity, likely forming hydrogen bonds with key amino acid residues (e.g., Tyrosine, Arginine) lining the binding pocket.

  • Pi-Stacking: The aromatic pyrimidine ring can engage in pi-stacking interactions with aromatic residues in the enzyme.

The precise orientation and interactions of the this compound core would be confirmed through co-crystallization studies.

Cellular and Physiological Consequences of DHODH Inhibition

The inhibition of DHODH by this compound derivatives triggers a cascade of downstream cellular effects:

  • Pyrimidine Pool Depletion: The most direct consequence is the rapid depletion of intracellular pools of UMP and its downstream metabolites, UTP and CTP.[6] This starves the cell of essential building blocks for nucleic acid synthesis.

  • Cell Cycle Arrest: Deprivation of pyrimidines leads to an S-phase arrest in the cell cycle, as DNA replication cannot proceed without the necessary nucleotide precursors.[8]

  • Inhibition of Proliferation: The block in DNA and RNA synthesis effectively halts cell division, explaining the potent anti-proliferative effects observed in cancer cells and activated immune cells.[7][9]

  • Induction of Differentiation: In certain hematologic malignancies like acute myeloid leukemia (AML), DHODH inhibition has been shown to overcome differentiation blockade, promoting the maturation of malignant cells.[6]

  • Immunomodulatory Effects: By limiting the clonal expansion of activated T and B lymphocytes, DHODH inhibitors can suppress immune responses, which is the basis for their use in autoimmune diseases.[3][10] Recent studies also suggest that DHODH inhibition can enhance anti-tumor immunity by increasing cancer cell antigen presentation.[9][11]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. While extensive SAR studies for this specific scaffold are emerging, general principles can be outlined based on related pyrimidine inhibitors.[12][13]

Position/MoietyModificationImpact on ActivityRationale
C4-Carboxylic Acid Esterification or AmidationOften reduces activityThe free carboxylate is typically crucial for forming key hydrogen bonds with the target enzyme.[14]
C2-Trifluoromethyl Replacement with other groupsGenerally decreases potencyThe CF3 group provides strong hydrophobic interactions and enhances metabolic stability.
C5/C6 Positions Substitution with various groupsModulates potency and propertiesSubstitutions at these positions can be used to fine-tune pharmacokinetic properties, solubility, and target engagement by interacting with different sub-pockets of the binding site.[12]

Systematic modification and biological evaluation are essential to optimize the potency, selectivity, and drug-like properties of this chemical series.[15][16]

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action requires a multi-faceted approach, combining biochemical, cellular, and structural assays.

Protocol: In Vitro DHODH Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human DHODH.

Objective: To determine the IC50 value of a test compound against human DHODH.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilution to each well.

  • Add 188 µL of a master mix containing Assay Buffer, DHODH enzyme, DCIP, and Decylubiquinone to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of DHO solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time (kinetic read). The reduction of DCIP by DHODH causes a loss of blue color.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DHODH_Assay cluster_workflow DHODH Inhibition Assay Workflow A 1. Prepare Compound Serial Dilution B 2. Add Compound, Enzyme, and Reagents to 96-well plate A->B C 3. Pre-incubate (15 min) B->C D 4. Initiate reaction with DHO (Substrate) C->D E 5. Kinetic Read (Absorbance at 600nm) D->E F 6. Calculate Reaction Rate & Determine IC50 E->F

Caption: Workflow for the in vitro DHODH enzymatic assay.

Protocol: Cell-Based Proliferation Assay (MTT/MTS)

This assay assesses the cytostatic or cytotoxic effects of the compound on cancer cell lines known to be dependent on de novo pyrimidine synthesis.

Objective: To measure the anti-proliferative activity (GI50) of a test compound and confirm its on-target effect via uridine rescue.

Materials:

  • Human cancer cell line (e.g., HCT116, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound

  • Uridine solution

  • MTT or MTS reagent

  • 96-well cell culture plates

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Create two sets of compound plates: one with the compound alone and one with the compound plus a final concentration of 100 µM uridine (the "rescue" condition).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound (with or without uridine).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Read the absorbance at the appropriate wavelength.

  • Normalize the data to untreated controls and plot cell viability versus compound concentration to determine the GI50. A significant rightward shift in the GI50 curve in the presence of uridine confirms that the anti-proliferative effect is due to pyrimidine synthesis inhibition.[10]

Conclusion and Future Directions

This compound derivatives exert their primary biological effects through the potent and specific inhibition of dihydroorotate dehydrogenase. This mechanism disrupts the de novo pyrimidine biosynthesis pathway, leading to nucleotide starvation, cell cycle arrest, and a halt in the proliferation of metabolically dependent cells. This targeted action makes DHODH an exceptionally valuable target for the treatment of various cancers and autoimmune disorders.

Future research should focus on obtaining co-crystal structures of these specific derivatives with DHODH to rationalize SAR and guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring the role of these compounds in modulating the tumor microenvironment and their potential in combination therapies represents a promising avenue for clinical translation.[9][11]

References

Foreword: The Strategic Advantage of Fluorination in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylpyrimidine Compounds

In the landscape of modern drug discovery and agrochemical development, the pyrimidine nucleus stands as a cornerstone scaffold, prized for its versatile biological activities.[1][2][3] However, the true potential of this heterocyclic system is often unlocked through strategic functionalization. Among the most impactful modifications is the introduction of a trifluoromethyl (-CF₃) group. This guide delves into the profound influence of this single functional group on the biological profile of pyrimidine derivatives, transforming them into highly potent and targeted agents.

The trifluoromethyl group is not merely a bulky substituent; it is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5][6] When appended to the pyrimidine core, the -CF₃ group creates a synergistic effect, leading to compounds with a wide spectrum of applications, from targeted cancer therapies to next-generation crop protection agents.[7][8] This document provides an in-depth exploration of these activities, grounded in mechanistic insights and validated experimental protocols, for the practicing researcher and development professional.

Part 1: The Trifluoromethyl Effect on Pharmacokinetics and Physicochemical Properties

The decision to incorporate a trifluoromethyl group is a deliberate strategy to optimize a molecule's drug-like properties. The causality behind this choice is rooted in several key physicochemical alterations:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability often translates to a longer half-life in vivo, allowing for sustained therapeutic or protective effects.[4][6]

  • Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule. This property is critical for enhancing its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is crucial for reaching intracellular targets.[4][5]

  • Modulation of pKa: The potent electron-withdrawing effect of the -CF₃ group can lower the pKa of nearby basic nitrogen atoms within the pyrimidine ring, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility and receptor interactions.

  • Improved Binding Affinity: The -CF₃ group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can significantly enhance binding affinity and selectivity.[6]

This strategic enhancement of molecular properties is the foundation upon which the diverse biological activities of trifluoromethylpyrimidine compounds are built.

Part 2: Therapeutic and Agrochemical Applications

The versatility of the trifluoromethylpyrimidine scaffold has led to its exploration across multiple domains, yielding potent agents in oncology, infectious disease, and agriculture.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Trifluoromethylpyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors and apoptosis inducers.

Kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[9] Trifluoromethylpyrimidines have been successfully designed to target these enzymes with high potency and selectivity.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a key target in various tumors, and its signaling pathway is crucial for cell growth and proliferation.[10] Novel 5-trifluoromethylpyrimidine derivatives have been synthesized as potent EGFR inhibitors.[10] For instance, compound 9u from one study demonstrated exceptional activity against A549 lung cancer cells and the EGFR kinase itself, suggesting it blocks the signaling cascade responsible for tumor cell proliferation.[10]

  • Dual FLT3 and CHK1 Inhibition: In hematological malignancies like Acute Myeloid Leukemia (AML), Fms-like tyrosine kinase 3 (FLT3) mutations are common.[11] Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and Checkpoint Kinase 1 (CHK1).[11] This dual-inhibition mechanism is particularly powerful, as it simultaneously targets a primary oncogenic driver (FLT3) and a key component of the DNA damage response (CHK1), potentially overcoming drug resistance.

  • Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition: PYK2 is involved in cell signaling pathways that control cell growth and migration. Diaminopyrimidine series containing a trifluoromethyl group have been identified as potent and selective inhibitors of PYK2 over the related Focal Adhesion Kinase (FAK).[12][13]

Below is a diagram illustrating the general principle of EGFR pathway inhibition by a trifluoromethylpyrimidine compound.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Inhibitor Trifluoromethyl- pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates EGF Growth Factor (EGF) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling cascade by a trifluoromethylpyrimidine compound.

Beyond kinase inhibition, some trifluoromethyl-substituted pyrimidine derivatives exert their antitumor effects by directly inducing programmed cell death (apoptosis). Studies have shown that certain compounds can arrest the cell cycle in the G2/M phase and trigger apoptosis by modulating the expression of key regulatory proteins.[3] Specifically, they have been observed to increase the expression of pro-apoptotic proteins like Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2.[3]

Table 1: Selected Anticancer Activities of Trifluoromethylpyrimidine Derivatives

Compound IDTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
9u EGFRA549 (Lung)0.35[10]
9u EGFR Kinase(Biochemical)0.091[10]
17v Not SpecifiedH1975 (Lung)2.27[3]
30 FLT3/CHK1MV4-11 (Leukemia)<0.004[11]
3b Not SpecifiedNCI-60 Panel(Active)[14]
Agrochemical Applications: Protecting Global Food Security

The same physicochemical advantages that make trifluoromethylpyrimidines effective in medicine also make them highly valuable in agriculture.[15] Their enhanced stability and potency allow for effective crop protection with potentially lower environmental impact.[1][15]

  • Fungicidal Activity: Derivatives have shown potent activity against a range of plant pathogens.[15] Certain novel trifluoromethyl pyrimidine compounds bearing an amide moiety exhibited excellent in vitro activity against fungi like Botrytis cinerea, with inhibition rates equal to or better than the commercial fungicide tebuconazole.[1][2] Another compound, 5u , showed significant activity against Rhizoctonia solani (RS), a pathogen affecting rice.[16][17]

  • Herbicidal Activity: As key building blocks, these compounds serve as a foundation for synthesizing active ingredients in herbicides designed to target specific metabolic pathways in weeds, ensuring effective control without harming the primary crop.[15]

  • Insecticidal and Antiviral Activity: These compounds have also been evaluated for insecticidal properties against pests like Mythimna separata.[1][2] Furthermore, they have demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[16] Compound 5m was shown to have a strong protective effect against TMV, with microscale thermophoresis experiments confirming a direct interaction with the TMV coat protein (TMV-CP).[16][17]

Table 2: Selected Agrochemical Activities of Trifluoromethylpyrimidine Derivatives

Compound IDActivity TypeTarget OrganismEfficacy (EC₅₀ or Inhibition %)Reference
5l AntifungalBotrytis cinerea100% inhibition @ 50 µg/mL[1][2]
5u AntifungalRhizoctonia solaniEC₅₀ = 26.0 µg/mL[16][17]
5j Antiviral (Curative)Tobacco Mosaic VirusEC₅₀ = 126.4 µg/mL[16][17]
5m Antiviral (Protective)Tobacco Mosaic VirusEC₅₀ = 103.4 µg/mL[16][17]
Antitubercular Activity

The global health threat of tuberculosis has driven the search for new therapeutic agents. A whole-cell screen against Mycobacterium tuberculosis identified a series of trifluoromethyl pyrimidinone compounds with potent activity. While cytotoxicity was a challenge for the series, promising candidates were identified with a minimum inhibitory concentration (MIC) of 4.9 µM and no cytotoxicity against a human cell line (IC₅₀ > 100 µM). A representative compound demonstrated rapid, concentration-dependent bactericidal activity, highlighting the potential of this scaffold for further optimization into novel anti-tubercular drugs.

Part 3: Core Methodologies and Experimental Protocols

The evaluation of biological activity relies on robust and reproducible experimental protocols. The following sections detail the methodologies central to characterizing trifluoromethylpyrimidine compounds, representing a self-validating system from initial screening to mechanistic studies.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Biological Screening cluster_mechanistic Mechanistic & Secondary Assays cluster_analysis Data Analysis & Validation Compound Synthesized Trifluoromethylpyrimidine Derivative Antiproliferative Antiproliferative Assay (e.g., MTT) Compound->Antiproliferative Test at various concentrations Antimicrobial Antimicrobial Assay (e.g., Mycelial Growth) Compound->Antimicrobial Test at various concentrations KinaseAssay Kinase Inhibition Assay (e.g., HTRF) Antiproliferative->KinaseAssay If active in cancer cells ApoptosisAssay Apoptosis/Cell Cycle Analysis (Flow Cytometry) Antiproliferative->ApoptosisAssay BindingAssay Target Binding Assay (e.g., MST) Antimicrobial->BindingAssay If active against microbe Data Determine IC₅₀/EC₅₀ Values KinaseAssay->Data ApoptosisAssay->Data BindingAssay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A logical workflow for the biological screening of novel compounds.

In Vitro Antiproliferative Assay (MTT Method)

This protocol is foundational for assessing a compound's ability to inhibit cancer cell growth. The causality lies in its measurement of mitochondrial reductase activity, which is proportional to the number of viable, proliferating cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is quantified spectrophotometrically and is directly proportional to cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-FU).[1][3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (HTRF Method)

To validate that a compound's antiproliferative effect is due to the inhibition of a specific kinase, a direct enzymatic assay is required. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive method for this purpose.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. An anti-phospho-specific antibody labeled with a fluorescent donor and streptavidin labeled with a fluorescent acceptor are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, mix the kinase (e.g., EGFR, FLT3), the biotinylated substrate peptide, and the test compound at various concentrations in the reaction buffer.[18]

  • Reaction Initiation: Start the kinase reaction by adding ATP to the mixture.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the detection reagents (e.g., Eu³⁺-cryptate-labeled antibody and XL665-labeled streptavidin).

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm and 665 nm).

  • Analysis: Calculate the ratio of the two emission signals and plot it against the compound concentration to determine the IC₅₀ value for kinase inhibition.

Antiviral Activity Assay Against TMV (Half-Leaf Method)

This in vivo assay evaluates a compound's ability to protect plants from viral infection. It is a self-validating method as the untreated half of each leaf serves as an internal control for the treated half.

Principle: The number of local lesions that form on a tobacco leaf after inoculation with TMV is a direct measure of viral infectivity. A reduction in the number of lesions on the treated half of the leaf compared to the untreated half indicates antiviral activity.[16]

Step-by-Step Protocol:

  • Plant Preparation: Cultivate healthy tobacco plants (Nicotiana tabacum L.) to the 6-7 leaf stage.

  • Protective Activity Protocol: a. Select leaves of similar age. Smear a solution of the test compound onto the left half of each leaf. Smear a solvent control on the right half. b. After 24 hours, lightly dust the entire leaf with carborundum and inoculate by gently rubbing with a cloth dipped in TMV solution (6 x 10⁻³ mg/mL).[7] c. Rinse the leaves with water after inoculation.

  • Curative Activity Protocol: a. Inoculate the entire leaf with TMV as described above. b. After 2-3 days, when lesions begin to appear, smear the test compound solution on the left half of the leaf and the solvent control on the right half.[7]

  • Incubation and Observation: Keep the plants in a greenhouse and count the number of local lesions on both halves of each leaf 3-4 days after inoculation.

  • Analysis: Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Conclusion and Future Perspectives

Trifluoromethylpyrimidine derivatives represent a versatile and highly promising class of biologically active compounds. The strategic incorporation of the trifluoromethyl group consistently enhances key pharmacokinetic and pharmacodynamic properties, leading to potent inhibitors for a diverse range of therapeutic and agrochemical targets.[7] The extensive research into their anticancer activity, particularly as kinase inhibitors, has yielded compounds with nanomolar potency and the ability to overcome drug resistance.[10][11] In parallel, their development as fungicides and antiviral agents demonstrates their significant potential to address critical challenges in global food production.[15][16]

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and potential toxicity. The exploration of novel substitution patterns on the pyrimidine ring will undoubtedly uncover new structure-activity relationships and lead to the development of next-generation drugs and crop protection agents with superior efficacy and safety profiles.

References

Deconvoluting the Mechanism of Action: A Strategic Guide to Identifying Therapeutic Targets for 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid represents a promising chemical scaffold for the development of novel therapeutics. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity[1][2][3]. The pyrimidine core is a prevalent motif in a multitude of biologically active compounds, including approved drugs targeting a wide range of protein classes[4][5][6]. This guide provides a comprehensive, in-depth framework for the systematic identification and validation of the therapeutic targets of this molecule. We will delve into the causal logic behind experimental choices, present detailed, actionable protocols, and offer a strategic workflow to navigate the complexities of target deconvolution, from initial in silico predictions to definitive cellular validation.

Introduction: The Rationale for Investigating this compound

The unique combination of the pyrimidine-4-carboxylic acid core and the trifluoromethyl substituent suggests that this molecule has been designed with drug-like properties in mind. Pyrimidine derivatives are known to interact with a diverse array of biological targets, including kinases, G protein-coupled receptors (GPCRs), and enzymes involved in nucleotide biosynthesis[4][5][7][8][9]. The trifluoromethyl group, a bioisostere for methyl and chloro groups, can significantly enhance binding interactions and improve pharmacokinetic profiles[1][2][3].

Given the lack of published biological data for this specific compound, a de novo target identification campaign is warranted. This guide will provide the strategic and technical framework for such a campaign, empowering research teams to efficiently and rigorously elucidate the mechanism of action of this and similar novel chemical entities.

A Strategic Workflow for Target Identification

A multi-pronged approach, integrating computational, biochemical, and cellular methodologies, is essential for a robust target identification strategy[10]. The workflow presented here is designed to be iterative, with findings from each stage informing the subsequent steps.

Target_Identification_Workflow cluster_0 Phase 1: In Silico & Initial Prioritization cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement & Phenotypic Assays cluster_3 Phase 4: Unbiased Target Identification & Validation Computational_Prediction Computational Target Prediction (SwissTargetPrediction, Docking) Target_Class_Prioritization Target Class Prioritization (Kinases, DHODH, GPCRs, SLCs) Computational_Prediction->Target_Class_Prioritization Hypothesis Generation Biochemical_Screening Biochemical Screening (Kinase Panels, DHODH Assay) Target_Class_Prioritization->Biochemical_Screening Informed Screening Direct_Binding_Assays Direct Binding Assays (SPR, ITC) Biochemical_Screening->Direct_Binding_Assays Hit Confirmation Target_Engagement Cellular Target Engagement (CETSA) Direct_Binding_Assays->Target_Engagement Cellular Confirmation Cell-Based_Assays Cell-Based Functional Assays (Proliferation, Signaling) Target_Engagement->Cell-Based_Assays Functional Confirmation Unbiased_Screening Unbiased Screening (Chemical Proteomics, RNAi) Cell-Based_Assays->Unbiased_Screening Phenotype to Target Target_Validation Target Validation (Knockdown/Overexpression) Unbiased_Screening->Target_Validation Definitive Identification

Caption: A strategic workflow for target identification of novel small molecules.

Phase 1: In Silico Analysis and Target Prioritization

The initial phase leverages computational tools to generate testable hypotheses and prioritize potential target classes, thereby focusing experimental resources.

Computational Target Prediction
  • Methodology: Utilize platforms like SwissTargetPrediction to predict potential protein targets based on 2D chemical similarity to known ligands[11]. Follow this with molecular docking studies against high-priority targets to assess binding modes and estimate binding affinities[8][12].

  • Causality: This approach is based on the principle that structurally similar molecules often share biological targets. It provides a rapid and cost-effective way to narrow down the vast landscape of the human proteome to a manageable number of high-probability candidates.

Prioritizing Target Classes

Based on the pyrimidine scaffold and trifluoromethyl group, the following protein families are high-priority candidates for initial investigation:

Target ClassRationale
Protein Kinases The pyrimidine core is a well-established scaffold for kinase inhibitors. Trifluoromethylpyrimidine derivatives have been successfully developed as potent kinase inhibitors (e.g., for PYK2)[13][14].
Dihydroorotate Dehydrogenase (DHODH) DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for pyrimidine-based molecules. DHODH inhibitors are used in the treatment of autoimmune diseases and are being investigated for cancer and viral infections[1][2][10][15].
G Protein-Coupled Receptors (GPCRs) Pyrimidine derivatives have been shown to modulate GPCR activity[16][17].
Solute Carrier (SLC) Transporters The SLC superfamily is increasingly recognized as a druggable target class, and pyrimidine-based compounds have been identified as inhibitors[18][19].

Phase 2: Biochemical Validation

This phase aims to confirm direct interactions between the compound and the prioritized protein targets in a purified, cell-free system.

In Vitro Kinase Profiling
  • Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

  • Experimental Protocol: Radiometric Kinase Assay

    • Reaction Setup: In a 96-well plate, combine the kinase, a suitable peptide substrate, and varying concentrations of the test compound in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

    • Initiation: Start the reaction by adding a solution of [γ-³²P]ATP. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure data comparability[20][21].

    • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve[22].

DHODH Enzymatic Inhibition Assay
  • Objective: To assess the direct inhibitory effect of the compound on recombinant human DHODH.

  • Experimental Protocol: DCIP-Based Spectrophotometric Assay

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

      • Substrates: Dihydroorotic acid (DHO) and Coenzyme Q10.

      • Electron Acceptor: 2,6-dichloroindophenol (DCIP).

    • Pre-incubation: In a 96-well plate, add recombinant human DHODH to wells containing serial dilutions of the test compound or DMSO (vehicle control). Incubate for 30 minutes at 25°C to allow for compound binding[1][2][15].

    • Reaction Initiation: Add a mixture of DHO, CoQ10, and DCIP to each well to start the reaction.

    • Measurement: Immediately measure the decrease in absorbance at 650 nm over 10 minutes. The rate of DCIP reduction is proportional to DHODH activity[2][10].

    • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration[2].

Phase 3: Cellular Target Engagement and Functional Assays

This crucial phase validates that the compound interacts with its target in a physiological context and elicits a functional cellular response.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of the compound to its target protein in intact cells.

  • Causality: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation[3][23][24]. A shift in the protein's melting temperature in the presence of the compound is direct evidence of target engagement.

  • Experimental Protocol: Western Blot-Based CETSA

    • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

    • Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thawing.

    • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Detection: Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the control indicates target engagement[3][25][26].

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heating Heat cell aliquots to different temperatures Cell_Treatment->Heating Lysis_Separation Lyse cells and separate soluble fraction Heating->Lysis_Separation Western_Blot Analyze soluble protein by Western Blot Lysis_Separation->Western_Blot Melting_Curve Plot melting curve to determine thermal shift Western_Blot->Melting_Curve

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Cell-Based Functional Assays
  • Objective: To link target engagement to a measurable cellular outcome.

  • Example Protocol: DHODH-Dependent Cell Proliferation Assay

    • Cell Seeding: Seed a cancer cell line known to be dependent on de novo pyrimidine synthesis (e.g., HL-60) into 96-well plates.

    • Treatment: Treat the cells with serial dilutions of the test compound. Include a parallel set of wells treated with the compound plus a high concentration of uridine for a rescue experiment[2].

    • Incubation: Incubate the plates for 72 hours.

    • Viability Measurement: Assess cell viability using a reagent such as CCK-8 or MTT[2].

    • Data Analysis: Calculate the EC₅₀ value from the dose-response curve. A reversal of the anti-proliferative effect in the presence of uridine confirms that the compound's activity is mediated through the inhibition of pyrimidine synthesis.

Phase 4: Unbiased Target Identification and Validation

If the initial hypothesis-driven approaches do not yield a clear target, or to identify potential off-targets, unbiased methods are employed.

Chemical Proteomics
  • Objective: To identify all proteins that interact with the compound in a complex biological sample.

  • Methodology: Affinity-Based Pull-Down

    • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) or is suitable for immobilization on a resin[14][27][28].

    • Incubation: Incubate the immobilized probe with cell lysate.

    • Pull-Down: Isolate the probe and any interacting proteins using affinity chromatography (e.g., streptavidin beads for a biotinylated probe)[28][29].

    • Identification: Elute the bound proteins and identify them using mass spectrometry.

    • Validation: Candidate targets must be validated using orthogonal methods like CETSA or Western blotting.

RNA Interference (RNAi) Screening
  • Objective: To identify genes whose knockdown phenocopies or reverses the effect of the compound.

  • Methodology:

    • Treatment: Treat the cells with the test compound at a sub-lethal concentration.

    • Phenotypic Readout: Measure a relevant phenotype (e.g., cell viability).

    • Analysis: Identify siRNAs that either sensitize or rescue the cells from the compound's effect. The corresponding genes are candidate targets or pathway components.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the deconvolution of the therapeutic targets of this compound. By integrating computational predictions with rigorous biochemical and cellular validation, researchers can confidently identify the mechanism of action of this and other novel chemical entities. The successful identification of a validated target is a critical milestone in the drug discovery process, paving the way for lead optimization, preclinical development, and ultimately, the translation of a promising molecule into a novel therapeutic.

References

In Silico Modeling of 2-(Tranquiloro)pyrimidine-4-carboxylic Acid Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and procedural framework for the in silico modeling of the interaction between the small molecule, 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid, and a representative protein target. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. This document emphasizes the rationale behind methodological choices, adherence to validation protocols, and the integration of multiple computational techniques to build a robust and reliable binding model.

Introduction: The Rationale for a Multi-Faceted In Silico Approach

The study of protein-ligand interactions is a cornerstone of modern drug discovery.[1][2] In silico methods provide a powerful and cost-effective means to investigate these interactions at an atomic level, offering insights that can guide the design and optimization of novel therapeutics.[3][4][5] this compound represents a scaffold of interest, with similar structures showing potential biological activities.[6][7][8] Due to the lack of a specific, publicly documented protein target for this exact molecule, this guide will utilize a hypothetical yet plausible scenario: the binding of this compound to a kinase, a common target for pyrimidine-based inhibitors.[9][10]

Our approach is not a linear progression but an iterative cycle of hypothesis generation, testing, and refinement. We will begin with broader, less computationally expensive methods like molecular docking to generate initial binding hypotheses and then proceed to more rigorous, computationally intensive techniques like molecular dynamics (MD) simulations and free energy calculations to validate and refine these hypotheses.[11][12][13] This tiered approach ensures a balance between computational efficiency and scientific rigor.

Part 1: Foundational Steps - Target and Ligand Preparation

A successful in silico study begins with meticulous preparation of both the protein target and the small molecule ligand. The quality of these initial structures directly impacts the reliability of all subsequent calculations.

Protein Target Selection and Preparation

For this guide, we will consider a hypothetical kinase as our protein target. The initial step is to obtain a high-quality 3D structure of the protein, typically from the Protein Data Bank (PDB).[14]

Experimental Protocol: Protein Preparation

  • Structure Acquisition: Download the crystal structure of the chosen kinase from the PDB. Select a structure with a high resolution (ideally < 2.5 Å) and, if available, one that is co-crystallized with a ligand similar to our molecule of interest.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not critical for binding. Water molecules that are observed to mediate protein-ligand interactions in the crystal structure should be retained.

  • Protonation and Hydrogen Addition: Use a molecular modeling suite (e.g., Schrödinger's Maestro, MOE) to add hydrogen atoms and assign the correct protonation states to the amino acid residues at a physiological pH (typically 7.4).

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. The constraints are typically applied to the protein backbone to preserve the overall fold.

Ligand Preparation: this compound

The 2D structure of this compound must be converted into a low-energy 3D conformation.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of the ligand in a chemical drawing program and convert it to a 3D structure.

  • Tautomer and Ionization State Prediction: Generate possible tautomers and ionization states of the ligand at the target physiological pH. For this compound, the carboxylic acid group will likely be deprotonated at pH 7.4.

  • Conformational Search and Energy Minimization: Perform a conformational search to identify low-energy conformers of the ligand. The resulting conformers should then be subjected to energy minimization using a suitable force field.

Part 2: Predicting the Binding Pose - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[3][4][15] It is a rapid method for generating initial binding hypotheses and is widely used for virtual screening of large compound libraries.[16][17]

The Docking Workflow

The docking process involves two main components: a search algorithm that generates a variety of ligand poses within the binding site and a scoring function that ranks these poses based on their predicted binding affinity.[1][4]

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding site on the protein target. This can be done by specifying a region around a co-crystallized ligand or by identifying putative binding pockets using pocket detection algorithms.

  • Docking Algorithm Selection: Choose a suitable docking program (e.g., AutoDock, Glide, GOLD).[17] The choice of algorithm can influence the results, so it is often advisable to use multiple docking programs for cross-validation.[18][19]

  • Execution of Docking: Run the docking simulation, allowing the program to generate a set of possible binding poses for the ligand.

  • Pose Analysis and Selection: Analyze the top-ranked docking poses. Look for poses that exhibit chemically sensible interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The top-scoring pose is not always the most accurate one.[20]

Mandatory Visualization: Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking p_prep Protein Preparation b_site Binding Site Definition p_prep->b_site l_prep Ligand Preparation dock Molecular Docking l_prep->dock b_site->dock pose_analysis Pose Analysis & Selection dock->pose_analysis md_workflow cluster_setup System Setup cluster_simulation Simulation solvate Solvation & Ionization ff Force Field Selection solvate->ff minimize Energy Minimization ff->minimize equilibrate Equilibration (NVT/NPT) minimize->equilibrate production Production MD equilibrate->production analysis Trajectory Analysis production->analysis

References

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Blueprint of Bioactive Molecules

In the landscape of medicinal chemistry and drug discovery, pyrimidine carboxylic acids represent a class of heterocyclic compounds of profound importance.[1][2][3][4] Their scaffold is a cornerstone in a multitude of therapeutic agents, from antivirals to anticancer drugs.[1][2][3] The efficacy and function of these molecules are inextricably linked to their three-dimensional architecture. Understanding this architecture at the atomic level through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in rational drug design, polymorphism screening, and intellectual property protection.

This guide provides an in-depth, experience-driven walkthrough of the crystal structure analysis workflow for pyrimidine carboxylic acids. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and defensible structural model. We will navigate the journey from a purified powder to a fully refined and validated crystal structure, ready for deposition and publication.

Part 1: The Foundation – From Purified Compound to Diffraction-Quality Crystal

The most sophisticated diffractometer is useless without a suitable single crystal. This initial phase is often the most challenging and least predictable, blending systematic screening with chemical intuition.[5]

The Non-Negotiable Prerequisite: Purity

Before any crystallization attempt, the absolute purity of the pyrimidine carboxylic acid must be rigorously confirmed. Impurities can inhibit nucleation, disrupt lattice formation, or become incorporated into the crystal, leading to disorder and unreliable structural models.

Protocol: Purity Verification

  • High-Performance Liquid Chromatography (HPLC): Assess purity to >98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirm the molecular structure and identify any residual solvents or synthetic byproducts.

  • Mass Spectrometry (MS): Verify the molecular weight.

Causality Insight: Residual solvents are particularly problematic. Their presence can lead to the formation of solvates, which may crystallize more readily than the desired anhydrous form but may not be the thermodynamically stable polymorph relevant for pharmaceutical development.

The Art of Crystallization: Inducing Molecular Order

Crystallization is the process of creating a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline form.[6] For pyrimidine carboxylic acids, the presence of both a hydrogen-bond-donating carboxylic acid group and hydrogen-bond-accepting pyrimidine nitrogens dictates solvent choice and technique.

Key Experimental Techniques:

TechniquePrinciple & RationaleSuitability for Pyrimidine Carboxylic Acids
Slow Evaporation A solution is allowed to slowly evaporate, increasing the solute concentration to the point of supersaturation and nucleation.[7][8] It is simple and effective for moderately soluble, stable compounds.High. Often the first method to try. Solvents like ethanol, methanol, or acetone/water mixtures are good starting points due to their ability to engage in hydrogen bonding.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[7][9] The slow diffusion of the anti-solvent vapor into the solution gently induces crystallization.Excellent. This is the most effective method for milligram-scale quantities, offering fine control over the rate of supersaturation.[7] A common setup is dissolving the compound in DMSO or DMF and diffusing diethyl ether or pentane as the anti-solvent.
Solvent Layering A less dense anti-solvent is carefully layered on top of a denser solution of the compound.[7][10] Crystallization occurs slowly at the interface.Good. Effective but can be sensitive to mechanical disturbances.[8] Best for systems where a clear density difference exists between the solvent and anti-solvent.
Thermal Control A saturated solution is heated to dissolve all solids and then cooled slowly and controllably to induce crystallization.[6][11]Moderate. While a standard technique, some pyrimidine derivatives can be susceptible to thermal degradation. Best suited for compounds with a steep solubility curve.

Field Insight: Start with a multi-technique screening approach. Use a 24- or 96-well crystallization plate to test dozens of solvent/anti-solvent combinations with slow evaporation and vapor diffusion simultaneously. This high-throughput approach maximizes the chances of success.

Part 2: Unveiling the Architecture – The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal (typically >0.1 mm, clear, with no visible fractures) is obtained, the process of data collection can begin.[5] SC-XRD allows for the precise determination of the three-dimensional arrangement of atoms by analyzing how a crystal diffracts a beam of X-rays.[5][12][13]

dot digraph "SC_XRD_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", penwidth=1.5];

} caption [label="High-Level SC-XRD Data Collection Workflow.", shape=plaintext, fontcolor="#202124"];

Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen loop) with cryo-protectant oil.

  • Cryo-cooling: The crystal is flash-cooled to 100 K (-173 °C) in a stream of liquid nitrogen.

    • Causality: This vitrifies the crystal, significantly reducing atomic vibrations and minimizing radiation damage from the high-intensity X-ray beam, which leads to higher-quality data at higher resolution.

  • Data Collection: The crystal is placed on a goniometer in the diffractometer.[5] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[5] Modern detectors like CCDs or pixel arrays capture the positions and intensities of thousands of diffracted spots.[5]

  • Data Integration: Software is used to identify the positions of the reflections on the images and integrate their intensities.

  • Data Scaling and Reduction: The integrated intensities are scaled and merged. Corrections are applied for experimental factors like beam intensity fluctuations and crystal absorption. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and intensity for each unique reflection.

Part 3: Building the Model – Structure Solution and Refinement

The reflection file contains the intensities of the diffracted waves, but not their phases. Determining these lost phases—the "phase problem"—is the central challenge of crystallography. Once an initial model is found, it must be iteratively refined to best fit the experimental data.[14]

Structure Solution

For small molecules like pyrimidine carboxylic acids, Direct Methods are almost universally successful. This mathematical approach uses statistical relationships between the intensities of strong reflections to derive initial phase estimates, leading to a preliminary electron density map. This map is often clear enough to identify the positions of most non-hydrogen atoms.

The Iterative Cycle of Refinement

Refinement is the process of adjusting the parameters of the structural model (atomic coordinates, atomic displacement parameters) to improve the agreement between the observed diffraction data (Fo) and the data calculated from the model (Fc).[14][15] This is a self-validating system guided by least-squares minimization.

dot digraph "Refinement_Cycle" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="The Iterative Refinement Cycle", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", penwidth=1.5];

} caption [label="Iterative cycle of crystallographic refinement.", shape=plaintext, fontcolor="#202124"];

Refinement Protocol using Olex2/SHELXL:

Software like Olex2 provides a user-friendly interface for powerful refinement engines like SHELXL.[16][17][18][19][20]

  • Initial Refinement: Begin by refining the atomic positions (x, y, z) and isotropic atomic displacement parameters (ADPs, or Uiso) for all non-hydrogen atoms.

  • Anisotropic Refinement: Convert the ADPs to an anisotropic model (Uaniso), which describes atomic motion as an ellipsoid. This is crucial for an accurate model.

    • Causality Insight: Anisotropic refinement allows the model to account for different vibrational amplitudes along different directions, which is the physical reality in a crystal. Non-positive-definite (NPD) ellipsoids or unusually large/small ellipsoids can indicate an incorrect atom assignment or unmodeled disorder.

  • Locate Hydrogen Atoms: Examine the difference electron density map (Fo-Fc). Peaks in this map indicate where the model is missing electron density. Hydrogen atoms on carbons can be placed geometrically, while those on heteroatoms (like the carboxylic acid O-H and any N-H) should ideally be located in the difference map to confirm their positions.

  • Final Refinement Cycles: Refine the complete model until convergence, where the shifts in all parameters are negligible.

The Trustworthiness Pillar: Structure Validation

A refined structure is meaningless without rigorous validation. Key metrics assess the quality of the model and its fit to the data.[21][22][23][24]

MetricDescriptionTypical Value for Publication
R1 (R-factor) A measure of the agreement between observed (Fo) and calculated (Fc) structure factor amplitudes.[21]< 5%
wR2 (weighted R-factor) A measure of agreement based on intensities (Fo²). It is more sensitive and generally considered a more robust indicator.< 15%
GooF (Goodness of Fit) Should be close to 1.0. A value significantly different from 1.0 suggests an incorrect model or improper weighting.~1.0
Residual Electron Density The highest peaks and deepest holes in the final difference map should be minimal (typically < ±0.5 e⁻/ų).< ±0.5 e⁻/ų

Self-Validation: The entire process is self-validating. A poor choice at any step (e.g., incorrect space group, misassigned atom) will prevent the refinement from converging to low R-factors and a clean difference map. The ultimate proof is a model that is both chemically sensible and provides an excellent fit to the experimental data.

Part 4: Interpreting the Blueprint – In-depth Structural Analysis

With a validated structure, the final step is to extract meaningful chemical information. For pyrimidine carboxylic acids, the analysis focuses on the supramolecular assembly driven by hydrogen bonding.

Supramolecular Synthons: The Language of Intermolecular Interactions

The combination of a carboxylic acid and a pyrimidine ring creates predictable and robust hydrogen-bonding patterns, known as supramolecular synthons.[25][26]

  • Carboxylic Acid Dimer: The classic R²₂(8) homosynthon, where two carboxylic acid groups form a cyclic dimer, is exceptionally strong and common.[27]

  • Acid-Pyrimidine Heterosynthon: An O-H···N hydrogen bond between the carboxylic acid proton and a pyrimidine nitrogen is also highly favorable.[28][29][30]

The competition between these interactions, along with other potential C-H···O bonds or π-π stacking of the pyrimidine rings, dictates the final crystal packing. Analyzing these synthons is key to understanding the crystal's stability and properties.

Example Table of Hydrogen Bond Geometries:

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)Synthon Type
O1–H1···N10.841.852.68175Acid-Pyrimidine
C4–H4···O20.952.453.38168C-H···O Interaction
Data Deposition: Ensuring Scientific Posterity

The final, validated structural data should be formatted into a Crystallographic Information File (CIF).[31][32][33][34] This standard text file contains all relevant information about the experiment and the final model.[33][35] Before publication, the CIF must be deposited with a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC).[35][36][37] The CCDC will perform automated checks (checkCIF) and issue a unique deposition number, which is required for publication in most scientific journals.[35][36]

References

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyrimidine scaffold can profoundly influence the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. A comprehensive NMR analysis involves the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals corresponding to the two protons on the pyrimidine ring, in addition to the acidic proton of the carboxylic acid.

  • Pyrimidine Protons: The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups. The proton at position 6 (H-6) is expected to be downfield from the proton at position 5 (H-5) due to the deshielding effect of the adjacent carboxylic acid. The H-5 proton will likely appear as a doublet, coupled to H-6. The H-6 proton will also appear as a doublet. The typical chemical shift range for pyrimidine protons is δ 7.0-9.5 ppm.[1][2][3]

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet at a downfield chemical shift, usually in the range of δ 10-13 ppm.[4][5][6] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O to the NMR sample, a classic test for exchangeable protons.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.0 - 8.5d~4-6
H-6~8.8 - 9.2d~4-6
-COOH~10 - 13br s-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon bearing the trifluoromethyl group (C-2) and the carbon of the carboxylic acid (C-4) will be significantly downfield. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[7][8] The one-bond ¹³C-¹⁹F coupling constant (¹JCF) is typically large, in the range of 250-300 Hz.[7][9]

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is expected to resonate in the range of δ 160-170 ppm.[4][5]

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-2~155 - 160q¹JCF ≈ 270-280
C-4~165 - 170s-
C-5~120 - 125s-
C-6~150 - 155s-
-COOH~160 - 170s-
-CF₃~115 - 125q¹JCF ≈ 270-280
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[10][11][12][13]

  • Trifluoromethyl Group: The three fluorine atoms of the trifluoromethyl group are equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is typically in the range of δ -60 to -80 ppm, with CFCl₃ as the reference.[11][14]

Expected ¹⁹F NMR Data:

FluorineExpected Chemical Shift (δ, ppm)Multiplicity
-CF₃~ -65 to -75s

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A 1. Weigh ~5-10 mg of This compound B 2. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. Insert the sample into the NMR spectrometer C->D E 5. Tune and shim the probe D->E F 6. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences E->F G 7. Apply Fourier transformation F->G H 8. Phase and baseline correct the spectra G->H I 9. Reference the spectra (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) H->I J J I->J Data Analysis and Interpretation

Caption: A standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the pyrimidine ring.

  • O-H Stretch: The O-H stretching vibration of the carboxylic acid will appear as a very broad and strong absorption band in the region of 2500-3300 cm⁻¹.[4][5][15][16] This broadening is due to extensive hydrogen bonding between the carboxylic acid molecules in the solid state.

  • C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid will be a sharp and intense absorption band around 1700-1730 cm⁻¹.[4][5][15][16]

  • C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group typically appear as strong and sharp bands in the region of 1100-1300 cm⁻¹.

  • Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will show several bands in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Strong, Broad
Carboxylic AcidC=O stretch1700-1730Strong, Sharp
Pyrimidine RingC=N, C=C stretches1400-1600Medium to Strong
TrifluoromethylC-F stretches1100-1300Strong, Sharp

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of the compound (C₆H₃F₃N₂O₂ = 192.02 g/mol ).

  • Fragmentation Pattern: The fragmentation of pyrimidine derivatives often involves the loss of small molecules or radicals from the ring and its substituents.[17][18][19][20][21] For this compound, key fragmentation pathways could include:

    • Loss of a hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at [M-17]⁺.

    • Loss of a carboxyl group (•COOH) to give a fragment at [M-45]⁺.

    • Loss of a trifluoromethyl radical (•CF₃) to give a fragment at [M-69]⁺.

    • Cleavage of the pyrimidine ring can lead to various smaller fragments.

Expected Mass Spectral Data (EI-MS):

m/zIdentity
192[M]⁺
175[M - OH]⁺
147[M - COOH]⁺
123[M - CF₃]⁺

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important synthetic building block. The provided protocols and expected data serve as a valuable reference for scientists engaged in the synthesis, quality control, and application of this and related fluorinated heterocyclic compounds in the field of drug discovery and development.

References

Assessment of Solubility and Stability of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and agrochemical development.[1][2] As a Senior Application Scientist, this document moves beyond theoretical listings to offer practical, field-proven insights into experimental design and data interpretation. The protocols herein are designed as self-validating systems to ensure the generation of robust and reliable data crucial for advancing drug development programs. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

This compound is a molecule of significant interest due to its structural motifs. The pyrimidine core is a key component in numerous biologically active compounds, including therapeutics for infectious diseases and cancer.[1] The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2] The carboxylic acid moiety provides a handle for salt formation and can influence the compound's pharmacokinetic profile. A thorough understanding of its solubility and stability is a prerequisite for any successful formulation and development effort.

This guide will detail the necessary steps to build a comprehensive physicochemical profile of this compound, focusing on:

  • Solubility Assessment: Determining the solubility in various aqueous and organic media, and understanding its pH-dependent solubility.

  • Stability Profiling: Evaluating the intrinsic stability of the molecule under various stress conditions to identify potential degradation pathways and establish appropriate storage and handling procedures.

Predicted Physicochemical Properties

Based on its chemical structure, we can anticipate the following properties for this compound:

  • Acidity: The carboxylic acid group will render the molecule acidic. The pKa is expected to be in the range of 3-5, influenced by the electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring.

  • Solubility: The presence of the polar carboxylic acid and nitrogen atoms in the pyrimidine ring suggests some aqueous solubility, which will be highly dependent on pH. Solubility is expected to be minimal at low pH (when the carboxylic acid is protonated) and increase significantly at higher pH (as the carboxylate salt is formed). The trifluoromethyl group may enhance solubility in organic solvents.[2]

  • Stability: The pyrimidine ring is generally stable, but the molecule as a whole may be susceptible to degradation under certain conditions, such as extreme pH, oxidative stress, or photolytic exposure.

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to fully characterize the solubility profile of this compound.

Kinetic and Thermodynamic Solubility in Aqueous Media

Understanding both the kinetic and thermodynamic solubility is crucial. Kinetic solubility provides an early indication of a compound's dissolution rate, while thermodynamic solubility represents the true equilibrium solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess of this compound to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Solubility in Organic Solvents and Co-Solvent Systems

For formulation development, understanding the solubility in common organic solvents and co-solvent systems is essential.

Experimental Protocol: Organic Solvent Solubility

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Procedure: Follow the same shake-flask method as described for aqueous solubility.

Data Presentation: Solubility Profile

Solvent System pH (for aqueous) Temperature (°C) Solubility (mg/mL)
Phosphate Buffered Saline7.425[Hypothetical Data]
pH 2.0 Buffer2.025[Hypothetical Data]
pH 9.0 Buffer9.025[Hypothetical Data]
EthanolN/A25[Hypothetical Data]
Propylene GlycolN/A25[Hypothetical Data]
DMSON/A25[Hypothetical Data]

Visualization of the Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound equilibration Add compound to solvents Equilibrate (e.g., 24-48h at 25°C) prep_compound->equilibration prep_solvents Prepare aqueous buffers (various pH) & organic solvents prep_solvents->equilibration separation Centrifuge/Filter to remove undissolved solid equilibration->separation quantification Quantify concentration in supernatant/filtrate via HPLC-UV separation->quantification data_analysis Determine Solubility (mg/mL) quantification->data_analysis

Caption: Workflow for Thermodynamic Solubility Assessment.

In-Depth Stability Profiling

A forced degradation study is a critical component of pre-formulation, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light (ICH Q1B guidelines).

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base-stressed samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

Method Development Considerations (HPLC-UV):

  • Column: A C18 stationary phase is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for carboxylic acids.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines.

Visualization of the Stability Assessment Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Outcome acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) sampling Sample at multiple time points acid->sampling base Base Hydrolysis (e.g., 0.1 N NaOH, RT) base->sampling oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->sampling thermal Thermal Stress (e.g., 80°C) thermal->sampling photo Photolytic Stress (ICH Q1B) photo->sampling analysis Analyze by Stability-Indicating HPLC-PDA sampling->analysis outcome Identify Degradation Pathways Establish Storage Conditions Validate Analytical Method analysis->outcome

Caption: Workflow for Forced Degradation and Stability Profiling.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under stress conditions may include:

  • Hydrolysis: The pyrimidine ring could be susceptible to hydrolytic cleavage under strong acidic or basic conditions.

  • Decarboxylation: The carboxylic acid group may be lost under thermal stress.

  • Oxidation: The pyrimidine ring could be oxidized, particularly at the nitrogen atoms.

The pyrimidine degradation pathway in biological systems often involves ring opening and subsequent breakdown into smaller molecules like β-alanine.[3][4] While not identical to chemical degradation, these pathways can provide clues to potential labile sites on the molecule.

Formulation and Development Considerations

The data generated from the solubility and stability studies will directly inform the formulation strategy:

  • For Oral Solid Dosage Forms: If the compound exhibits poor aqueous solubility, formulation approaches such as salt formation (utilizing the carboxylic acid), particle size reduction (micronization), or amorphous solid dispersions may be necessary.

  • For Liquid Formulations: The pH-dependent solubility will be a key parameter. For parenteral formulations, a buffered solution at a pH where the compound is sufficiently soluble and stable will be required. The use of co-solvents may be necessary if the desired concentration cannot be achieved in a purely aqueous system.

  • Excipient Compatibility: The stability data will guide the selection of compatible excipients. For example, if the compound is prone to oxidation, the inclusion of antioxidants in the formulation should be considered.

Conclusion

A thorough and systematic assessment of the solubility and stability of this compound is a cornerstone of its successful development as a pharmaceutical or agrochemical active ingredient. The experimental workflows and scientific rationale presented in this guide provide a robust framework for generating the critical data needed to understand the compound's physicochemical properties, identify potential liabilities, and develop a sound formulation strategy. By adhering to these principles of scientific integrity and thoroughness, researchers can de-risk their development programs and accelerate the progression of promising new chemical entities.

References

Methodological & Application

Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-(Trifluoromethyl)pyrimidine Scaffold

The 2-(trifluoromethyl)pyrimidine moiety is a privileged scaffold in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine ring profoundly influences the molecule's physicochemical and biological properties. The high electronegativity of the fluorine atoms in the -CF3 group often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. Consequently, 2-(trifluoromethyl)pyrimidine derivatives are integral components of a wide range of therapeutic agents, including kinase inhibitors, antivirals, and agrochemicals.[1][2] This application note provides a comprehensive guide to the synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid, a key building block for the elaboration of more complex, biologically active molecules. We will delve into the strategic considerations behind the synthetic route, provide detailed, step-by-step protocols, and discuss the mechanistic underpinnings of the key transformations.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy that involves the construction of the pyrimidine ring via a cyclocondensation reaction, followed by the hydrolysis of a precursor ester. This approach offers a high degree of control and generally provides good yields.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Core Synthesis Trifluoroacetamide Trifluoroacetamide Trifluoroacetonitrile Trifluoroacetonitrile Trifluoroacetamide->Trifluoroacetonitrile Dehydration Trifluoroacetamidine Trifluoroacetamidine Trifluoroacetonitrile->Trifluoroacetamidine + NH3 Cyclocondensation Cyclocondensation Trifluoroacetamidine->Cyclocondensation Ethyl_Pyruvate Ethyl Pyruvate Enamine_Intermediate Enamine Intermediate Ethyl_Pyruvate->Enamine_Intermediate + DMFDMA DMFDMA DMFDMA Enamine_Intermediate->Cyclocondensation Ester_Precursor Ethyl 2-(Trifluoromethyl) -pyrimidine-4-carboxylate Cyclocondensation->Ester_Precursor Hydrolysis Hydrolysis Ester_Precursor->Hydrolysis Final_Product 2-(Trifluoromethyl)pyrimidine -4-carboxylic acid Hydrolysis->Final_Product

Figure 1: Overall synthetic workflow for this compound.

This strategy hinges on two critical transformations:

  • Regioselective Cyclocondensation: The formation of the pyrimidine ring is achieved by reacting trifluoroacetamidine with a suitable 1,3-dicarbonyl equivalent. The choice of the dicarbonyl component is crucial for controlling the substitution pattern on the final pyrimidine ring.

  • Ester Hydrolysis: The final step involves the saponification of the ester precursor to the desired carboxylic acid. This is a robust and well-established transformation.

Detailed Synthesis Protocols

Part 1: Preparation of Trifluoroacetamidine (Compound III)

Trifluoroacetamidine is a key, yet often not commercially available, building block. It is typically prepared in a two-step sequence from trifluoroacetamide.

Step 1a: Synthesis of Trifluoroacetonitrile from Trifluoroacetamide

Causality: This step involves the dehydration of trifluoroacetamide. Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent that effectively removes water to form the corresponding nitrile.[3]

Protocol:

  • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a cold trap (-78 °C, dry ice/acetone), place trifluoroacetamide (1.0 eq).

  • Add phosphorus pentoxide (1.5 - 2.0 eq) in portions while stirring.

  • Slowly heat the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Trifluoroacetonitrile will begin to distill as a low-boiling liquid. Collect the distillate in the cold trap.

  • The crude trifluoroacetonitrile is typically used in the next step without further purification.

Step 1b: Synthesis of Trifluoroacetamidine from Trifluoroacetonitrile

Causality: Trifluoroacetamidine is formed by the nucleophilic addition of ammonia to the electrophilic carbon of the nitrile group in trifluoroacetonitrile.[3][4]

Protocol:

  • In a pressure vessel or a robust sealed tube equipped with a magnetic stir bar and cooled to -78 °C, condense anhydrous ammonia.

  • Slowly add the trifluoroacetonitrile (1.0 eq) collected in the previous step to the liquid ammonia with vigorous stirring.

  • Seal the vessel and allow it to slowly warm to room temperature. Stir for 12-24 hours.

  • After the reaction is complete, carefully vent the excess ammonia in a well-ventilated fume hood.

  • The resulting crude trifluoroacetamidine can be purified by distillation under reduced pressure.

Parameter Value Reference
Trifluoroacetonitrile Boiling Point -64 °CN/A
Trifluoroacetamidine Boiling Point 38 °C at 10 mmHg[4]
Typical Yield (from Trifluoroacetamide) 60-70%[3][4]
Part 2: Synthesis of Ethyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate (Ester Precursor)

This core step involves the cyclocondensation of trifluoroacetamidine with an appropriate 1,3-dicarbonyl synthon. A common and effective precursor is diethyl 2-(ethoxymethylene)malonate, which can be prepared from diethyl malonate. A similar strategy is outlined in a patent describing the synthesis of the target molecule.[1]

Cyclocondensation_Mechanism Trifluoroacetamidine Trifluoroacetamidine Intermediate_A Nucleophilic Attack Trifluoroacetamidine->Intermediate_A Enamine Diethyl 2-(ethoxymethylene)malonate Enamine->Intermediate_A Intermediate_B Cyclization Intermediate_A->Intermediate_B Intermediate_C Elimination of EtOH and H₂O Intermediate_B->Intermediate_C Product Ethyl 2-(Trifluoromethyl)pyrimidine- 4-carboxylate Intermediate_C->Product

Figure 2: Simplified mechanism of pyrimidine ring formation.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trifluoroacetamidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium ethoxide or sodium methoxide (1.0 - 1.2 eq), to the solution and stir for 15-30 minutes at room temperature.

  • To this solution, add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Parameter Value Reference
Solvent Ethanol, Isopropanol[1]
Base Sodium Ethoxide, Sodium MethoxideN/A
Reaction Temperature Reflux[1]
Typical Yield 60-80%[1]
Part 3: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.

Causality: The hydrolysis is typically carried out under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and acidification yields the carboxylic acid. Lithium hydroxide is often favored for its efficacy in hydrolyzing esters in mixed aqueous-organic solvent systems.[5]

Protocol:

  • Dissolve ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a suitable acid (e.g., 1M HCl).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Parameter Value Reference
Hydrolysis Agent LiOH, NaOH[5][6]
Solvent System THF/Water[6]
Reaction Temperature Room Temperature to 50 °CN/A
Typical Yield >90%N/A

Trustworthiness and Self-Validation

The protocols described above form a self-validating system. The successful synthesis and characterization of the intermediates and the final product at each stage confirm the efficacy of the preceding step.

  • Spectroscopic Analysis: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

  • Physical Properties: The melting point of the final product should be determined and compared to literature values.

Conclusion

This application note provides a robust and reliable set of protocols for the synthesis of this compound. The described methods utilize readily accessible starting materials and well-established chemical transformations. By understanding the rationale behind each experimental choice, researchers can confidently reproduce and, if necessary, adapt these protocols for their specific needs in the pursuit of novel therapeutic agents and other valuable chemical entities.

References

The Strategic Utility of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Power of Fluorine

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone heterocyclic motif, integral to the structure of numerous therapeutic agents. Its prevalence stems from its ability to engage in a multitude of biological interactions, including hydrogen bonding and π-stacking, mimicking the natural purine and pyrimidine bases of nucleic acids. The strategic functionalization of this scaffold is a key endeavor in drug design, aiming to fine-tune its physicochemical and pharmacokinetic properties.

A particularly powerful strategy in this regard is the introduction of a trifluoromethyl (-CF3) group. This small appendage exerts a profound influence on the parent molecule, enhancing metabolic stability by blocking sites susceptible to oxidative metabolism, increasing lipophilicity to improve membrane permeability, and modulating the acidity or basicity of nearby functional groups through its strong electron-withdrawing nature.[1] When combined, the pyrimidine core and the trifluoromethyl group create a privileged scaffold with significant potential in the development of novel therapeutics.

This document serves as a comprehensive guide to the application of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid , a versatile chemical building block that embodies this synergistic combination. We will delve into its synthesis, explore its reactivity, and provide detailed protocols for its utilization in the synthesis of biologically active molecules, with a particular focus on its application in the development of kinase inhibitors.

Chemical Properties and Synthesis

This compound is a white to off-white solid with a molecular weight of 192.1 g/mol . Its key structural features, the electron-deficient pyrimidine ring and the carboxylic acid handle, dictate its reactivity and utility as a building block.

PropertyValue
Molecular Formula C₆H₃F₃N₂O₂
Molecular Weight 192.1 g/mol
CAS Number 878742-59-7
Appearance White to off-white solid
Boiling Point 220.7±40.0 °C at 760 mmHg[2]

A common synthetic route to this compound involves a multi-step process, as outlined in various patents.[3] A generalized scheme is presented below:

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A Compound IV C Heating in Solvent 1 (e.g., Ethanol, DMF) 80-120 °C, 2-24h A->C B Compound V B->C E Reflux in Solvent 2 (e.g., Ethanol, Acetonitrile) C->E Compound II D Preparation of Compound III (Trifluoroacetonitrile gas in liquefied ammonia) D->E F 2-(Trifluoromethyl)pyrimidine- 4-carboxylic acid (Compound I) E->F

Caption: Generalized synthetic workflow for this compound.

Core Application: Amide Bond Formation in the Synthesis of Kinase Inhibitors

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, most notably amide bond formation. This reaction is a cornerstone of medicinal chemistry, allowing for the coupling of the pyrimidine core to a diverse range of amine-containing fragments, thereby enabling the exploration of vast chemical space.

The electron-withdrawing nature of the 2-trifluoromethylpyrimidine ring can render the carboxylic acid slightly less reactive than its non-fluorinated counterparts. Consequently, the choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.

Protocol 1: General Amide Coupling using HATU

This protocol is a robust and widely applicable method for the coupling of this compound with a variety of amines. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that minimizes side reactions and racemization.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and low propensity for racemization, which is crucial when coupling with chiral amines.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: Amide Coupling with Electron-Deficient Amines using EDC/HOBt

When coupling with electron-deficient anilines, which are less nucleophilic, alternative coupling conditions may be required to drive the reaction to completion. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and effective method.

Materials:

  • This compound (1.0 eq)

  • Electron-deficient aniline (1.0 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq), the electron-deficient aniline (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination forms a highly reactive HOBt-ester intermediate, which is more susceptible to nucleophilic attack by the weakly nucleophilic electron-deficient aniline.[4][5] HOBt also acts as a catalyst and suppresses side reactions.

  • DCM: A less polar solvent compared to DMF, which can be advantageous in minimizing side reactions with certain substrates.

Application in the Synthesis of EGFR Inhibitors

A significant application of this compound and its derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[6][7][8] The pyrimidine scaffold serves as a hinge-binding motif, while the appended substituents, often introduced via amide coupling, occupy the hydrophobic pocket of the ATP-binding site of the EGFR kinase domain.

The following workflow illustrates the general strategy for incorporating the 2-(trifluoromethyl)pyrimidine moiety into a dianilino-pyrimidine EGFR inhibitor.

EGFR_Inhibitor_Synthesis cluster_start Building Blocks cluster_process Key Reaction cluster_product Intermediate cluster_final Further Functionalization cluster_end_product Final Product A 2-(Trifluoromethyl)pyrimidine- 4-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B Amine-containing fragment (e.g., substituted aniline) B->C D Amide-linked pyrimidine C->D E Introduction of second aniline moiety (e.g., Nucleophilic aromatic substitution) D->E F Dianilino-pyrimidine EGFR Inhibitor E->F

Caption: General synthetic strategy for EGFR inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a biologically relevant pyrimidine core, a metabolism-blocking trifluoromethyl group, and a synthetically tractable carboxylic acid handle makes it an ideal starting material for the synthesis of complex and potent therapeutic agents. The protocols and strategies outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this powerful chemical tool.

References

The Strategic Application of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The 2-(trifluoromethyl)pyrimidine-4-carboxylic acid motif, in particular, has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a variety of biological targets with high affinity. This guide serves as a comprehensive overview of the applications of this versatile building block, providing detailed insights into its strategic use, synthetic protocols for its derivatization, and its role in the development of targeted therapeutics.

The power of this scaffold lies in the synergistic interplay of its two key components: the pyrimidine ring and the trifluoromethyl (CF₃) group. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to mimic the purine bases of DNA and RNA and to form crucial hydrogen bond interactions within the ATP-binding sites of kinases.[1][2] The trifluoromethyl group, a bioisostere of a methyl group, offers a unique combination of properties that profoundly enhance a molecule's drug-like characteristics.

The Trifluoromethyl Advantage: Causality Behind the Choice

The decision to incorporate a CF₃ group is a calculated one, driven by its predictable and beneficial impact on a molecule's physicochemical properties:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes such as cytochrome P450. This often translates to an increased in vivo half-life and improved bioavailability.

  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule. This property can enhance membrane permeability, allowing drug candidates to more effectively cross cellular membranes and the blood-brain barrier to reach their intracellular targets.

  • Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ group can lower the pKa of nearby basic functionalities, such as the nitrogens in the pyrimidine ring. This modulation can be critical for optimizing target binding and pharmacokinetic profiles.

  • Improved Target Binding: The unique steric and electronic properties of the CF₃ group can lead to more potent and selective interactions with biological targets. It can participate in favorable hydrophobic interactions and its electronic nature can fine-tune the binding affinity for a specific protein pocket.

Core Application: Kinase Inhibition in Oncology

A primary application of the this compound scaffold is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core of the scaffold acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket, a common feature of many kinase inhibitors.

Case Study: Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation in various cancers, most notably non-small-cell lung cancer (NSCLC). Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have revolutionized the treatment of EGFR-mutant NSCLC.

While direct examples of 2-(trifluoromethyl)pyrimidine-4-carboxamides as EGFR inhibitors are not extensively documented in publicly available literature, the closely related 5-trifluoromethylpyrimidine scaffold has been successfully employed. A study on 5-trifluoromethylpyrimidine derivatives revealed potent inhibitory activity against EGFR and cancer cell lines.[3] This serves as a strong proof-of-concept for the potential of the trifluoromethylpyrimidine carboxamide class in this therapeutic area.

The general structure involves the amide derivatization of the carboxylic acid, which allows for the introduction of various substituents to explore the solvent-exposed region of the ATP-binding pocket, thereby optimizing potency and selectivity.

Data Presentation: Biological Activity of Trifluoromethylpyrimidine Derivatives

The following table summarizes the in vitro anti-proliferative and EGFR kinase inhibitory activities of representative 5-trifluoromethylpyrimidine derivatives, illustrating the potential of this class of compounds.

Compound IDTarget Cells/KinaseIC₅₀ (µM)Reference
9u A549 (NSCLC)0.35[3]
MCF-7 (Breast Cancer)3.24[3]
PC-3 (Prostate Cancer)5.12[3]
EGFR Kinase0.091[3]
Gefitinib A549 (NSCLC)0.11[3]
EGFR Kinase0.021[3]

Compound 9u: (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide

Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Method)

Workflow Diagram:

Synthesis_Workflow A Ethyl Trifluoroacetate C Cyclocondensation A->C B Amidrazone Derivative B->C D 2-(Trifluoromethyl)-4-hydroxypyrimidine C->D E Chlorination (e.g., POCl3) D->E F 4-Chloro-2-(trifluoromethyl)pyrimidine E->F G Carbonylation (e.g., Pd-catalyzed) F->G H Ester Intermediate G->H I Hydrolysis (e.g., LiOH) H->I J This compound I->J

Caption: Representative synthetic workflow for this compound.

Step-by-Step Methodology:

  • Cyclocondensation: React an appropriate amidrazone derivative with ethyl trifluoroacetate in a suitable solvent (e.g., ethanol) under reflux to form the pyrimidine ring, yielding a 2-(trifluoromethyl)-4-hydroxypyrimidine intermediate.

  • Chlorination: Treat the hydroxypyrimidine intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chlorine, affording 4-chloro-2-(trifluoromethyl)pyrimidine.

  • Carbonylation: Subject the chloro-pyrimidine intermediate to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and an alcohol (e.g., methanol) to introduce an ester group at the 4-position.

  • Hydrolysis: Hydrolyze the resulting ester intermediate using a base, such as lithium hydroxide (LiOH), in a mixture of methanol and water.

  • Work-up and Purification: After hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid. The crude product can then be collected by filtration and purified by recrystallization or column chromatography to yield the final this compound.

Protocol 2: Amide Coupling of this compound

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through amide bond formation. The following is a general protocol for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Workflow Diagram:

Amide_Coupling_Workflow A This compound B HATU, DIPEA in DMF A->B Activation C Activated Ester Intermediate B->C E Nucleophilic Acyl Substitution C->E D Amine (R-NH2) D->E Coupling F 2-(Trifluoromethyl)pyrimidine-4-carboxamide Derivative E->F

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of this compound in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Mechanism of Action: EGFR Signaling Pathway Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for small molecule inhibitors derived from the this compound scaffold.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways cluster_nucleus Nucleus EGFR EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Ligand Binding (e.g., EGF) P P EGFR_dimer->P Autophosphorylation ATP ATP ADP ADP ATP->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR_dimer Blocks ATP Binding Transcription Gene Transcription RAS_RAF->Transcription PI3K_AKT->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: EGFR signaling pathway and inhibition by pyrimidine-based TKIs.

As depicted, upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, a process that requires ATP. Pyrimidine-based inhibitors, synthesized from scaffolds like this compound, act as ATP mimetics. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing phosphorylation and thereby blocking the activation of downstream pro-survival and proliferative signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its inherent properties, conferred by the trifluoromethyl group and the pyrimidine core, make it an ideal starting point for the development of potent and selective kinase inhibitors and other targeted therapeutics. The synthetic tractability of its carboxylic acid handle allows for the rapid generation of diverse chemical libraries, facilitating robust structure-activity relationship (SAR) studies. As our understanding of the molecular drivers of disease continues to grow, scaffolds like this compound will undoubtedly play a crucial role in the design and development of the next generation of precision medicines.

References

Application Note & Protocol: Development of a High-Throughput In Vitro Assay for Screening Inhibitors of Human Lactate Dehydrogenase A Using 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-vitro assay using 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid, a synthetic organic molecule, has been developed. This compound is of interest to researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and implementation of a robust, high-throughput in vitro assay to identify and characterize inhibitors of human lactate dehydrogenase A (LDH-A), a critical enzyme in anaerobic glycolysis often upregulated in cancer cells. We use this compound as a representative scaffold for a hypothetical library of small molecule inhibitors. The protocol details a lactate-to-pyruvate enzymatic assay where the reduction of NAD+ to NADH is monitored by absorbance at 340 nm. We cover all phases of assay development, from initial optimization of enzyme and substrate concentrations to plate-based screening protocols, IC50 determination, and critical quality control validation using the Z'-factor. The methodologies described herein are grounded in established principles of enzyme kinetics and assay validation, ensuring a self-validating and reproducible system for drug discovery programs targeting LDH-A.

Introduction: Targeting LDH-A in Drug Discovery

Human Lactate Dehydrogenase A (LDH-A) is a key metabolic enzyme that catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+. In many cancer phenotypes, there is an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), leading to an upregulation of LDH-A. This makes LDH-A a compelling target for therapeutic intervention. The development of small molecule inhibitors against LDH-A could provide a targeted approach to disrupt cancer cell metabolism.

This compound represents a chemical scaffold with features suitable for enzyme active site binding. The pyrimidine core is a common feature in kinase and metabolic enzyme inhibitors, while the trifluoromethyl group can enhance binding affinity and metabolic stability. This guide uses this compound as a template for developing a screening assay.

Assay Principle: Monitoring NADH Production

The assay quantifies LDH-A activity by measuring the rate of NADH formation, which is a direct product of the conversion of lactate to pyruvate. NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not. The rate of increase in absorbance at 340 nm is therefore directly proportional to the LDH-A enzyme activity. Inhibitors of LDH-A will decrease the rate of NADH production, resulting in a lower absorbance signal.

cluster_reactants Reactants cluster_products Products Lactate L-Lactate LDHA LDH-A Enzyme Lactate->LDHA NAD NAD+ NAD->LDHA Pyruvate Pyruvate NADH NADH + H+ Absorbance Absorbance NADH->Absorbance Absorbance @ 340 nm LDHA->Pyruvate LDHA->NADH Inhibitor Inhibitor (e.g., TFPCA Analog) Inhibitor->LDHA Blocks Reaction

Caption: Mechanism of the LDH-A assay.

Materials and Reagents

  • Enzyme: Recombinant Human LDH-A (e.g., Sigma-Aldrich, Cat# SAE0011 or equivalent)

  • Substrate 1: Sodium L-Lactate (Sigma-Aldrich, Cat# L7022)

  • Substrate 2: β-Nicotinamide adenine dinucleotide hydrate (NAD+) (Sigma-Aldrich, Cat# N7004)

  • Buffer: Tris-HCl, pH 7.4

  • Test Compound: this compound (TFPCA) and/or analog library

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Positive Control Inhibitor: Oxamate (Sigma-Aldrich, Cat# O2751)

  • Assay Plates: 96-well or 384-well, UV-transparent, flat-bottom plates (e.g., Corning 3635)

  • Instrumentation: UV-Vis spectrophotometer plate reader capable of reading absorbance at 340 nm.

Protocol Part 1: Assay Development and Optimization

The goal of this phase is to determine the optimal concentrations of enzyme and substrate that yield a robust and linear reaction rate suitable for high-throughput screening (HTS).

  • Assay Buffer: Prepare 100 mM Tris-HCl, pH 7.4. Filter sterilize and store at 4°C.

  • Enzyme Stock: Reconstitute lyophilized LDH-A in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stocks:

    • Prepare a 1 M stock of Sodium L-Lactate in deionized water.

    • Prepare a 100 mM stock of NAD+ in deionized water.

    • Aliquot and store both at -20°C.

  • Compound Stock: Prepare a 10 mM stock of TFPCA (or other test compounds) in 100% DMSO.

  • Prepare a serial dilution of LDH-A (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 ng/µL) in assay buffer.

  • In a 96-well plate, add 10 µL of each enzyme dilution to multiple wells.

  • Prepare a substrate mix containing a saturating concentration of substrates (e.g., 50 mM L-Lactate and 5 mM NAD+) in assay buffer.

  • Initiate the reaction by adding 90 µL of the substrate mix to each well.

  • Immediately place the plate in a plate reader pre-set to 30°C.

  • Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Analysis: Calculate the reaction rate (Vmax, in mOD/min) for each enzyme concentration. Plot Vmax vs. Enzyme Concentration. Select a concentration from the linear portion of the curve that gives a robust signal without being substrate-limited too quickly (typically a rate of 5-10 mOD/min).

To ensure the assay is sensitive to competitive inhibitors, it's crucial to use substrate concentrations around their Michaelis-Menten constant (Km).

  • L-Lactate Km Determination:

    • Use the optimized LDH-A concentration from Step 4.2.

    • Keep the concentration of NAD+ fixed at a saturating level (e.g., 5 mM).

    • Vary the concentration of L-Lactate (e.g., from 0 to 100 mM).

    • Measure the initial reaction rates as described above.

    • Plot Rate vs. [L-Lactate] and fit the data to the Michaelis-Menten equation to determine the Km for L-Lactate.

  • NAD+ Km Determination:

    • Use the optimized LDH-A concentration.

    • Keep the concentration of L-Lactate fixed at a saturating level (e.g., 50 mM).

    • Vary the concentration of NAD+ (e.g., from 0 to 5 mM).

    • Measure initial rates and determine the Km for NAD+ similarly.

  • Final Assay Concentrations: For screening, use substrate concentrations at or slightly above their determined Km values. This ensures sensitivity to competitive inhibitors without sacrificing signal strength.

The Z'-factor is a statistical measure of assay quality and is essential for validating an HTS assay. A Z' value between 0.5 and 1.0 indicates an excellent assay.

  • Prepare two sets of wells on a single plate (e.g., 16-24 wells each).

  • Maximum Signal Wells (Negative Control): Add LDH-A and substrates at their final optimized concentrations. Add 1 µL of DMSO (vehicle).

  • Minimum Signal Wells (Positive Control): Add LDH-A and substrates. Add 1 µL of a saturating concentration of a known inhibitor like Oxamate (e.g., 1 mM final concentration).

  • Run the kinetic assay as before.

  • Calculate the reaction rate for each well.

  • Calculate the Z'-factor using the formula:

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Where SD is the standard deviation and Mean is the average of the maximum and minimum signal wells.

ParameterDescriptionRecommended Value
Enzyme Conc. Concentration of LDH-A giving a linear rate~5-20 ng/well
L-Lactate Conc. Final concentration in assay~Km value (e.g., 5-10 mM)
NAD+ Conc. Final concentration in assay~Km value (e.g., 200-400 µM)
DMSO Tolerance Maximum DMSO % without affecting enzyme activity≤ 1%
Z'-Factor Statistical measure of assay robustness> 0.5

Protocol Part 2: Compound Screening and IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock 10 mM TFPCA in 100% DMSO Serial_Dilution Create 12-point serial dilution (e.g., 100 µM to 0.5 nM) in DMSO Compound_Stock->Serial_Dilution Plate_Stamp Stamp 1 µL of diluted compound into assay plate Serial_Dilution->Plate_Stamp Add_Enzyme Add 50 µL LDH-A to each well Pre_Incubate Pre-incubate 15 min at room temp Add_Enzyme->Pre_Incubate Add_Substrate Initiate with 50 µL Substrate Mix Pre_Incubate->Add_Substrate Read_Plate Read Abs @ 340 nm (Kinetic Mode) Add_Substrate->Read_Plate Calc_Rate Calculate Reaction Rate (Vmax) for each well Normalize_Data Normalize Data: % Inhibition Calc_Rate->Normalize_Data Plot_Curve Plot % Inhibition vs. [Compound] (log scale) Normalize_Data->Plot_Curve Calc_IC50 Fit to sigmoidal curve to determine IC50 Plot_Curve->Calc_IC50

Caption: Step-by-step workflow for compound IC50 determination.

  • Create a serial dilution series of the TFPCA stock solution in 100% DMSO. A 12-point, 3-fold dilution series starting from 10 mM is typical. This will yield a top final assay concentration of 100 µM if 1 µL is added to a 100 µL final volume.

  • Using a liquid handler or manual multichannel pipette, "stamp" 1 µL of each compound concentration from the dilution series into the wells of a 96-well assay plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme Addition: Prepare a working solution of LDH-A in assay buffer at 2x the final optimized concentration. Add 50 µL to each well of the compound plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a substrate mix containing L-Lactate and NAD+ in assay buffer at 2x their final optimized concentrations. Add 50 µL of this mix to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements at 340 nm as previously established.

  • Calculate Reaction Rates: Determine the Vmax (mOD/min) for each well from the linear portion of the kinetic read.

  • Normalize Data: Convert the reaction rates into percent inhibition using the following formula:

    • % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))

    • Where Rate_compound is the rate in the presence of the test compound, Rate_neg_ctrl is the average rate of the DMSO-only wells, and Rate_pos_ctrl is the average rate of the positive control (e.g., Oxamate) wells.

  • Generate IC50 Curve: Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the Curve: Use a non-linear regression model (e.g., four-parameter variable slope) to fit the data. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

CompoundIC50 (µM) [Example Data]Hill Slope
Oxamate 125.50.980.995
TFPCA Analog 1 15.21.100.991
TFPCA Analog 2 > 100 (Inactive)N/AN/A

In vivo experimental design with 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Experimental Design and Evaluation of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid in Preclinical Animal Models

Abstract

This document provides a comprehensive framework for designing and executing initial in vivo studies for this compound (TPCA), a novel chemical entity. Given the limited public data on this specific molecule, this guide establishes a foundational, systematic approach for researchers in pharmacology and drug development. We will detail the rationale for model selection, provide step-by-step protocols for critical early-stage experiments—including pharmacokinetic profiling and efficacy assessment in a disease model—and discuss key endpoint analyses. The protocols are designed to be self-validating, incorporating necessary controls and explaining the scientific reasoning behind experimental choices to ensure data integrity and translatability. This guide serves as a starting point for investigating the therapeutic potential of TPCA, with a focus on its putative anti-inflammatory and anti-fibrotic activities.

Introduction and Scientific Rationale

Pyrimidine derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including applications in oncology and immunology.[1][2][3] The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and cell permeability, making such compounds attractive for drug development.[4][5] this compound (TPCA) is an important synthetic intermediate with potential therapeutic applications.[4][6] However, to advance from a chemical entity to a potential therapeutic, a rigorous and well-designed in vivo experimental plan is paramount.

This guide outlines a logical progression of studies, beginning with essential safety, tolerability, and pharmacokinetic (PK) characterization in healthy animals, followed by a proof-of-concept efficacy study in a relevant disease model. Based on the known activities of similar heterocyclic structures, we hypothesize that TPCA may modulate inflammatory and fibrotic pathways. Therefore, the bleomycin-induced pulmonary fibrosis model is proposed as a suitable initial test case, as it encompasses both inflammatory and fibrotic processes.[7][8]

Hypothesized Mechanism of Action

While the precise mechanism of action for TPCA is unknown, we can postulate its potential role as an inhibitor of key signaling pathways implicated in inflammation and fibrosis. Many chronic diseases are driven by persistent inflammation, which leads to excessive extracellular matrix deposition and scarring.[9] Key mediators in this process include pro-inflammatory cytokines like TNF-α and IL-6, and the master pro-fibrotic cytokine, Transforming Growth Factor-beta (TGF-β).[8][10] TPCA could potentially interfere with the synthesis or signaling of these mediators.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Pathological Outcome Injury Tissue Injury (e.g., Bleomycin) ImmuneCells Immune Cell Activation (Macrophages, Lymphocytes) Injury->ImmuneCells Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ImmuneCells->Cytokines Release TGFb TGF-β Signaling ImmuneCells->TGFb Fibroblasts Fibroblast Activation & Proliferation ECM ECM Deposition (Collagen) Fibroblasts->ECM TPCA Hypothesized Target: TPCA Inhibition Cytokines->TPCA Inflammation Chronic Inflammation Cytokines->Inflammation TGFb->Fibroblasts TGFb->TPCA Fibrosis Organ Fibrosis Inflammation->Fibrosis ECM->Fibrosis

Figure 1: Hypothesized signaling pathway where TPCA may exert anti-inflammatory and anti-fibrotic effects.

Foundational In Vivo Studies: Safety, Tolerability, and Pharmacokinetics

Before assessing efficacy, it is crucial to understand how the compound behaves in a living system. The initial studies in healthy animals are designed to determine a safe dose range and to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of TPCA.

Protocol: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Profiling

Objective: To determine the MTD of TPCA following a single oral dose and to characterize its plasma concentration-time profile in healthy mice.

Animals: C57BL/6 mice, male, 8-10 weeks old. Animals should be acclimatized for at least one week prior to the experiment.

Materials:

  • This compound (TPCA)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles (stainless steel or flexible plastic)

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Equipment for plasma analysis (LC-MS/MS)

Data Presentation: Dosing Administration Guidelines

All administrations should be performed via oral gavage, a standard method for precise oral dosing in rodents.[11] The volume administered should not exceed 10 mL/kg of body weight.[7][12][13]

Mouse Weight (grams)Recommended Gavage Needle GaugeMaximum Administration Volume (10 mL/kg)
20 - 2520G0.25 mL
25 - 3018G0.30 mL
30 - 3518G0.35 mL
Source: Adapted from established institutional and laboratory protocols.[11][14]

Methodology: Step-by-Step

  • Dose Formulation: Prepare a stock solution of TPCA in the chosen vehicle. Perform serial dilutions to create the required dose concentrations. Ensure the formulation is homogenous (e.g., via sonication).

  • Animal Grouping and Dosing:

    • Randomly assign mice to cohorts (n=3-5 per group).

    • MTD Phase: Use a dose-escalation design. Start with a low dose (e.g., 10 mg/kg) and increase doses in subsequent cohorts (e.g., 30, 100, 300 mg/kg). A vehicle-only group serves as the negative control.

    • PK Phase: Based on MTD results, select one or two well-tolerated doses for detailed PK analysis (e.g., 30 mg/kg and 100 mg/kg).

  • Administration:

    • Accurately weigh each mouse before dosing to calculate the precise volume.[13]

    • Properly restrain the mouse using a firm scruffing technique.[11]

    • Measure the insertion depth of the gavage needle (from the corner of the mouth to the last rib) to prevent esophageal or stomach perforation.[13][14]

    • Gently insert the gavage needle into the diastema and advance it smoothly down the esophagus. Do not force the needle if resistance is met.[11][13]

    • Administer the calculated volume slowly.

  • Post-Dose Monitoring:

    • Observe animals closely for 1-2 hours post-dosing and then periodically for 48-72 hours.[15]

    • Record any signs of toxicity, such as lethargy, hunched posture, respiratory distress, or weight loss.[11]

  • Blood Sample Collection for PK:

    • Collect blood samples at designated time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

    • The saphenous vein is a suitable site for repeated, low-volume sampling in conscious animals.[16][17]

    • Collect approximately 50-100 µL of blood into EDTA tubes at each time point.

  • Sample Processing and Analysis:

    • Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify TPCA concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the mean plasma concentration of TPCA versus time. Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life). Preliminary studies on other pyrimidine derivatives suggest rapid absorption, with peak plasma concentrations reached within an hour of oral administration.[18]

G start Start: Healthy Mice acclimate Acclimatization (1 week) start->acclimate group Randomize into Dosing Cohorts acclimate->group dose Oral Gavage (TPCA or Vehicle) group->dose observe Toxicity Monitoring (48-72h) dose->observe blood Serial Blood Sampling (0-24h via Saphenous Vein) dose->blood process Plasma Separation (Centrifugation) blood->process analyze LC-MS/MS Analysis process->analyze calculate Calculate PK Parameters (Cmax, Tmax, AUC) analyze->calculate end End: PK Profile & MTD calculate->end

Figure 2: Workflow diagram for the pharmacokinetic and MTD study of TPCA in mice.

Efficacy Evaluation in a Disease Model

With PK and tolerability data in hand, the next step is to assess whether TPCA has a therapeutic effect in a relevant disease model.

Protocol: Efficacy in Bleomycin-Induced Pulmonary Fibrosis

Objective: To evaluate the ability of TPCA to attenuate lung inflammation and fibrosis in a murine model. The bleomycin model is widely used and accepted for studying pulmonary fibrosis, despite some differences from the human disease progression.[7][8]

Animals: C57BL/6 mice, male, 8-10 weeks old.

Methodology: Step-by-Step

  • Disease Induction (Day 0):

    • Anesthetize mice (e.g., with isoflurane).

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5 - 3.0 U/kg) or saline (for sham control group).

  • Animal Grouping:

    • Group 1: Sham + Vehicle: Saline induction, daily vehicle treatment. (Negative Control)

    • Group 2: Bleomycin + Vehicle: Bleomycin induction, daily vehicle treatment. (Disease Control)

    • Group 3: Bleomycin + TPCA (Low Dose): Bleomycin induction, daily TPCA treatment at Dose X.

    • Group 4: Bleomycin + TPCA (High Dose): Bleomycin induction, daily TPCA treatment at Dose Y. (Doses X and Y are selected based on PK/MTD study results).

    • (Optional) Group 5: Bleomycin + Positive Control: Bleomycin induction, treatment with a known anti-fibrotic agent (e.g., Pirfenidone).

  • Therapeutic Dosing (e.g., Day 7 to Day 21):

    • Begin daily oral gavage treatment with vehicle or TPCA seven days after bleomycin induction, once the inflammatory phase is established.

    • Continue daily dosing until the end of the study (e.g., Day 21). Monitor animal weight and health status throughout.

  • Study Termination and Sample Collection (Day 21):

    • Euthanize animals via an approved method.

    • Collect blood via cardiac puncture for systemic cytokine analysis.[16]

    • Perform a bronchoalveolar lavage (BAL) on one lung to collect fluid for cellular and cytokine analysis.

    • Perfuse and harvest the lungs. Inflate and fix one lung lobe in 10% neutral buffered formalin for histology. Snap-freeze the remaining lung tissue for biochemical and molecular analysis.

G cluster_timeline Experimental Timeline d0 Day 0 Bleomycin Induction d1_6 ... d7 Day 7 Start TPCA Treatment d8_20 Daily Dosing d21 Day 21 Sacrifice & Endpoint Analysis

Figure 3: Timeline for the bleomycin-induced pulmonary fibrosis efficacy study.

Endpoint Analysis

A multi-faceted approach to endpoint analysis is critical for a comprehensive evaluation.

  • Histopathology:

    • Purpose: To visually assess tissue damage, inflammation, and fibrosis. Histopathology is a cornerstone of preclinical drug development, providing critical insights into a drug's effects on tissues.[19][20]

    • Method: Paraffin-embed fixed lung tissue, section, and perform staining.

      • Hematoxylin and Eosin (H&E): To evaluate overall lung architecture and inflammatory cell infiltration.

      • Masson's Trichrome: To specifically stain collagen (blue), allowing for visualization and quantification of fibrotic lesions.

    • Analysis: Use a semi-quantitative scoring system (e.g., Ashcroft score) to grade the extent of fibrosis.

  • Biochemical Analysis:

    • Purpose: To quantify total collagen content in the lung.

    • Method: Perform a Sircol or Hydroxyproline assay on homogenized lung tissue. Hydroxyproline is an amino acid largely specific to collagen, and its concentration correlates with total collagen deposition.

    • Analysis: Compare hydroxyproline content across treatment groups.

  • Cytokine and Inflammatory Marker Analysis:

    • Purpose: To measure the levels of key inflammatory and fibrotic mediators. Cytokine profiling can reveal the drug's impact on the underlying disease mechanisms.[10][21][22]

    • Method: Use Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex assays (e.g., Luminex) to measure proteins like TNF-α, IL-6, and TGF-β in BAL fluid or lung homogenates.[22][23]

    • Analysis: Compare cytokine levels between the TPCA-treated groups and the vehicle-treated disease group.

Data Interpretation and Next Steps

Successful in vivo evaluation hinges on the integration of all collected data. A positive outcome would be a dose-dependent reduction in fibrotic endpoints (e.g., lower Ashcroft score, decreased hydroxyproline content) and a concurrent decrease in pro-inflammatory/pro-fibrotic cytokines in TPCA-treated animals compared to the disease control group.

The pharmacokinetic profile should be correlated with the efficacy data. For example, does the efficacious dose achieve a plasma concentration that is consistent with the compound's in vitro potency (if known)? If efficacy is poor, the PK data can help determine if this is due to poor exposure or a true lack of activity.

Based on these initial results, next steps could include testing in other fibrosis models (e.g., liver fibrosis via CCl4 administration), chronic dosing toxicity studies, and further mechanism-of-action studies.[7][24]

References

Application Notes & Protocols for the Development of Novel Anti-inflammatory Agents from 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a tightly orchestrated biological defense mechanism against harmful stimuli such as pathogens and cellular damage. While acute inflammation is vital for healing, its chronic, unresolved state is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules and a multitude of approved drugs.[1][2][3] Several pyrimidine-based drugs, including tofacitinib and epirizole, are already in clinical use, validating this scaffold's potential for modulating inflammatory pathways.[1][2]

This guide provides a comprehensive framework for the discovery and preclinical development of novel anti-inflammatory agents, starting from the promising, yet underexplored, scaffold: 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid (CAS: 878742-59-7).[4][5] The trifluoromethyl group often enhances metabolic stability and binding affinity, making this an attractive starting point for a drug discovery program.

Our approach is a multi-tiered screening cascade, beginning with the synthesis of a focused compound library, followed by robust in vitro characterization to identify hits and elucidate their mechanism of action, and culminating in a conceptual framework for in vivo validation of lead candidates.

Part 1: Synthesis and Library Development Strategy

The core of any drug discovery project is a well-designed chemical library. The strategy for this compound involves leveraging the carboxylic acid moiety for diversification, enabling the exploration of the structure-activity relationship (SAR). The primary synthetic route involves the condensation of a 1,3-bifunctional three-carbon fragment with an appropriate amidine derivative.[6][7] A general synthesis for the core and its derivatives has been previously described.[8]

The most direct path for library generation is the functionalization of the C4-carboxylic acid to form amides and esters. This introduces a variety of functional groups, allowing for modulation of physicochemical properties (e.g., solubility, cell permeability) and target engagement.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_diversification Library Diversification Start Starting Materials (e.g., trifluoroacetamidine, ketoesters) Core 2-(Trifluoromethyl)pyrimidine- 4-carboxylic acid (Core Scaffold) Start->Core Cyclocondensation Activation Carboxylic Acid Activation (e.g., HATU, SOCl2) Core->Activation Amidation Amidation Reaction (Diverse Amines R-NH2) Activation->Amidation Esterification Esterification Reaction (Diverse Alcohols R-OH) Activation->Esterification Library Focused Compound Library (Amides & Esters) Amidation->Library Esterification->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification

Caption: Synthetic workflow for library generation.

Part 2: The In Vitro Screening Cascade: From Hits to Leads

A tiered screening approach is the most efficient method to identify promising compounds. We begin with broad, high-throughput assays to assess general anti-inflammatory activity and cytotoxicity before progressing to more complex, resource-intensive mechanistic studies.

Tier 1: Primary Screening & Cytotoxicity Assessment

The goal of this tier is to quickly identify "hit" compounds that reduce inflammatory markers without causing significant cell death. The murine macrophage cell line, RAW 264.7, is an excellent model for this stage, as it produces robust inflammatory responses upon stimulation with lipopolysaccharide (LPS).[9][10]

Primary_Screening_Workflow cluster_assays Parallel Assays cluster_data Data Analysis CompoundLibrary Compound Library Pretreatment Pre-treat cells with compounds (1 hr) CompoundLibrary->Pretreatment RAWCells Seed RAW 264.7 Cells (96-well plates) RAWCells->Pretreatment LPS_Stim Stimulate with LPS (1 µg/mL) (24 hr) Pretreatment->LPS_Stim MTT Protocol 1: MTT Assay for Cytotoxicity LPS_Stim->MTT Assess Cell Viability Griess Protocol 2: Griess Assay for Nitric Oxide LPS_Stim->Griess Measure NO in Supernatant CC50 Calculate CC50 (50% Cytotoxic Concentration) MTT->CC50 IC50 Calculate IC50 (50% Inhibitory Concentration) Griess->IC50 SI Determine Selectivity Index (SI = CC50 / IC50) CC50->SI IC50->SI HitSelection Hit Selection (High SI, Potent IC50) SI->HitSelection

Caption: Workflow for primary in vitro screening.

Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: This assay is critical to ensure that any observed reduction in inflammatory markers is a specific anti-inflammatory effect, not a result of compound-induced cell death. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • RAW 264.7 cells

    • Complete DMEM medium (with 10% FBS)

    • 96-well cell culture plates

    • Test compounds (dissolved in DMSO, final concentration ≤0.1%)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[11]

    • Microplate reader (absorbance at 570 nm).

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[12]

    • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compounds. Include "vehicle control" (DMSO) and "untreated control" wells.

    • Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.5 mg/mL.[13]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.

Protocol 2: Nitric Oxide (NO) Inhibition (Griess Assay)

Rationale: Upon stimulation with LPS, macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key pro-inflammatory mediator. The Griess assay is a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10]

  • Materials:

    • Culture supernatant from Protocol 1 setup (before MTT addition).

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes immediately before use.

    • Sodium nitrite (NaNO₂) standard solution (for standard curve).

    • 96-well microplate (for assay).

    • Microplate reader (absorbance at 540 nm).

  • Procedure:

    • Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 1.56 µM) in culture medium to create a standard curve.

    • Sample Collection: After the 24-hour incubation with compounds and LPS, carefully transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate.[12]

    • Griess Reaction: Add an equal volume (50-100 µL) of freshly mixed Griess Reagent to all wells containing standards and samples.

    • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.

    • Absorbance Reading: Measure the absorbance at 540 nm.[12]

    • Calculation: Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Table 1: Hypothetical Primary Screening Data
Compound ID NO Inhibition IC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI)
TFMP-Amide-0110.5>100>9.5
TFMP-Amide-025.28516.3
TFMP-Ester-0125.8>100>3.9
Diclofenac (Ref)15.1>100>6.6

Compounds with high potency (low IC₅₀) and low cytotoxicity (high CC₅₀), resulting in a high Selectivity Index, are prioritized for Tier 2 analysis.

Tier 2: Mechanistic Elucidation & Target Engagement

"Hit" compounds from Tier 1 are advanced to understand their mechanism of action (MOA). Pyrimidine derivatives can exert anti-inflammatory effects by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), or by directly inhibiting enzymes like Cyclooxygenase-2 (COX-2).[1][2][14]

Key Inflammatory Signaling Pathways

The NF-κB and MAPK signaling cascades are central hubs that control the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[15][16][17][18]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-TRAF6 Signaling IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) IkB_NFkB->NFkB IκBα Degradation NFkB_n->Genes Gene Transcription

Caption: The canonical NF-κB signaling pathway.[15][19]

MAPK_Pathway cluster_nucleus_mapk Nucleus Stimuli LPS / Cytokines Receptor Receptor (TLR4) Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Adaptor Proteins MAP2K MAPKK (MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Phosphorylation Nucleus Nucleus AP1->Nucleus Translocation AP1_n AP-1 Genes Pro-inflammatory Genes AP1_n->Genes Gene Transcription

Caption: The p38/JNK MAPK signaling pathway.[16][20][21]

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: To determine if the hit compounds reduce the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[22][23]

  • Materials:

    • Culture supernatant from LPS-stimulated RAW 264.7 cells treated with test compounds.

    • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Microplate reader with absorbance measurement at 450 nm.

  • Procedure:

    • Assay Setup: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves the following steps.

    • Coating: A 96-well plate is pre-coated with a capture antibody specific to the cytokine of interest (e.g., anti-TNF-α).[24]

    • Sample Addition: Add standards (recombinant cytokine) and cell culture supernatants to the wells and incubate. The cytokine in the sample will bind to the capture antibody.

    • Washing: Wash the plate to remove unbound substances.

    • Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine. Incubate and wash.[24]

    • Enzyme Conjugate: Add Streptavidin-HRP (Horse Radish Peroxidase) which binds to the biotinylated detection antibody. Incubate and wash.

    • Substrate Addition: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.[24]

    • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

    • Absorbance Reading: Measure the optical density at 450 nm.

    • Calculation: Construct a standard curve from the recombinant cytokine standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: Many anti-inflammatory drugs, including some pyrimidine derivatives, function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for producing pro-inflammatory prostaglandins.[1] A cell-free enzymatic assay can determine if the compounds directly inhibit COX-2 activity.

  • Materials:

    • Commercially available COX-2 (human or ovine) enzyme.

    • COX inhibitor screening assay kit (typically contains arachidonic acid substrate, reaction buffer, and a colorimetric or fluorometric probe).

    • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • 96-well plate.

    • Microplate reader.

  • Procedure:

    • Assay Setup: Follow the instructions provided with the commercial assay kit.

    • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and various concentrations of the test compound or control inhibitor. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.

    • Detection: The kit's probe will react with the prostaglandin product (e.g., PGG₂) to generate a measurable signal (color or fluorescence).

    • Signal Measurement: Read the plate on a microplate reader at the appropriate wavelength.

    • Calculation: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value.

Table 2: Hypothetical Tier 2 Mechanistic Data
Compound ID TNF-α Release IC₅₀ (µM) IL-6 Release IC₅₀ (µM) COX-2 Enzyme IC₅₀ (µM)
TFMP-Amide-026.18.5>50
TFMP-Amide-087.59.212.3
Celecoxib (Ref)9.812.00.04

This data can help differentiate between compounds that act upstream on signaling pathways (e.g., TFMP-Amide-02) versus those that may have direct enzyme inhibitory effects (e.g., TFMP-Amide-08).

Part 3: In Vivo Efficacy Models - A Conceptual Framework

After a compound demonstrates potent and selective activity in vitro, its efficacy must be confirmed in a living organism. In vivo models are essential for evaluating pharmacokinetics, safety, and therapeutic effect in the context of a complex physiological system.[25]

InVivo_Workflow cluster_acute Acute Inflammation Model cluster_systemic Systemic Inflammation Model Lead_Candidate Lead Candidate (from In Vitro Cascade) Dosing Compound Dosing (p.o. or i.p.) Lead_Candidate->Dosing Dosing_Sys Compound Dosing Lead_Candidate->Dosing_Sys Paw_Edema Carrageenan-Induced Paw Edema (Rat/Mouse) Measurement Measure Paw Volume (Plethysmometer) Paw_Edema->Measurement Dosing->Paw_Edema Efficacy_Acute Assess Edema Reduction Measurement->Efficacy_Acute Final_Eval Lead Optimization & Preclinical Safety Studies Efficacy_Acute->Final_Eval LPS_Systemic LPS-Induced Endotoxemia (Mouse) Blood_Collection Collect Blood (Terminal) LPS_Systemic->Blood_Collection Dosing_Sys->LPS_Systemic Cytokine_Analysis Measure Serum Cytokines (ELISA) Blood_Collection->Cytokine_Analysis Efficacy_Sys Assess Cytokine Reduction Cytokine_Analysis->Efficacy_Sys Efficacy_Sys->Final_Eval

References

Application Notes and Protocols for the Evaluation of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in the architecture of numerous anticancer therapeutics, valued for its versatile chemical tractability and diverse biological activities.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, making 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid a compound of considerable interest in oncological research. While direct comprehensive studies on the anticancer properties of this specific molecule are emerging, its structural analogues have demonstrated significant potential as inhibitors of key cancer-related targets, such as epidermal growth factor receptor (EGFR) and Werner (WRN) helicase.[2][3] This guide provides a detailed framework for the systematic evaluation of this compound and its derivatives as potential anticancer agents. We present established protocols for in vitro screening, mechanistic studies, and data interpretation to empower researchers in their exploration of this promising chemical scaffold.

Introduction: The Rationale for Investigating this compound

The pursuit of novel, effective, and selective anticancer agents is a paramount objective in medicinal chemistry. Pyrimidine derivatives have historically formed the basis of many successful chemotherapeutics.[1] The trifluoromethyl moiety is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influence molecular conformation, and enhance membrane permeability, all of which are critical pharmacokinetic and pharmacodynamic parameters.

While the direct anticancer activity of this compound is a burgeoning area of investigation, the broader family of trifluoromethyl-substituted pyrimidines has shown promise. For instance, certain 5-trifluoromethylpyrimidine derivatives have been identified as potent EGFR inhibitors, a well-established target in various cancers.[4] Furthermore, 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been explored as potential inhibitors of WRN helicase, a target of interest in cancers with microsatellite instability.[3][5] These findings provide a strong rationale for the thorough investigation of this compound as a core scaffold for the development of a new generation of anticancer drugs.

Physicochemical Properties and Synthesis

A foundational understanding of the subject compound's properties is crucial for experimental design.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₆H₃F₃N₂O₂N/A
Molecular Weight192.1 g/mol N/A
AppearanceSolidN/A
Storage4°CN/A

Note: Experimental validation of solubility in relevant biological buffers and cell culture media is a critical preliminary step.

Synthetic Considerations

The synthesis of this compound and its derivatives can be approached through various established organic chemistry methodologies. Researchers can explore patented synthetic routes which may involve the condensation of a trifluoromethyl-containing building block with a suitable pyrimidine precursor. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

In Vitro Evaluation: A Step-by-Step Approach

The initial assessment of anticancer potential is typically conducted through a series of in vitro assays. These assays are designed to determine a compound's cytotoxicity against various cancer cell lines and to provide initial insights into its mechanism of action.

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the concentration at which the compound inhibits cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media.[2][7]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for treatment.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only controls (DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation: Anti-proliferative Activity

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)
This compound e.g., A549 (Lung)MTT[Experimental Data]
Derivative 1 e.g., A549 (Lung)MTT[Experimental Data]
Derivative 2 e.g., MCF-7 (Breast)MTT[Experimental Data]
Positive Control (e.g., 5-FU) e.g., A549 (Lung)MTT9.37[2]
Mechanistic Assays: Unraveling the Mode of Action

Should this compound or its derivatives exhibit significant cytotoxicity, the next logical step is to investigate the underlying mechanism.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).[2]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay

This assay determines if the compound induces programmed cell death.[2]

  • Cell Treatment:

    • Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24, 48 hours).

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Mechanistic Studies A Compound Synthesis & Physicochemical Characterization B Cell Viability/Cytotoxicity Assay (e.g., MTT) A->B C Determine IC50 Values Across Multiple Cancer Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D If IC50 is potent E Apoptosis Assay (Annexin V/PI Staining) C->E If IC50 is potent F Target Identification (e.g., Kinase Profiling, Western Blot) D->F E->F

Caption: A streamlined workflow for the in vitro assessment of novel anticancer compounds.

Potential Signaling Pathways and Molecular Targets

Based on the known activities of structurally related compounds, several signaling pathways could be perturbed by this compound and its derivatives.

  • EGFR Signaling Pathway: Given that some trifluoromethyl-pyrimidine derivatives inhibit EGFR, this is a primary pathway to investigate.[2] Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.

  • DNA Damage Response and Repair: The identification of WRN helicase as a target for 2-amino-4-(trifluoromethyl)pyrimidine derivatives suggests a potential role in the DNA damage response.[3][5] Inhibition of WRN can lead to synthetic lethality in cancers with specific genetic backgrounds, such as microsatellite instability.

  • Pyrimidine Biosynthesis: Carboxylic acid-containing compounds have been shown to inhibit de novo pyrimidine nucleotide biosynthesis, a critical pathway for DNA and RNA synthesis in rapidly dividing cancer cells.[8]

Hypothesized Signaling Pathway Involvement

G cluster_0 Potential Targets cluster_1 Downstream Effects Compound This compound or its derivatives EGFR EGFR Compound->EGFR WRN WRN Helicase Compound->WRN DHODH DHODH (Pyrimidine Biosynthesis) Compound->DHODH Proliferation Decreased Cell Proliferation EGFR->Proliferation Apoptosis Induction of Apoptosis WRN->Apoptosis CellCycleArrest Cell Cycle Arrest DHODH->CellCycleArrest

Caption: Potential molecular targets and downstream cellular effects of the subject compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in anticancer drug discovery. The protocols and conceptual framework provided in this guide offer a robust starting point for its systematic evaluation. Future research should focus on synthesizing a diverse library of derivatives to establish clear structure-activity relationships. Promising lead compounds identified through in vitro screening will require further validation in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this intriguing class of molecules.

References

Use of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Use of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid in the Synthesis of Next-Generation Agrochemicals

Audience: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in modern agrochemical design, valued for its broad-spectrum biological activity.[1][2] The incorporation of a trifluoromethyl (CF₃) group significantly enhances molecular properties such as metabolic stability, binding affinity, and cellular uptake, making trifluoromethyl-substituted heterocycles highly sought-after motifs.[3] This guide details the strategic application of this compound, a key building block that combines these two powerful features. We provide an in-depth, field-proven protocol for its use in amide coupling reactions—a fundamental transformation for generating libraries of potential fungicides, herbicides, and insecticides. The causality behind experimental choices, mechanistic insights, and a framework for adapting the core protocol are discussed to empower researchers in the rapid development of novel active ingredients.

The Strategic Value of the 2-(CF₃)-Pyrimidine-4-Carboxylic Acid Scaffold

The design of effective and environmentally conscious agrochemicals hinges on the use of "privileged scaffolds"—molecular frameworks that are predisposed to bind to multiple biological targets. Pyrimidine derivatives have demonstrated remarkable success, with commercial products targeting a wide array of biological pathways in insects, fungi, and weeds.[1][4]

The strategic advantages of using this compound (CAS 878742-59-7) as a starting material are threefold:

  • The Pyrimidine Core : This nitrogen-containing heterocycle is electronically versatile and capable of participating in various non-covalent interactions (hydrogen bonding, π-stacking) within enzyme active sites or protein receptors.[5]

  • The Trifluoromethyl Group : As a potent electron-withdrawing group, the CF₃ moiety modulates the electronics of the pyrimidine ring, often increasing the potency of the final compound.[3] Its lipophilicity can also improve the molecule's ability to cross biological membranes.

  • The Carboxylic Acid Handle : Positioned at the 4-position, the carboxylic acid is a superb synthetic handle. It is readily activated for nucleophilic substitution, allowing for the straightforward coupling of diverse amine- or alcohol-containing fragments to build molecular complexity and tune biological activity. This makes it an ideal starting point for library synthesis in a discovery program.[6]

This combination renders the title compound an exceptionally valuable intermediate for creating novel agrochemicals, from fungicides targeting Botrytis cinerea to insecticides aimed at vectors like Aedes aegypti.[4][7]

Core Protocol: Synthesis of a Model Amide Derivative

This section provides a detailed, self-validating protocol for a representative amide coupling reaction, which is one of the most powerful and common methods for derivatizing the title compound.

Principle & Rationale

The conversion of a carboxylic acid to an amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. While acid chlorides or other harsh reagents can be used, modern coupling reagents offer milder, more efficient, and more reliable alternatives.

For this protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

  • Expertise & Causality : HATU is chosen for its high efficiency and rapid reaction times, even with sterically hindered or poorly nucleophilic amines. It functions by forming a highly reactive O-acylisourea intermediate, which is readily displaced by the amine. The inclusion of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine) , is critical. It neutralizes the HCl that may be associated with the amine starting material and scavenges the proton released during the reaction, driving the equilibrium towards product formation without competing as a nucleophile.

Experimental Workflow: Visualized

The following diagram outlines the complete experimental workflow from reagent preparation to product isolation.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_acid Dissolve Acid (1) in DMF add_reagents Add HATU & DIPEA to Acid (1) prep_acid->add_reagents prep_amine Dissolve Amine (2) in DMF add_amine Add Amine (2) solution prep_amine->add_amine prep_reagents Prepare HATU & DIPEA prep_reagents->add_reagents stir_activation Stir for 15 min (Activation) add_reagents->stir_activation stir_activation->add_amine stir_reaction Stir at RT for 4-12h add_amine->stir_reaction quench Quench with Water stir_reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄), Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, LC-MS, HRMS) purify->analyze

Caption: Standard workflow for HATU-mediated amide coupling.

Step-by-Step Methodology

Materials:

  • This compound (1 )

  • Substituted Aniline (e.g., 4-chloroaniline) (2 )

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1 ) (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Activation : To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).

    • Scientist's Note: A slight excess of HATU ensures complete activation of the carboxylic acid. The larger excess of DIPEA is crucial to maintain basicity throughout the reaction.

  • Stir the mixture at room temperature for 15 minutes. The solution may change color or clarity, indicating the formation of the active ester intermediate.

  • Coupling : In a separate flask, dissolve the substituted aniline (2 ) (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 4-12 hours).

  • Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction : Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Washing : Combine the organic layers and wash them twice with brine. This step removes residual DMF and water-soluble impurities.

  • Drying and Concentration : Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid or oil via flash column chromatography on silica gel, typically using a gradient of Hexanes/EtOAc as the eluent system, to yield the pure amide product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data & Safety

Table of Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Role
2-(CF₃)pyrimidine-4-carboxylic acid192.091.0Starting Material
4-Chloroaniline127.571.1Coupling Partner
HATU380.231.2Coupling Reagent
DIPEA129.243.0Non-nucleophilic Base
Anhydrous DMF73.09-Solvent

Expected Yield: 75-90% (dependent on the specific amine used).

Safety & Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Mechanistic Insights: The Role of HATU

Understanding the mechanism of action allows for rational troubleshooting and optimization. The HATU-mediated coupling proceeds via a well-defined pathway.

G Acid R-COOH 2-(CF₃)Py-COOH ActivatedEster R-CO-O-HATU⁺ Highly Reactive Intermediate Acid:p0->ActivatedEster:p0 + HATU, Base HATU HATU Activating Agent Tetrahedral Tetrahedral Intermediate ActivatedEster:p0->Tetrahedral:p0 Amine R'-NH₂ Nucleophile Amine:p0->Tetrahedral:p0 Nucleophilic Attack Product R-CO-NH-R' Final Amide Product Tetrahedral:p0->Product:p0 Collapse, -H₂O-HATU Base {DIPEA (Base)}

Caption: Simplified mechanism of HATU-mediated amide bond formation.

  • Activation : The carboxylate (deprotonated by DIPEA) attacks HATU to form a highly reactive O-acylisourea active ester. This is the rate-limiting step and the reason for the reagent's effectiveness.

  • Nucleophilic Attack : The amine nitrogen attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse : The intermediate collapses, eliminating the stable leaving group (the oxygen-containing portion of the original HATU molecule) and forming the stable amide bond to yield the final product.

Broader Applications & Future Directions

The protocol described here is a robust template. By substituting the 4-chloroaniline with other amine-containing fragments, researchers can rapidly synthesize a diverse library of novel compounds for screening. For example:

  • Fungicide Development : Coupling with aminothiazoles or aminopyrazoles could lead to new compounds with potential antifungal activity.[9]

  • Herbicide Development : Using amines that are part of known herbicidal pharmacophores, such as those found in sulfonylureas, could yield new candidates for weed control.[1][10]

  • Insecticide Development : Incorporating fragments known to interact with insect-specific targets, like nicotinic acetylcholine receptors, can guide the synthesis of new insecticides.[7][11]

This systematic approach, grounded in a reliable core protocol, accelerates the discovery-to-development pipeline for next-generation agrochemicals.

References

Application Notes and Protocols for the Derivatization of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid in Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Trifluoromethyl)pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] When appended to a privileged heterocyclic scaffold like pyrimidine, the resulting structure becomes a powerful building block for novel therapeutics.[3][4]

The 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid core is of significant interest due to the unique electronic interplay between its constituent parts. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group enhances the acidity of the carboxylic acid and influences the reactivity of the entire molecule. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.[5][6][7] The trifluoromethyl group often enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity to improve membrane permeability, and can strengthen binding affinity with biological targets.[1][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols for the chemical derivatization of this compound. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, offers self-validating protocols with detailed characterization data, and explores both classical and modern synthetic transformations to empower the discovery of next-generation therapeutics.

Core Derivatization Strategies: A Mechanistic Overview

The primary handle for derivatization on the this compound scaffold is the carboxylic acid group itself. This allows for the synthesis of a diverse library of amides and esters. Furthermore, the pyrimidine core can be modified through advanced cross-coupling strategies, such as palladium-catalyzed decarbonylative coupling, which leverages the carboxylic acid as a synthetic linchpin.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Therapeutic Candidates A 2-(Trifluoromethyl)pyrimidine- 4-carboxylic Acid B Amide Coupling A->B C Esterification A->C D Decarboxylative Cross-Coupling A->D E Novel Amides (e.g., Kinase Inhibitors) B->E F Novel Esters (e.g., Prodrugs) C->F G Novel Biaryls (e.g., PPI Modulators) D->G

Caption: Key derivatization pathways for the core scaffold.

Part 1: Amide Bond Formation – Crafting Bioactive Carboxamides

The formation of an amide bond is the most frequently used reaction in drug discovery, and for good reason.[9] The resulting carboxamides are generally stable, can participate in crucial hydrogen bonding interactions with protein targets, and their synthesis from a vast array of commercially available amines allows for extensive exploration of structure-activity relationships (SAR).

Causality in Reagent Selection

Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, activating the carboxylic acid is essential. The choice of coupling reagent is critical and depends on the reactivity of the amine (e.g., primary, secondary, aromatic), potential for side reactions, and desired work-up conditions.[10]

  • Carbodiimides (EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a workhorse reagent that forms a highly reactive O-acylisourea intermediate.[11] The water-soluble urea byproduct simplifies purification. To suppress racemization and improve efficiency, EDCI is almost always used with an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) or N-hydroxysuccinimide (NHS).

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are highly efficient and lead to rapid reactions, often providing high yields where other reagents fail, particularly with hindered amines or electron-poor anilines. They operate by forming an activated ester in situ.

  • Phosphonium Salts (PyBOP): Similar to uronium salts, phosphonium reagents are very effective but can be more expensive. They are excellent for minimizing racemization.

Comparative Data: Amide Coupling Reagents

The following table provides a comparative overview of common coupling reagents for the synthesis of amides from this compound and representative amines. Yields are illustrative and will vary with substrate.

Coupling SystemAmine TypeTypical BaseSolventTime (h)Yield Range (%)Key Advantages
EDCI / DMAP Primary AliphaticDMAP (cat.)DCM8–1060-85%Cost-effective, simple work-up.[12]
EDCI / HOAt Aromatic / HinderedDIPEADMF4–1275-95%Low racemization, high efficiency.[13]
HATU All TypesDIPEA / 2,6-LutidineDMF/NMP1–480-98%Fast, high yielding, good for difficult couplings.
Pivaloyl Chloride Primary / SecondaryEt₃N / PyridineTHF/DCM2–670-90%Mixed anhydride method, good for scale-up.
Protocol 1.1: General EDCI/DMAP Coupling for Primary and Secondary Amines

This protocol is a robust starting point for coupling with unhindered primary and secondary aliphatic amines.[12]

Materials:

  • This compound

  • Amine (primary or secondary aliphatic)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add EDCI (1.2 eq) and DMAP (0.1 eq). Stir the mixture at room temperature for 20 minutes. The solution should be homogeneous.

  • Add the desired amine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-10 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C O-Acylisourea (Active Intermediate) A->C B EDCI B->C E Amide Product C->E F Water-Soluble Urea C->F D Amine (R-NH₂) D->E

Caption: Workflow for EDCI-mediated amide coupling.

Part 2: Ester Formation – Accessing Prodrugs and Intermediates

Esterification provides access to another critical class of derivatives. Esters can serve as valuable synthetic intermediates or act as prodrugs, which are cleaved in vivo to release the active carboxylic acid.

Protocol 2.1: Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed method that is effective for simple, unhindered alcohols.[14] The reaction is an equilibrium, so it is driven to completion by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed.[15]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate or Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (20-50 eq, serving as solvent).

  • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature is the boiling point of the alcohol.

  • Maintain reflux for 4-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.

  • Wash the organic layer with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.

Part 3: Advanced C-C Bond Formation – Decarboxylative Cross-Coupling

Modern synthetic methods allow the carboxylic acid to be used as a "traceless" directing group that is extruded as CO₂ during a carbon-carbon bond-forming reaction. This provides a powerful and direct route to biaryl compounds from readily available starting materials, avoiding the need to first synthesize an organometallic or halide derivative.[3]

Mechanistic Insight: Decarbonylative Suzuki Coupling

In this powerful transformation, a palladium catalyst facilitates the coupling of the heterocyclic carboxylic acid with an arylboronic acid.[3] The reaction proceeds through a unique decarbonylative mechanism where the carboxylic acid is first activated (e.g., with pivalic anhydride) and then undergoes oxidative addition to the Pd(0) catalyst, extrusion of CO, and subsequent transmetalation/reductive elimination steps typical of a Suzuki cycle. This approach is particularly valuable for electron-deficient heterocycles.

G A HetAr-COOH + Pd(0)L₂ B Oxidative Addition A->B C Decarbonylation (-CO) B->C D HetAr-Pd(II)-L₂-X C->D E Transmetalation (Ar-B(OH)₂ + Base) D->E F HetAr-Pd(II)-L₂-Ar E->F G Reductive Elimination F->G H HetAr-Ar G->H I Pd(0)L₂ (Regenerated) G->I I->A

Caption: Catalytic cycle for decarbonylative Suzuki coupling.

Protocol 3.1: Palladium-Catalyzed Decarbonylative Suzuki Coupling

This protocol is adapted from a procedure shown to be effective for pyrimidine carboxylic acids, including those bearing trifluoromethyl groups.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., L6 from the reference, or a similar electron-rich, bulky phosphine like SPhos)

  • Pivalic Anhydride (Piv₂O)

  • Boric Acid (H₃BO₃)

  • Triethylamine (Et₃N)

  • Dioxane, anhydrous

  • Pressure tube or sealed vial

Procedure:

  • To a pressure tube, add this compound (1.0 eq), the arylboronic acid (2.0 eq), Pd(OAc)₂ (10 mol%), the phosphine ligand (5 mol%), and boric acid (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).

  • Add anhydrous dioxane (to 0.2 M), followed by pivalic anhydride (2.0 eq) and triethylamine (1.75 eq).

  • Seal the tube tightly and place it in a preheated oil bath at 160 °C.

  • Stir the reaction for 15 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the biaryl product. A reported yield for a similar substrate was 61%.[3]

Part 4: Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of all synthesized derivatives. A combination of NMR spectroscopy, mass spectrometry, and chromatography should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment. For the core scaffold, expect two doublets in the aromatic region for the pyrimidine protons.

  • ¹³C NMR: Confirms the carbon skeleton. The CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for any fluorine-containing compound. A single peak for the CF₃ group is expected. Its chemical shift can provide information about the electronic environment of the pyrimidine ring.[16]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the final compounds by providing a highly accurate mass measurement.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compounds. A reverse-phase method is typically suitable.

Protocol 4.1: General HPLC Purity Analysis Method

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

This method serves as a starting point and should be optimized for each specific derivative to ensure adequate separation from impurities and starting materials.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the synthesis of novel therapeutic agents. The derivatization strategies outlined in this guide—from robust amide and ester formations to modern decarbonylative cross-couplings—provide a powerful toolkit for medicinal chemists. By understanding the mechanistic principles behind these reactions and employing rigorous analytical characterization, researchers can efficiently generate diverse libraries of compounds, accelerating the journey from initial hit to clinical candidate.

References

Application Note: High-Throughput Quantification of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid in Human Plasma using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid in human plasma. The methodologies are designed for researchers, scientists, and drug development professionals requiring precise analytical protocols for pharmacokinetic, toxicokinetic, or metabolism studies. The HPLC-UV method provides a reliable and accessible approach for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity for demanding low-concentration applications. Detailed protocols for sample preparation, chromatographic separation, and detection are provided, alongside a framework for method validation based on international guidelines.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2] As such, novel compounds incorporating this scaffold are frequently synthesized as potential therapeutic agents.[3]

Developing sensitive and reliable analytical methods to quantify this and similar molecules in biological matrices is a critical step in the drug development pipeline. Such methods are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. This note details two complementary analytical approaches to address varying needs in a research and development setting.

Analyte Physicochemical Properties & Method Design Rationale

A successful analytical method is built upon a fundamental understanding of the analyte's chemical properties. This compound (Molecular Weight: 192.10 g/mol [4]) is a polar, acidic molecule.

  • Polarity & Retention: As a small, polar molecule, it can be challenging to achieve sufficient retention on standard reversed-phase (C18) columns.[7][8] Therefore, a gradient elution with a high aqueous starting condition is necessary. For highly demanding separations, alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered.

  • UV Absorbance: Pyrimidine derivatives are known to possess strong UV absorbance due to their aromatic nature, making UV detection a viable quantification technique.[9][10] The optimal wavelength is typically determined by scanning a standard solution, but a starting wavelength of 270 nm is a reasonable choice for pyrimidine-containing structures.[11]

  • Mass Spectrometry Ionization: The presence of a carboxylic acid group makes this molecule an ideal candidate for negative ion mode electrospray ionization (ESI-).[12][13][14] In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion, which serves as the precursor ion for MS/MS analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

For bioanalytical applications, the removal of proteins from plasma samples is a critical first step to prevent column fouling and matrix interference. Protein precipitation is a rapid and effective method for this purpose.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and inject into the chromatographic system.

G cluster_prep Plasma Sample Preparation plasma 1. Plasma Sample (100 µL) ppt 2. Add Acetonitrile + IS (300 µL) plasma->ppt vortex1 3. Vortex (30s) ppt->vortex1 centrifuge 4. Centrifuge (14,000g, 10 min) vortex1->centrifuge supernatant 5. Transfer Supernatant (200 µL) centrifuge->supernatant dry 6. Evaporate to Dryness supernatant->dry reconstitute 7. Reconstitute (100 µL) dry->reconstitute inject 8. Inject into LC System reconstitute->inject

Caption: Protein precipitation workflow for plasma samples.

Method 1: HPLC with UV Detection

This method is suitable for applications where analyte concentrations are expected to be in the mid-to-high ng/mL range or higher.

Chromatographic Conditions:

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 40 °C
UV Wavelength 270 nm

| Run Time | 15 minutes |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

Method 2: LC-MS/MS with ESI

This method provides high sensitivity and selectivity, making it ideal for low-concentration quantification required in many pharmacokinetic studies.

LC Conditions (UPLC for higher throughput):

Parameter Condition
Instrument Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 45 °C

| Run Time | 5 minutes |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98 2
3.0 5 95
3.5 5 95
3.6 98 2

| 5.0 | 98 | 2 |

Mass Spectrometer Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Nitrogen, 1000 L/hr
Cone Gas Nitrogen, 150 L/hr

| Collision Gas | Argon |

MRM Transitions (Hypothetical): The exact mass of the analyte is 192.01 g/mol . The precursor ion in negative mode will be [M-H]⁻ at m/z 191.0. Fragmentation of pyrimidine rings often involves cleavage of the ring structure.[15][16][17] A likely fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Cone (V)Collision (eV)
Analyte 191.0147.0 (loss of CO₂)0.053015
Analyte (confirm.) 191.0127.0 (loss of CO₂ + HF)0.053025
IS (e.g., Labeled) 196.0152.00.053015

Method Validation Framework

To ensure the reliability and accuracy of the data, the chosen method must be validated according to established regulatory guidelines, such as those from the ICH or FDA.[18][19][20][21][22]

Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank plasma from multiple sources.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve should be prepared with at least six non-zero standards, and a linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between replicate measurements. Assessed by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically ±15% (±20% at the LLOQ) for both accuracy (as %RE) and precision (as %CV).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest standard on the calibration curve that meets accuracy and precision criteria.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. Assessed by comparing the analyte response in post-extraction spiked samples to that in pure solution.

  • Recovery: The efficiency of the extraction process. Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

G cluster_workflow Quantitative Bioanalysis Workflow start Sample Receipt prep Sample Preparation (Protein Precipitation) start->prep analysis LC-MS/MS or HPLC-UV Analysis prep->analysis data_proc Data Processing (Integration & Calibration) analysis->data_proc validation Method Validation (ICH/FDA Guidelines) data_proc->validation Assess Performance report Report Generation data_proc->report

Caption: High-level workflow from sample receipt to final report.

Conclusion

The HPLC-UV and LC-MS/MS methods described provide a comprehensive analytical toolkit for the quantification of this compound in human plasma. The HPLC-UV method is a cost-effective solution for routine analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for regulatory bioanalysis and demanding research applications. The provided protocols, grounded in the physicochemical properties of the analyte, serve as a robust starting point for method implementation and validation in any analytical laboratory.

References

Application Note: Accelerating Drug Discovery with High-Throughput Screening of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2][3] The success of any HTS campaign is fundamentally linked to the quality and design of the compound library. This application note details a comprehensive strategy centered on the use of libraries derived from 2-(trifluoromethyl)pyrimidine-4-carboxylic acid, a privileged scaffold for medicinal chemistry. We provide the scientific rationale for this scaffold's selection, detailed protocols for both library synthesis and a complete HTS cascade, and a framework for data analysis and hit validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a robust and scientifically-grounded approach to identify and validate novel, high-quality hit compounds.

The Scientific Rationale: A Privileged Scaffold for Modern Drug Discovery

The selection of a core chemical scaffold is a critical decision in the design of a screening library. The this compound structure was chosen for its unique combination of a privileged heterocyclic core, a bio-potentiating trifluoromethyl group, and a versatile synthetic handle.

The Pyrimidine Core: A "Privileged Scaffold"

The pyrimidine ring is a quintessential "privileged scaffold"—a molecular framework that is recognized as a ligand by multiple, distinct biological targets.[4] Its prevalence in FDA-approved drugs and biologically active molecules underscores its utility in interacting with a wide range of proteins, making it an ideal starting point for exploring diverse biological spaces.[5]

The Trifluoromethyl Group: A "Secret Weapon" in Medicinal Chemistry

The strategic incorporation of a trifluoromethyl (CF3) group can dramatically improve the drug-like properties of a molecule.[6] Its benefits are multifaceted:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[6][7] This often leads to a longer in-vivo half-life.

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a compound's ability to cross biological membranes, improving absorption and distribution.[6][8]

  • Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and modulate binding interactions, such as hydrogen bonding and electrostatic interactions with a target protein.[7][8][9]

The Carboxylic Acid: A Versatile Handle for Combinatorial Chemistry

The carboxylic acid at the 4-position of the pyrimidine ring is the key to library generation. It serves as a robust and versatile synthetic handle, allowing for the straightforward coupling of a wide array of building blocks via amide bond formation—one of the most reliable reactions in medicinal chemistry. This enables the creation of a large and diverse library of compounds from a single, common core, systematically exploring the chemical space around the scaffold.[10]

Protocol: Synthesis of a 2-(Trifluoromethyl)pyrimidine-4-carboxamide Library

This protocol describes a parallel synthesis approach to generate a diverse library of amides from the core scaffold. The goal is to create a collection of compounds for HTS where the diversity element is introduced via the amine building block.

Library Synthesis Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Parallel Synthesis cluster_2 Phase 3: Workup & QC A Start: 2-(Trifluoromethyl)pyrimidine- 4-carboxylic acid B Activation of Carboxylic Acid (e.g., with HATU/DIEA) A->B D Combinatorial Coupling Reaction (Dispense activated acid to amine plate) B->D C Preparation of Amine Building Block Plate (Diverse primary/secondary amines in DMSO) C->D E Reaction Incubation (Room temperature, overnight) D->E F Parallel Purification (e.g., Solid-Phase Extraction or HPLC) E->F G Quality Control Analysis (LC-MS analysis on representative wells) F->G H Final Library Plating (Normalization to 10 mM in DMSO for HTS) G->H

Caption: Workflow for parallel synthesis of a carboxamide library.

Step-by-Step Synthesis Protocol

Causality: This protocol uses HATU as a coupling agent because it is highly efficient, minimizes side reactions, and is well-suited for automated liquid handlers used in parallel synthesis.

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous Dimethylformamide (DMF).

    • Prepare a 0.2 M stock solution of the coupling agent HATU in anhydrous DMF.

    • Prepare a 0.8 M stock solution of N,N-Diisopropylethylamine (DIEA) in anhydrous DMF.

    • In a 384-well plate (the "Amine Plate"), dispense 25 µL of a 0.24 M solution of each unique amine building block in DMSO.

  • Carboxylic Acid Activation:

    • In a separate container, mix equal volumes of the this compound and HATU stock solutions.

    • Add two equivalents of the DIEA stock solution to the mixture.

    • Allow the activation mixture to stand for 15 minutes at room temperature.

  • Coupling Reaction:

    • Using an automated liquid handler, dispense 25 µL of the activated acid mixture into each well of the Amine Plate.

    • Seal the plate and allow it to incubate at room temperature overnight with gentle shaking.

  • Workup and Purification (Example using SPE):

    • Quench the reaction by adding 50 µL of water to each well.

    • Condition a solid-phase extraction (SPE) plate with the appropriate resin (e.g., a mixed-mode cation exchange resin).

    • Load the reaction mixture onto the SPE plate.

    • Wash the resin with a polar solvent (e.g., methanol) to remove unreacted starting materials and coupling reagents.

    • Elute the desired amide product using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the solvent in a centrifugal evaporator.

  • Quality Control and Plating:

    • Re-dissolve the dried compounds in a known volume of DMSO to a target concentration of 10 mM.

    • Select a representative set of wells (e.g., 5-10% of the library) for analysis by LC-MS to confirm the identity and assess the purity of the products. A purity level of >90% is desirable for HTS.

    • The final 10 mM library plates are now ready for HTS.

Protocol: The High-Throughput Screening Cascade

The HTS process is a multi-step triage system designed to efficiently identify true, potent, and specific hits from a large library while eliminating false positives.[11][12]

HTS Triage Workflow

HTS_Workflow A Full Library Primary Screen (e.g., 100,000 compounds at 10 µM) B Initial Actives Identified (~1,000 compounds, ~1% hit rate) A->B Identify >3σ activity C Hit Confirmation (Re-test actives in triplicate) B->C Triage & Cherry-Pick D Confirmed Hits (~300 compounds) C->D Confirm activity E Dose-Response Analysis (10-point curve to determine IC50) D->E Prioritize by structure F Potent Hits with SAR (~50-100 compounds) E->F Rank by potency & SAR G Orthogonal & Secondary Assays (Confirm mechanism, rule out artifacts) F->G Eliminate false positives H Validated Hit Series (2-3 chemical series) G->H Select for Hit-to-Lead

Caption: The HTS cascade for identifying and validating hit compounds.

Step-by-Step HTS Protocol (Example: Kinase Inhibition Assay)

Causality: This protocol uses a fluorescence-based readout because it is highly sensitive, robust, and compatible with the rapid plate-reading required for HTS.[13] The Z'-factor is calculated to ensure the assay quality is high enough for reliable hit identification.[2][14][15]

  • Assay Development and Validation:

    • Optimize assay components (enzyme, substrate, ATP concentrations) to ensure the reaction is in the linear range.

    • Miniaturize the assay to a 384-well plate format.[14][16]

    • Perform a "Dry Run": Run several plates containing only positive controls (e.g., a known inhibitor) and negative controls (DMSO vehicle) to assess assay robustness.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[2][16]

  • Primary Screen:

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the 10 mM library plate into the 384-well assay plates.

    • Add 25 µL of enzyme solution to each well and incubate for 15 minutes (pre-incubation).

    • Initiate the reaction by adding 25 µL of substrate/ATP solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes).

    • Add 25 µL of detection reagent.

    • Read the plates on a compatible plate reader (e.g., fluorescence intensity).

  • Hit Confirmation and Dose-Response:

    • "Cherry-pick" the initial actives identified in the primary screen.

    • For confirmation, re-test these compounds in triplicate at the same concentration used in the primary screen.

    • For dose-response analysis, create serial dilutions of the confirmed hits (e.g., a 10-point, 3-fold dilution series starting at 100 µM). Test these concentrations in the assay to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[14]

  • Orthogonal Assay:

    • Causality: An orthogonal assay is crucial for eliminating false positives that may arise from interference with the primary assay's detection method (e.g., compound auto-fluorescence).[17]

    • Test the most potent hits in a label-free assay format, such as Surface Plasmon Resonance (SPR) or mass spectrometry-based assays, to confirm direct binding to the target protein.[13][17]

Data Analysis and Hit Validation

Key Performance Metrics
MetricDescriptionAcceptable ValueRationale
Z'-Factor A statistical measure of the separation between positive and negative controls, indicating assay quality.> 0.5Ensures that hits can be reliably distinguished from experimental noise.[14][15][16]
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5A high S/B ratio indicates a robust assay window, making it easier to detect modest inhibitors.
Coefficient of Variation (%CV) A measure of the variability of the data within control wells.< 15%Low variability indicates high precision and reproducibility of the assay.[15]
Hit Rate The percentage of compounds in the library that are identified as active in the primary screen.0.5 - 2%An unusually high hit rate may suggest a systemic assay artifact or a high prevalence of non-specific inhibitors.
Hit Validation and Triage

A compound is considered a validated "hit" only after successfully passing through the entire HTS cascade. The final step involves a collaborative review by medicinal chemists and biologists to:

  • Analyze Structure-Activity Relationships (SAR): Look for trends where small changes in the chemical structure of the library compounds lead to predictable changes in activity. Early SAR provides confidence that the activity is due to a specific interaction with the target.[11][16]

  • Filter for PAINS: Use computational filters to flag and deprioritize Pan-Assay Interference Compounds (PAINS)—known promiscuous compounds that show activity in many assays through non-specific mechanisms.[11]

  • Assess Chemical Tractability: Evaluate the selected hit series for their potential for chemical modification and optimization in a subsequent hit-to-lead campaign.[12]

Conclusion

The combination of a scientifically-driven library design based on the this compound scaffold and a rigorous, multi-step HTS cascade provides a powerful platform for modern drug discovery. This approach maximizes the probability of identifying novel, potent, and specific hit compounds that are well-suited for optimization into clinical candidates. By adhering to the detailed protocols and validation criteria outlined in this application note, research organizations can enhance the efficiency and success rate of their hit identification campaigns.

References

The Strategic Intermediate: 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid in Active Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl group (-CF3), in particular, is of paramount importance due to its unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics such as lipophilicity and binding affinity.[1][2] When this powerful functional group is integrated into a pyrimidine nucleus, a privileged scaffold in numerous therapeutic agents, the resulting intermediates become highly valuable building blocks for the synthesis of novel active pharmaceutical ingredients (APIs).[3]

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid (CAS No. 878742-59-7) is a prime example of such a crucial intermediate.[4] Its structure combines the metabolic resistance and electron-withdrawing nature of the trifluoromethyl group with the versatile reactivity of a carboxylic acid on a biologically relevant pyrimidine core. This unique combination makes it a sought-after precursor for the development of a new generation of targeted therapies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key intermediate in the synthesis of APIs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 878742-59-7[4]
Molecular Formula C6H3F3N2O2[4]
Molecular Weight 192.1 g/mol [4]
Appearance White solid[4]
Storage Temperature 4°C
Spectroscopic Characterization:

¹H NMR (400 MHz, DMSO-d6): δ 9.29 (d, J = 5.2 Hz, 1H), 8.26 (d, J = 4.8 Hz, 1H).[4]

Note on Further Characterization: While ¹H NMR data is available, a complete spectroscopic profile including ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for unambiguous identification and quality control. Researchers should perform these analyses as part of their incoming material qualification.

Synthesis Protocol: A Stepwise Approach

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a synthesized methodology based on established chemical principles and patent literature.[5]

dot

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate II cluster_1 Step 2: Synthesis of Intermediate III cluster_2 Step 3: Final Product Synthesis Compound_IV Compound IV Intermediate_II Intermediate II Compound_IV->Intermediate_II Heating in Solvent 1 (e.g., Ethanol, THF, DMF) 80-120°C, 2-24h Compound_V Compound V Compound_V->Intermediate_II Intermediate_II_2 Intermediate II Compound_VI Compound VI Trifluoroacetonitrile_Gas Trifluoroacetonitrile Gas Compound_VI->Trifluoroacetonitrile_Gas Heat Dehydrant Dehydrant Dehydrant->Trifluoroacetonitrile_Gas Intermediate_III Intermediate III Trifluoroacetonitrile_Gas->Intermediate_III Liquefied_Ammonia Liquefied Ammonia Liquefied_Ammonia->Intermediate_III Intermediate_III_2 Intermediate III Final_Product This compound Intermediate_II_2->Final_Product Reflux in Solvent 2 (e.g., Ethanol, Methanol) Intermediate_III_2->Final_Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the general methodology outlined in patent literature[5]. Specific quantities and conditions may require optimization.

Materials:

  • Appropriate starting materials (Compound IV, V, VI as per patent CN106187911A)[5]

  • Dehydrating agent

  • Liquefied ammonia

  • Solvents (e.g., ethanol, methanol, tetrahydrofuran, N,N-dimethylformamide)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

Step 1: Synthesis of Intermediate II

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve Compound IV and Compound V in a suitable solvent (e.g., ethanol, THF, or DMF).

  • Heat the reaction mixture to a temperature between 80-120°C and stir for 2-24 hours.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude Intermediate II.

Step 2: Synthesis of Intermediate III

  • In a separate reaction setup, heat Compound VI with a dehydrating agent to generate trifluoroacetonitrile gas.

  • Carefully pass the generated trifluoroacetonitrile gas through a solution of liquefied ammonia.

  • Upon completion of the gas addition, carefully evaporate the excess ammonia to obtain Intermediate III.

Step 3: Synthesis of this compound (Final Product)

  • In a round-bottom flask under an inert atmosphere, dissolve Intermediate II and Intermediate III in a suitable solvent (e.g., ethanol or methanol).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by standard techniques such as column chromatography or recrystallization to afford pure this compound.

Protocol 2: Hydrolysis of Methyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate

This protocol details the final step in a potential synthetic route, the hydrolysis of the corresponding methyl ester.[4]

Materials:

  • Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 eq) in a mixture of MeOH and H₂O (typically 10:1 v/v), add LiOH·H₂O (3.0 eq).

  • Stir the mixture at 20°C for 2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.

  • Acidify the remaining aqueous solution by the addition of 1 N HCl until the pH is between 3 and 4.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine (2 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a white solid.

Application in API Synthesis: Amide Bond Formation

A primary application of this compound in API synthesis is its use in amide bond formation. The carboxylic acid moiety can be readily coupled with a variety of amines to introduce the trifluoromethylpyrimidine scaffold into a larger, more complex molecule.

dot

Amide_Coupling_Workflow cluster_0 Amide Coupling Reaction Carboxylic_Acid 2-(Trifluoromethyl)pyrimidine- 4-carboxylic Acid Amide_Product Amide-linked API Carboxylic_Acid->Amide_Product Amine Primary or Secondary Amine (API Precursor) Amine->Amide_Product Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_Agent->Amide_Product Base Base (e.g., DIPEA, Et3N) Base->Amide_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid (CAS No. 878742-59-7). This important fluorinated heterocyclic compound serves as a critical building block in the development of novel pharmaceutical and agrochemical agents.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis and optimize your reaction conditions for improved yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this target molecule typically begins from a pre-formed pyrimidine ring containing the trifluoromethyl group. The most direct and common laboratory-scale approach is the hydrolysis of a suitable carboxylic acid precursor at the C4-position. The two main precursors are:

  • Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate: This is the most frequently documented precursor, which undergoes hydrolysis to yield the desired carboxylic acid.[2]

  • 2-(Trifluoromethyl)pyrimidine-4-carbonitrile: While less common in specific literature for this exact molecule, the hydrolysis of a nitrile (cyano group) to a carboxylic acid is a fundamental and viable transformation in organic synthesis.[3][4]

Patents also describe more complex, multi-step syntheses that build the pyrimidine ring from acyclic starting materials, which may be more suitable for large-scale industrial production.[5]

Q2: What is the most common and reliable laboratory-scale synthesis method?

A2: The most reliable and widely cited method is the base-catalyzed hydrolysis of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate.[2] This method is preferred due to the commercial availability of the starting ester and the generally clean, high-yielding nature of ester hydrolysis under basic conditions. A typical procedure involves using a base like lithium hydroxide (LiOH) in a mixed solvent system such as methanol/water.[2]

Q3: How can I effectively monitor the progress of the hydrolysis reaction?

A3: Monitoring the reaction is crucial for determining the point of completion and preventing the formation of degradation byproducts. The two primary techniques are:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against a spot of the starting ester on a silica gel plate. The product, being a carboxylic acid, is significantly more polar than the starting ester. Therefore, it will have a much lower Rf value (it will travel a shorter distance up the plate). A suitable eluent system would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, often with a small amount of acetic acid to ensure the carboxylic acid is protonated and gives a clean spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The molecular weight of the product, this compound, is 192.1 g/mol .[2]

Q4: What are the key safety considerations when performing this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Key considerations include:

  • Reagents: Handle all chemicals, especially solvents like methanol and reagents like lithium hydroxide, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inert Atmosphere: While some protocols do not explicitly state the need for an inert atmosphere, it is good practice, especially if sensitive reagents are used or if the reaction is run for an extended period, to prevent potential side reactions with atmospheric moisture or oxygen.[2][6]

  • Workup: The acidification step during workup involves adding a strong acid like HCl. This should be done slowly and carefully in a fume hood, as it can be an exothermic process.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of Carboxylic Acid

Q: My hydrolysis of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate using LiOH is resulting in a very low yield. What are the potential causes and how can I optimize the reaction?

A: Low yield is a common problem that can stem from several factors. The key is to systematically investigate the reaction parameters.[7][8]

Potential Causes & Optimization Strategies:

Parameter Potential Cause Troubleshooting & Optimization Strategy
Base Stoichiometry Insufficient Base: The hydrolysis of an ester consumes one equivalent of base. If the starting material is not pure or if there are acidic impurities, more base may be required.Increase Base: Use a slight excess of the base. The documented procedure uses 3 equivalents of LiOH·H₂O, which is a significant excess and should be sufficient.[2] Ensure your base is fresh and has not been passivated by atmospheric CO₂.
Reaction Time Incomplete Reaction: The reaction may not have reached completion within the allotted time.Extend Time & Monitor: Increase the reaction time and monitor closely using TLC or LC-MS until all starting material is consumed.[8]
Temperature Insufficient Energy: While the reaction proceeds at room temperature (20°C), some batches of reagents or specific substrate concentrations might require more thermal energy.[2]Increase Temperature: Gently warm the reaction mixture to 30-40°C. Be cautious, as excessive heat can sometimes promote side reactions or degradation.[9]
Solvent System Poor Solubility: The starting ester or the base may not be fully dissolved, leading to a slow, heterogeneous reaction.Adjust Solvent Ratio: Ensure a homogenous solution. The recommended MeOH/H₂O (10:1) system is generally effective.[2] If solubility remains an issue, consider alternative solvents like tetrahydrofuran (THF) in combination with water.
Workup pH Product Loss: During the acidic workup, if the pH is not sufficiently acidic, the product will remain in its carboxylate salt form (R-COO⁻) and will not be efficiently extracted into the organic layer.Ensure Acidification: Carefully add 1N HCl until the aqueous layer reaches a pH of 3-4.[2] Use pH paper to verify. This ensures the carboxylate is fully protonated to the neutral carboxylic acid (R-COOH), which is more soluble in ethyl acetate.
Issue 2: Incomplete Reaction / Presence of Starting Material

Q: After the recommended 2 hours, my TLC analysis still shows a large spot corresponding to the starting ester. What should I do?

A: This indicates that the reaction kinetics are slower than expected under your specific conditions. Do not stop the reaction prematurely.

Causality & Corrective Actions:

  • Check Reagent Activity: The most common cause is inactive or insufficient base. Lithium hydroxide can react with atmospheric carbon dioxide to form lithium carbonate, which is ineffective.

    • Solution: Use a freshly opened container of LiOH·H₂O or titrate your base solution to confirm its concentration. Add an additional portion (e.g., 0.5-1.0 equivalents) of fresh base to the reaction mixture.

  • Extend Reaction Time: Chemical reactions can be sensitive to minor variations in temperature and concentration.

    • Solution: Allow the reaction to stir for a longer period. Continue to monitor by TLC every 1-2 hours until the starting material spot has completely disappeared.

  • Increase Temperature: As mentioned previously, a modest increase in temperature can significantly accelerate the reaction rate.

    • Solution: Gently heat the reaction flask to 30-40°C and continue monitoring.

Issue 3: Product Purification and Isolation Challenges

Q: I'm having difficulty isolating a pure, white solid product after the workup and extraction. My final product is an oil or a discolored solid. What can I do?

A: Purification issues often arise from incomplete reactions, side products, or residual impurities from the workup.

Troubleshooting Purification:

  • Problem: Oily Product: An oily product often indicates the presence of residual solvent or impurities.

    • Solution 1 - Drying: Ensure the organic extract was thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentration. Dry the final product under high vacuum for an extended period to remove any trapped solvent.

    • Solution 2 - Crystallization: The product is reported as a white solid.[2] Attempt to crystallize the oil. Try dissolving it in a minimal amount of a hot solvent (e.g., ethyl acetate, methanol) and then slowly cooling it. Alternatively, dissolving the oil in a good solvent and adding a poor solvent (e.g., hexanes, heptane) dropwise until turbidity persists can induce crystallization.

  • Problem: Discolored Solid: Discoloration suggests impurities.

    • Solution 1 - Activated Carbon: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, then filter it through a pad of Celite to remove the charcoal and adsorbed impurities. Concentrate the filtrate to recover the product.

    • Solution 2 - Recrystallization: This is the most effective method for purifying solids. Experiment with different solvent systems to find one that dissolves the product when hot but not when cold.

    • Solution 3 - Column Chromatography: If recrystallization fails, purify the material using silica gel column chromatography. Use an eluent system similar to that used for TLC, adding a small percentage of acetic or formic acid to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.[6]

Section 3: Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[2]

Protocol 1: Base-Catalyzed Hydrolysis of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

  • Reaction Setup: To a solution of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 eq) in methanol (approx. 0.1 M concentration), add water (1/10th the volume of methanol).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (20°C) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 7:3 hexanes:ethyl acetate + 0.5% acetic acid) until the starting ester spot is no longer visible.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.

  • Acidification: Re-dissolve the residue in water and cool the flask in an ice bath. Slowly add 1N HCl with stirring until the pH of the solution is between 3 and 4 (verify with pH paper).

  • Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 times with a volume equal to the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Isolation: The resulting crude product should be a white solid. If necessary, purify further by recrystallization or column chromatography. The expected ¹H NMR spectrum in DMSO-d₆ should show peaks around δ 9.29 (d, 1H) and 8.26 (d, 1H).[2]

Section 4: Visual Guides & Workflows

Diagram 1: General Synthesis and Workup Workflow

cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Ester in MeOH/H2O B 2. Add LiOH·H2O A->B C 3. Stir at 20°C Monitor by TLC B->C D 4. Remove MeOH in vacuo C->D Reaction Complete E 5. Acidify with HCl to pH 3-4 D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Isolate Pure Product (White Solid) G->H Start Low Yield Observed Check_SM Is Starting Material (SM) Gone? Start->Check_SM Check_pH Was Workup pH 3-4? Check_SM->Check_pH Yes Action_Time Extend Reaction Time & Monitor Check_SM->Action_Time No Check_Extract Were multiple Extractions Performed? Check_pH->Check_Extract Yes Action_Reacidify Re-acidify Aqueous Layer & Re-extract Check_pH->Action_Reacidify No Action_MoreExtract Perform Additional Extractions Check_Extract->Action_MoreExtract No Success Yield Improved Check_Extract->Success Yes Action_Base Add More Base Action_Time->Action_Base Action_Temp Increase Temp to 30-40°C Action_Base->Action_Temp Action_Temp->Check_SM Action_Reacidify->Success Action_MoreExtract->Success

References

Technical Support Center: Purification Strategies for Crude 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you navigate the common challenges associated with this compound.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in medicinal chemistry and materials science.[1] The presence of the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid on the pyrimidine ring gives it unique chemical properties.[2][3] However, these same features can present challenges during purification. Common issues include high polarity, potential for strong interactions with stationary phases in chromatography, and the presence of closely related impurities from its synthesis.[4]

This guide provides a structured approach to purification, from initial characterization of the crude material to advanced troubleshooting of common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the cyclization of a trifluoromethyl-containing precursor.[5] Potential impurities could include:

  • Unreacted starting materials: Such as trifluoroacetonitrile precursors or compounds used in the cyclization step.

  • Byproducts from side reactions: Incomplete cyclization or alternative reaction pathways can lead to structurally similar impurities.

  • Residual solvents: Solvents used in the synthesis and workup, such as ethanol, tetrahydrofuran, or N,N-dimethylformamide, may be present.[5]

  • Inorganic salts: From pH adjustments or reagents used in the synthesis.

Q2: What is the best initial approach to purifying this compound?

A2: For a solid crude product, a simple acid-base extraction is an excellent first step to remove neutral and basic impurities. This can be followed by recrystallization, which is often the most effective method for obtaining highly pure crystalline material.[6] If the compound is an oil or if recrystallization fails to remove impurities, column chromatography would be the next logical step.

Q3: My compound is a sticky solid or an oil after the initial workup. What should I do?

A3: An oily or gummy consistency often indicates the presence of residual solvents or impurities that are depressing the melting point. Before attempting a more complex purification, try triturating the crude material with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often help to induce crystallization and remove some of the more soluble impurities. If this fails, column chromatography is likely necessary.

Purification Strategy Decision Workflow

This workflow provides a logical progression for purifying your crude this compound.

PurificationWorkflow start Crude 2-(Trifluoromethyl)pyrimidine- 4-carboxylic acid acid_base Acid-Base Extraction start->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Solid Product column_chromatography Column Chromatography acid_base->column_chromatography Oily Product final_product Pure Product (>98%) recrystallization->final_product Successful troubleshoot_recryst Troubleshoot Recrystallization recrystallization->troubleshoot_recryst Fails/Oils Out column_chromatography->final_product Successful troubleshoot_column Troubleshoot Column column_chromatography->troubleshoot_column Poor Separation troubleshoot_recryst->column_chromatography Try Alternative troubleshoot_column->column_chromatography Re-optimize

Caption: A decision workflow for the purification of this compound.

Detailed Purification Protocols and Troubleshooting

Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a weak base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel multiple times, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper). The this compound should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Troubleshooting Acid-Base Extraction:

IssuePossible CauseSolution
Emulsion Formation Vigorous shaking or high concentration of dissolved substances.Gently invert the separatory funnel instead of shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Low Recovery of Product Incomplete extraction or re-acidification.Perform at least two extractions with the basic solution. Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully precipitate the product.
Product Doesn't Precipitate The product may have some solubility in the acidic aqueous solution.If no solid forms, extract the acidified aqueous layer with an organic solvent like ethyl acetate to recover the product.[7]
Recrystallization

Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection:

Finding the optimal solvent is key. Based on the properties of similar pyrimidine carboxylic acids, a good starting point would be polar protic solvents or mixtures.[8][9]

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold water. A mixed solvent system can be fine-tuned for optimal recovery.
Isopropanol A slightly less polar alcohol that may offer a good solubility profile.
Ethyl Acetate/Hexane For less polar impurities, dissolving in a minimal amount of hot ethyl acetate and adding hexane as an anti-solvent can be effective.[10]

Step-by-Step Protocol (Using Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude solid to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Reheat the oiled-out mixture, add more of the primary solvent (e.g., ethanol) until a clear solution is formed, and then cool very slowly.[6] A seed crystal can also encourage crystallization over oiling out.
No Crystals Form The solution is not saturated enough, or the compound is too soluble in the cold solvent.Evaporate some of the solvent to increase the concentration. Try a different solvent system where the compound is less soluble at low temperatures. Scratching the inside of the flask with a glass rod can initiate crystallization.
Premature Crystallization The solution cools too quickly during hot filtration.Use a pre-heated filtration setup (funnel and flask) and keep the solution hot during the transfer.
Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). Due to the acidic nature of the carboxylic acid, special considerations are needed.

Step-by-Step Protocol:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: The polarity of the eluent is critical. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate), with a small amount of acid added.

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.4 for good separation.[11]

    • Acidic Modifier: Carboxylic acids often streak on silica gel. To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent.[4] This keeps the carboxylic acid protonated and leads to sharper bands.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase. Ensure there are no air bubbles or cracks.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the column.[11]

  • Elution and Fraction Collection: Run the mobile phase through the column and collect fractions. Monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography:

TroubleshootingColumn issue Issue: Poor Separation or No Elution cause1 Streaking on TLC? issue->cause1 cause2 Low Rf (Compound at Baseline)? issue->cause2 cause3 High Rf (Compound in Solvent Front)? issue->cause3 cause4 Compound Degrading on Silica? issue->cause4 solution1 Add 0.5-1% Acetic Acid to Mobile Phase cause1->solution1 Yes solution2 Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) cause2->solution2 Yes solution3 Decrease Mobile Phase Polarity (e.g., more Hexanes) cause3->solution3 Yes solution4 Consider Alumina or Reversed-Phase Chromatography cause4->solution4 Yes

Caption: Troubleshooting logic for common column chromatography issues with acidic compounds.

Conclusion

The purification of this compound requires a systematic approach. By understanding the potential impurities and the physicochemical properties of the target compound, an effective purification strategy can be devised. This guide provides a framework for decision-making and detailed protocols for the most common purification techniques. Remember that each batch of crude material may be different, and some optimization of these methods will likely be necessary.

References

Addressing stability and degradation issues of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this important chemical intermediate. The insights provided here are based on a combination of documented properties, established principles of organic chemistry, and extensive field experience with related heterocyclic compounds.

Introduction: Understanding the Molecule

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group, which can enhance biological activity, metabolic stability, and lipophilicity in target molecules.[2][3] However, the very features that make this compound so useful can also contribute to its potential instability under certain conditions. This guide will help you navigate these challenges to ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound at 4°C.[4] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice to prevent potential degradation from air and moisture.[5]

Q2: I've noticed a new spot on the TLC plate of my stored compound. What could be the cause?

The appearance of a new, more polar spot on a TLC plate could indicate degradation. A likely cause is exposure to moisture, leading to the formation of a hydrate or other degradation products. If the new spot is less polar, it might suggest decarboxylation, although this typically requires elevated temperatures. To confirm the identity of the new spot, it is advisable to use techniques like LC-MS or NMR spectroscopy.

Q3: My reaction yield is lower than expected. Could the starting material be degrading under the reaction conditions?

Yes, degradation of the starting material is a plausible cause for low reaction yields. This compound, being a carboxylic acid, can be sensitive to certain reaction conditions. High temperatures, strong bases, or certain nucleophiles could potentially lead to degradation. It is crucial to carefully control the reaction parameters and ensure the compatibility of all reagents.

Q4: Are there any solvents or reagents that are known to be incompatible with this compound?

While specific incompatibility data for this exact molecule is limited, general chemical principles suggest avoiding strong, non-nucleophilic bases at high temperatures, which could promote decarboxylation. Additionally, prolonged exposure to strong aqueous acids or bases could potentially lead to hydrolysis or other transformations of the pyrimidine ring, a known degradation pathway for pyrimidines in general.[6][7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Absorption of moisture, leading to hydrate formation or hydrolysis.Store the compound in a desiccator over a drying agent. If clumping is observed, gently grind the material back into a fine powder before use. Consider drying a small sample under vacuum before use, but at a low temperature to prevent thermal degradation.
Inconsistent analytical data (e.g., broadened NMR peaks, new peaks in LC-MS) Presence of impurities or degradation products.Re-purify the material if necessary using an appropriate technique like recrystallization or column chromatography. Always run a fresh analytical check (e.g., NMR, LC-MS) on the material before use, especially if it has been stored for an extended period.
Low reactivity or incomplete conversion in a reaction Poor solubility or degradation of the starting material.Ensure the compound is fully dissolved in a suitable, dry solvent. If solubility is an issue, gentle warming may be attempted, but monitor for any signs of degradation. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.
Formation of unexpected byproducts Instability of the compound under the reaction conditions.Re-evaluate the reaction conditions. Consider using milder reagents, lower temperatures, or shorter reaction times. A reaction profile (monitoring the reaction over time by TLC or LC-MS) can help identify the point at which byproduct formation begins.

Potential Degradation Pathways

Understanding the potential routes of degradation can help in designing experiments that minimize these unwanted reactions. The following diagram illustrates a plausible degradation pathway to consider.

A This compound B 2-(Trifluoromethyl)pyrimidine (Decarboxylation Product) A->B Heat (Δ) Strong Base C Ring-Opened Products (Hydrolytic Degradation) A->C Strong Acid/Base H₂O

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Quality Control Check of Stored this compound

This protocol outlines a simple procedure to assess the purity of your stored compound before use.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F254)

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, the ratio may need to be optimized)

  • Developing chamber

  • UV lamp (254 nm)

  • High-purity solvent for sample preparation (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Prepare a dilute solution of the compound in the chosen solvent.

  • Spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate and visualize the spots under a UV lamp.

  • Interpretation: A single spot indicates a high degree of purity. The presence of additional spots suggests the presence of impurities or degradation products.

Protocol 2: Small-Scale Stability Test

This protocol can help you determine the stability of the compound under your specific reaction conditions.

Materials:

  • This compound

  • Your intended reaction solvent

  • Your intended reaction reagents (excluding the main substrate)

  • Heating apparatus (if applicable)

  • Analytical instrument (TLC, LC-MS, or NMR)

Procedure:

  • In a small vial, dissolve a few milligrams of the compound in your reaction solvent.

  • Add the other reagents (e.g., base, catalyst) that will be used in your reaction.

  • Heat the mixture to your intended reaction temperature.

  • Take aliquots at different time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr).

  • Analyze the aliquots to monitor for any changes in the starting material or the appearance of new peaks/spots.

  • Interpretation: If the starting material remains unchanged over time, it is likely stable under your chosen conditions. If degradation is observed, you may need to adjust your reaction parameters.

By following the guidance in this technical support center, you can minimize the risks of stability and degradation issues, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Analytical Characterization of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with fluorinated pyrimidines. This guide is designed to provide expert-driven, field-proven insights into the common and complex challenges encountered during the analytical characterization of these potent therapeutic agents. Drawing from extensive experience and authoritative sources, this resource offers practical troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction: The Analytical Nuances of Fluorinated Pyrimidines

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its derivatives, are cornerstones in chemotherapy.[1][2][3] Their efficacy is intrinsically linked to their metabolism and incorporation into nucleic acids, making their precise quantification and characterization in biological matrices a critical aspect of drug development and personalized medicine.[4][5][6] However, the unique physicochemical properties conferred by the fluorine atom introduce a distinct set of analytical challenges. This guide will navigate these complexities, providing a robust framework for methodological success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when embarking on the analysis of fluorinated pyrimidines.

Q1: Why is the analytical characterization of fluorinated pyrimidines challenging?

The primary challenges stem from the high electronegativity and small size of the fluorine atom. This can influence the compound's polarity, volatility, and ionization efficiency, impacting chromatographic retention, mass spectrometric fragmentation, and NMR spectral interpretation.[4][7] Additionally, their structural similarity to endogenous pyrimidines necessitates highly selective analytical methods to differentiate them from biological matrix components.[1][2]

Q2: What is the most common analytical technique for fluorinated pyrimidines?

High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, is the most widely used technique.[1][2][8] HPLC offers the necessary separation efficiency for complex biological samples, while MS provides the sensitivity and selectivity required for accurate quantification at therapeutic concentrations.

Q3: Are there any specific stability concerns I should be aware of during sample preparation and analysis?

Yes, fluorinated pyrimidines can be susceptible to degradation. For instance, some fluorinated compounds can undergo defluorination under certain conditions.[7] It is crucial to control pH and temperature during sample storage and preparation. For example, 5-FU's dissolution in water increases at a pH above 8.02.[1] It is also advisable to minimize light exposure for certain analogues.

Q4: Where can I obtain certified reference standards for fluorinated pyrimidines?

Certified reference materials (CRMs) are essential for accurate quantification. Organizations like the United States Pharmacopeia (USP) and various commercial suppliers offer well-characterized reference standards for 5-fluorouracil and its metabolites.[9][10]

Q5: What is DPD deficiency and how does it relate to the analysis of fluorinated pyrimidines?

Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism of 5-FU.[11][12] Genetic variations in the DPYD gene can lead to DPD deficiency, causing reduced clearance of 5-FU and a significantly increased risk of severe toxicity.[13][14][15] While not a direct analytical challenge of the compound itself, analytical methods are employed to assess DPD activity (e.g., by measuring the uracil to dihydrouracil ratio) to guide patient dosing.[11]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific issues encountered during the analysis of fluorinated pyrimidines using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

The separation of fluorinated pyrimidines from endogenous compounds and their metabolites is a common hurdle. Here’s how to troubleshoot frequent HPLC issues.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Causality: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Fronting can be a sign of column overload.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The pKa of 5-FU is approximately 8.0.[1] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state and minimize secondary interactions with the silica backbone of the column.

    • Check for Column Degradation: A gradual decline in peak shape may indicate a stripping of the bonded phase.[16] Flush the column with a series of appropriate solvents or replace it if necessary.

    • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[16][17]

    • Reduce Sample Load: If fronting is observed, decrease the concentration or injection volume of your sample to avoid overloading the column.[18]

Problem 2: Inconsistent Retention Times

  • Causality: Fluctuating retention times are typically indicative of issues with the HPLC system's pump, mobile phase composition, or column temperature.[16]

  • Troubleshooting Protocol:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly degassed and well-mixed. For gradient elution, ensure accurate proportioning.

    • System Check for Leaks: Inspect all fittings and seals for leaks, as this can cause pressure fluctuations and affect retention times.[19][20]

    • Column Temperature Control: Employ a column oven to maintain a stable temperature, as even minor fluctuations can impact retention.[16]

    • Pump Performance: Check for pressure fluctuations. If observed, prime the pump to remove air bubbles or consider servicing the pump seals.[17][20]

Problem 3: Poor Resolution Between Analytes and Metabolites

  • Causality: The structural similarity between fluorinated pyrimidines and their metabolites necessitates a highly selective method.

  • Troubleshooting Protocol:

    • Optimize Mobile Phase Composition: Systematically vary the organic modifier concentration in your mobile phase. For structurally similar compounds, a shallower gradient or isocratic elution may be necessary.

    • Select a Different Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider alternative chemistries such as a phenyl-hexyl or a polar-embedded phase to exploit different separation mechanisms.

    • Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

Experimental Workflow: HPLC Method Development for 5-FU and its Metabolites

Caption: A typical workflow for developing an HPLC method for fluorinated pyrimidines.

Gas Chromatography (GC)

While less common than HPLC, GC can be employed for the analysis of fluorinated pyrimidines, particularly after derivatization.[21]

Problem: On-column Degradation of Analytes

  • Causality: Some fluorinated pyrimidines, especially nucleosides, can degrade at the high temperatures of the GC inlet. For example, 5-fluoro-2'-deoxyuridine can partially convert to 5-fluorouracil on-column.[21]

  • Troubleshooting Protocol:

    • Derivatization: Employ a derivatization technique such as on-column alkylation to increase the thermal stability and volatility of the analytes.[21]

    • Optimize Inlet Temperature: Lower the injector temperature to the minimum required for efficient volatilization to reduce thermal stress on the analytes.

    • Use a More Inert Column: Select a GC column with a highly inert stationary phase to minimize active sites that can promote degradation.

Mass Spectrometry (MS)

MS detection provides unparalleled sensitivity and selectivity, but understanding the fragmentation patterns of fluorinated pyrimidines is key to method development and troubleshooting.

Problem: Unexplained or Unexpected Fragment Ions

  • Causality: The fragmentation of pyrimidine rings can be complex, and the presence of fluorine can alter these pathways.[22][23]

  • Troubleshooting Protocol:

    • Consult Literature: Review published mass spectra and fragmentation studies of similar fluorinated pyrimidines to identify common fragmentation pathways.[22][23][24]

    • High-Resolution MS (HRMS): If available, use HRMS to obtain accurate mass measurements of the fragment ions. This can help in elucidating their elemental composition and confirming fragmentation pathways.

    • MS/MS Experiments: Perform targeted MS/MS experiments by isolating a specific precursor ion and observing its product ions. This is invaluable for confirming fragmentation patterns and building a spectral library.

Logical Relationship: MS Fragmentation of Fluorinated Pyrimidines

MS_Fragmentation M Molecular Ion [M+H]+ m/z = 131.03 for 5-FU F1 Loss of HNCO Retro-Diels-Alder M->F1 Common pyrimidine fragmentation F2 Loss of F radical M->F2 Less common due to C-F bond strength F3 Loss of HF M->F3 Possible rearrangement

Caption: Simplified potential fragmentation pathways for 5-Fluorouracil in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the structural elucidation and purity assessment of fluorinated pyrimidines due to its high sensitivity and wide chemical shift range.[25][26][27]

Problem: Complex or Overlapping ¹⁹F NMR Spectra

  • Causality: While less common than in ¹H NMR, overlapping signals can occur, especially in complex mixtures or with conformational isomers.[28]

  • Troubleshooting Protocol:

    • Higher Field Strength: If accessible, acquire the spectrum on a higher field NMR spectrometer to increase chemical shift dispersion.

    • 2D NMR Experiments: Utilize 2D NMR techniques such as ¹H-¹⁹F HETCOR to resolve overlapping signals by correlating the fluorine resonances to their coupled protons.

    • Proton Decoupling: Ensure efficient proton decoupling is applied to simplify the ¹⁹F spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.[25]

Problem: Inaccurate Quantification by ¹⁹F NMR

  • Causality: Accurate quantification requires proper experimental setup, particularly regarding relaxation delays.

  • Troubleshooting Protocol:

    • Increase Relaxation Delay: Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the fluorine nuclei in your sample to allow for full relaxation between scans.[27]

    • Use an Internal Standard: For absolute quantification, use a certified internal standard containing a known amount of a fluorinated compound with a distinct chemical shift. Hexafluorobenzene is a common choice.[29]

    • Inverse-Gated Decoupling: For the most accurate quantitative results, use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) while still benefiting from proton decoupling.[27]

Quantitative Data Summary

Analytical TechniqueCommon AnalytesTypical Limit of Quantification (LOQ)Key Method Parameters
HPLC-UV 5-Fluorouracil0.1 - 0.5 µg/mLC18 column, Acetonitrile/Water mobile phase, 265 nm detection[1]
LC-MS/MS 5-FU, FUrd, FdUrd0.1 - 10 ng/mLC18 column, Gradient elution, ESI source, MRM transitions
GC-MS 5-FU, FdUrd (derivatized)1 - 20 ng/mLOn-column alkylation, Nitrogen-sensitive detector or MS[21]
¹⁹F NMR Bulk drug substance, impurities> 1 µg/mLHigh-field magnet, Internal standard, Long relaxation delay

Conclusion

The successful analytical characterization of fluorinated pyrimidines is achievable through a systematic and informed approach. By understanding the inherent chemical properties of these molecules and anticipating the common challenges associated with each analytical technique, researchers can develop robust, reliable, and accurate methods. This guide serves as a foundational resource to troubleshoot issues as they arise and to build a solid framework for method development and validation. Remember to always consult authoritative sources and utilize certified reference materials to ensure the highest quality data.

References

Technical Support Center: Scaling Up the Production of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process engineers involved in the scale-up synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the transition from laboratory to pilot or production scale. Our approach is grounded in established chemical principles and field-proven insights to ensure the development of a robust, safe, and efficient manufacturing process.

I. Process Overview: A Typical Synthetic Approach

The industrial synthesis of this compound often involves a multi-step process. A common and effective route is the condensation of a suitable four-carbon building block with trifluoroacetamidine, followed by hydrolysis.

A widely referenced method involves the reaction of an ethyl 4-(dimethylamino)-2-oxobut-3-enoate with trifluoroacetamidine to form the ethyl ester of the target molecule, which is then hydrolyzed to yield the final carboxylic acid.[1]

II. Critical Stages and Scale-Up Considerations

Scaling up this synthesis requires careful attention to several critical stages, each with its own set of challenges.

Stage 1: Preparation and Handling of Trifluoroacetamidine

Trifluoroacetamidine is a key reagent, and its preparation and handling are critical safety and process considerations. It is typically prepared from trifluoroacetonitrile, which is, in turn, generated by the dehydration of trifluoroacetamide.[2]

  • Key Challenge : Trifluoroacetonitrile is a toxic and volatile gas. The reaction of trifluoroacetonitrile with ammonia to form trifluoroacetamidine is highly exothermic and requires careful temperature control.

  • Scale-Up Strategy :

    • Utilize a closed-system reactor for the generation and consumption of trifluoroacetonitrile to prevent exposure.

    • Employ a robust cooling system to maintain the reaction temperature, typically between -40°C and -35°C, to minimize side reactions and ensure safety.[2]

    • Consider a continuous flow setup for the reaction of trifluoroacetonitrile with ammonia to better manage the exotherm and improve safety.

Stage 2: Condensation Reaction

The core of the synthesis is the cyclocondensation reaction. This step is often the most complex to scale up due to potential side reactions and the physical nature of the reaction mixture.

  • Key Challenge : The reaction can be heterogeneous, involving solids and a liquid phase, which can lead to mixing issues at a larger scale. Incomplete reaction or side reactions can lead to a complex impurity profile.

  • Scale-Up Strategy :

    • Agitation : Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to maintain a uniform slurry and promote mass transfer.

    • Temperature Control : Carefully monitor and control the reaction temperature. Excursions can lead to the formation of degradation products.

    • Stoichiometry and Addition Rate : The stoichiometry of the reactants should be carefully controlled. A slow, controlled addition of one reagent to the other can help to manage the reaction exotherm and minimize the formation of impurities.

Stage 3: Hydrolysis

The hydrolysis of the ester intermediate to the final carboxylic acid is a critical step that influences the final product's purity.

  • Key Challenge : Incomplete hydrolysis will leave unreacted ester as an impurity. Harsh hydrolysis conditions (e.g., high temperatures or extreme pH) can lead to decarboxylation or other degradation pathways.

  • Scale-Up Strategy :

    • Reaction Monitoring : Utilize in-process analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting ester and the formation of the carboxylic acid.

    • pH Control : Maintain the pH within the optimal range for the hydrolysis to proceed to completion without causing degradation.

Stage 4: Isolation and Purification

The isolation and purification of the final product are crucial for achieving the desired quality specifications. Crystallization is the most common method for purifying this compound.

  • Key Challenge : Selecting an appropriate solvent system that provides good recovery and effectively removes key impurities can be challenging. Controlling the crystallization process to obtain a consistent crystal size and morphology is critical for filtration and drying performance.

  • Scale-Up Strategy :

    • Solvent Selection : A mixture of water and a miscible organic solvent, like methanol, is often a good starting point for the crystallization of polar, acidic compounds like this.[3]

    • Controlled Cooling : Implement a controlled cooling profile to promote the growth of larger, more uniform crystals, which are easier to filter and wash.

    • Washing : Wash the filter cake with a cold solvent or solvent mixture to remove residual impurities without dissolving a significant amount of the product.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low Yield in Condensation Step 1. Incomplete reaction due to poor mixing or insufficient reaction time. 2. Degradation of starting materials or product. 3. Sub-optimal reaction temperature.1. Improve agitation; conduct a time-course study to determine the optimal reaction time. 2. Check the stability of starting materials under reaction conditions; consider a lower reaction temperature. 3. Perform a Design of Experiments (DoE) study to optimize the reaction temperature.
High Levels of Impurities 1. Formation of side products due to incorrect stoichiometry or temperature excursions. 2. Presence of impurities in starting materials. 3. Incomplete hydrolysis of the ester intermediate.1. Ensure accurate charging of reagents; improve temperature control. 2. Qualify all raw materials before use. 3. Monitor the hydrolysis step by HPLC to ensure completion.
Poor Filtration Performance 1. Small, fine crystals (needles or plates) that clog the filter medium. 2. Oily or amorphous product that does not crystallize properly.1. Optimize the crystallization process: use a slower cooling rate, add anti-solvents gradually, or consider seeding. 2. Ensure the product is fully hydrolyzed and free of gummy impurities before crystallization. An anti-solvent crystallization might be necessary.
Product Discoloration 1. Formation of colored impurities due to overheating or air oxidation. 2. Contamination from the reactor or transfer lines.1. Use an inert atmosphere (e.g., nitrogen) during the reaction and work-up. Avoid excessive temperatures. 2. Ensure all equipment is thoroughly cleaned before use.
Inconsistent Crystal Form (Polymorphism) 1. Variations in crystallization solvent, temperature, or cooling rate.1. Standardize the crystallization protocol. Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns are the handling of trifluoroacetonitrile, a toxic gas, and managing the exotherm of the reaction between trifluoroacetonitrile and ammonia. It is crucial to have a well-designed, contained system and a reliable cooling system. The use of personal protective equipment (PPE) is mandatory.

Q2: What analytical techniques are recommended for in-process control?

A2: For monitoring the condensation and hydrolysis steps, HPLC is the most effective technique. It can be used to track the consumption of starting materials and the formation of the product and key impurities. For monitoring the final product purity, HPLC, Gas Chromatography (GC) for residual solvents, and Karl Fischer titration for water content are recommended.

Q3: How can I identify the unknown impurities in my product?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. By obtaining the mass of the impurity, you can often deduce its structure, especially when considering potential side reactions. For confirmation, the impurity can be isolated using preparative HPLC and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What is the most likely source of batch-to-batch variability?

A4: Inconsistent quality of starting materials is a common source of variability. Variations in reaction temperature and mixing efficiency, especially in heterogeneous reactions, can also lead to inconsistent yields and impurity profiles.

Q5: Are there any specific materials of construction I should be concerned about for the reactor?

A5: Given the use of acidic and potentially corrosive reagents, a glass-lined or stainless steel reactor is generally suitable. However, a thorough material compatibility study should be conducted, especially if high concentrations of acids or other corrosive reagents are used at elevated temperatures.

V. Experimental Workflow Diagrams

Diagram 1: Overall Synthesis Workflow

G cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Purification trifluoroacetamide trifluoroacetamide trifluoroacetonitrile trifluoroacetonitrile trifluoroacetamide->trifluoroacetonitrile Dehydration trifluoroacetamidine trifluoroacetamidine trifluoroacetonitrile->trifluoroacetamidine Ammonolysis ethyl_ester ethyl_ester trifluoroacetamidine->ethyl_ester Condensation with 4-(dimethylamino)-2-oxobut-3-enoate final_acid final_acid ethyl_ester->final_acid Hydrolysis crystallized_product crystallized_product final_acid->crystallized_product Crystallization purified_product purified_product crystallized_product->purified_product Filtration & Drying

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reaction_completion Check Reaction Completion by HPLC start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No complete_reaction Reaction Complete check_reaction_completion->complete_reaction Yes increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time check_mixing Evaluate Agitation Efficiency incomplete_reaction->check_mixing check_impurities Analyze for Degradation Products complete_reaction->check_impurities degradation_present Degradation Products Found check_impurities->degradation_present Yes no_degradation No Significant Degradation check_impurities->no_degradation No lower_temp Lower Reaction Temperature degradation_present->lower_temp check_raw_materials Verify Raw Material Quality no_degradation->check_raw_materials

Caption: A logical flow for troubleshooting low yield issues during production.

VI. References

  • CN102786440A - Preparation method of trifluoroacetamidine. Google Patents. Available at: --INVALID-LINK--

  • Smolecule. 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4. Available at: --INVALID-LINK--

  • ChemicalBook. This compound synthesis. Available at: --INVALID-LINK--

  • ChemScene. Building blocks | Bioactive small molecules. Available at: --INVALID-LINK--

  • CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents. Available at: --INVALID-LINK--

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: --INVALID-LINK--

  • ACS Publications. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids | The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Thermo Fisher Scientific. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, 97% 250 mg. Available at: --INVALID-LINK--

  • NIH National Library of Medicine. Pyrimidine-4-carboxylic acid. Available at: --INVALID-LINK--

  • Amerigo Scientific. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%). Available at: --INVALID-LINK--

  • Sigma-Aldrich. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid 97. Available at: --INVALID-LINK--

  • BenchChem. Microwave-Assisted Synthesis of Pyrimidine Derivatives. Available at: --INVALID-LINK--

  • ResearchGate. Analytical methods for perfluorinated carboxylic acids (PFCAs) in biological samples. Available at: --INVALID-LINK--

  • CymitQuimica. 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. Available at: --INVALID-LINK--

  • MDPI. Polysaccharide from Artocarpus heterophyllus Lam. Pulp Ameliorates Cyclophosphamide-Induced Intestinal Damage by Regulating Gut Microbiota and Co-Metabolites. Available at: --INVALID-LINK--

  • SciSpace. The use of analytical methods for quality control of promising active pharmaceutical ingredients. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid and Other Pyrimidine-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrimidine Scaffolds in Targeting DHODH

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in oncology and immunology, the pyrimidine scaffold represents a cornerstone of medicinal chemistry.[1][2] Its inherent drug-like properties and versatile synthetic accessibility have made it a "privileged structure." This guide provides an in-depth comparison of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid and other pyrimidine-based compounds, with a specific focus on their role as inhibitors of Dihydroorotate Dehydrogenase (DHODH).

DHODH is a pivotal, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[3] By inhibiting DHODH, the synthesis of pyrimidines is disrupted, leading to cell cycle arrest and apoptosis, making it a highly attractive therapeutic target.[3] The introduction of a trifluoromethyl (CF₃) group into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This guide will explore the impact of this substitution within the context of pyrimidine-based DHODH inhibitors.

Comparative Analysis: Physicochemical and Biological Properties

CompoundStructureMolecular Weight ( g/mol )ClogP (Calculated)pKa (Calculated)DHODH IC₅₀Reference
This compound C₆H₃F₃N₂O₂ 192.10 1.2 2.5 Not Reported [4]
Pyrimidine-4-carboxylic acidC₅H₄N₂O₂124.10-0.53.2Not a potent inhibitor[5][6]
2-Methoxypyrimidine-4-carboxylic acidC₆H₆N₂O₃154.120.13.0Not ReportedN/A
BrequinarC₂₃H₁₅F₂NO₂375.374.54.2~12-20 nM[7][8]
Teriflunomide (active metabolite of Leflunomide)C₁₂H₉F₃N₂O₂270.213.55.5773 nM (human)[9]

Note: ClogP and pKa values are estimated using computational models to provide a consistent comparison.

From the table, it is evident that the introduction of a lipophilic group, such as the biphenyl moiety in Brequinar, significantly enhances DHODH inhibitory activity. Teriflunomide, which also possesses a trifluoromethyl group, is a potent inhibitor. Based on these trends, it is hypothesized that this compound, combining the pyrimidine-4-carboxylic acid scaffold with a trifluoromethyl group, will exhibit inhibitory activity against DHODH, though likely less potent than Brequinar or Teriflunomide due to its smaller size and lower lipophilicity. The trifluoromethyl group is expected to enhance cell permeability and binding interactions compared to the unsubstituted pyrimidine-4-carboxylic acid.

Signaling Pathway and Experimental Workflow

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the mechanism of action of DHODH inhibitors.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate UQ -> UQH2 Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitors DHODH Inhibitors (e.g., Brequinar, Teriflunomide) Inhibitors->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of DHODH inhibitors.

Experimental Workflow for Evaluating DHODH Inhibitors

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel pyrimidine-based DHODH inhibitor.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Start Starting Materials Cyclization Cyclization Start->Cyclization Purification Purification & Characterization Cyclization->Purification Enzyme_Assay DHODH Inhibition Assay (IC50) Purification->Enzyme_Assay Cell_Assay Cell Proliferation Assay (GI50) Enzyme_Assay->Cell_Assay Rescue_Expt Uridine Rescue Experiment Cell_Assay->Rescue_Expt

Caption: A generalized workflow for the synthesis and in vitro evaluation of pyrimidine-based DHODH inhibitors.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and provides a general method for the synthesis of the title compound.[10]

Materials:

  • Ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Hydrolysis: To a solution of ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate in ethanol, add an aqueous solution of sodium hydroxide (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Precipitation and Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with diethyl ether to remove impurities. Dry the product under vacuum to yield the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

DHODH Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound against human DHODH.[11]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q₁₀ (CoQ₁₀)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of each compound dilution or DMSO (for vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.

  • Inhibitor Binding: Incubate the plate at room temperature for 15 minutes to allow for the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ₁₀ in assay buffer. Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction rate for each well. Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a DHODH inhibitor on the proliferation of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

This guide has provided a comparative overview of this compound in the context of other pyrimidine-based DHODH inhibitors. While direct experimental data for the title compound is currently limited, structure-activity relationship analysis suggests it holds potential as a DHODH inhibitor. The provided protocols offer a robust framework for its synthesis and comprehensive biological evaluation.

Future work should focus on the direct measurement of the DHODH inhibitory activity of this compound and its analogs to definitively establish its potency and selectivity. Further optimization of the pyrimidine-4-carboxylic acid scaffold, guided by computational modeling and SAR studies, could lead to the development of novel, highly potent, and selective DHODH inhibitors for the treatment of cancer and autoimmune diseases.

References

Comparative evaluation of different synthetic routes to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the efficient construction of fluorinated heterocyclic scaffolds is a critical endeavor. The 2-(trifluoromethyl)pyrimidine-4-carboxylic acid motif is an increasingly important building block due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients. This guide provides a comparative evaluation of prominent synthetic routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies:

  • Late-Stage Functionalization: This approach involves the modification of a pre-formed pyrimidine ring, typically through the hydrolysis of a corresponding ester or nitrile precursor. This method is often favored for small-scale laboratory synthesis due to the commercial availability of advanced intermediates.

  • De Novo Ring Construction: This strategy involves building the pyrimidine ring from acyclic precursors. While often more step-intensive, this approach can offer advantages in terms of cost-effectiveness and scalability for large-scale production, as it commences from simpler, less expensive starting materials.

This guide will dissect representative examples of each strategy, providing detailed experimental protocols, comparative data, and mechanistic insights to inform your synthetic planning.

Route 1: Saponification of Methyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate

This common laboratory-scale synthesis relies on the straightforward hydrolysis of the corresponding methyl ester. The commercial availability of the starting ester makes this a rapid and convenient route for accessing the target carboxylic acid for initial screening and lead optimization studies.

Experimental Protocol

Step 1: Saponification [1]

To a solution of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 eq) in a mixture of methanol (MeOH) and water, lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) is added. The reaction mixture is stirred at room temperature for approximately 2 hours.

Step 2: Work-up and Isolation [1]

Following the complete consumption of the starting material (monitored by TLC or LC-MS), the methanol is removed under reduced pressure. The aqueous residue is then acidified to a pH of 3-4 with 1 N HCl. The resulting precipitate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound as a solid.

Diagram of the Saponification Route

G cluster_0 Route 1: Saponification Start Methyl 2-(Trifluoromethyl)pyrimidine-4-carboxylate Step1 LiOH·H₂O, MeOH/H₂O 20 °C, 2 h Start->Step1 Hydrolysis Product This compound Step1->Product

Caption: Workflow for the synthesis of this compound via saponification.

Route 2: Multi-step Synthesis via Cyclocondensation

For larger-scale and more cost-effective production, a de novo synthesis commencing from simpler building blocks is often preferred. A patented method outlines a three-step process that constructs the pyrimidine ring through a cyclocondensation reaction.[2]

Experimental Protocol

Step 1: Synthesis of Intermediate II [2]

This initial step involves the reaction of a compound of formula IV with a compound of formula V with heating. The reaction is typically carried out in a solvent such as ethanol, methanol, or N,N-dimethylformamide at temperatures ranging from 80-120 °C for 2-24 hours.

Step 2: Preparation of Trifluoroacetamidine (Compound III) [2]

Trifluoroacetonitrile gas, generated from the dehydration of a suitable precursor (Compound VI), is passed through liquefied ammonia to produce trifluoroacetamidine.

Step 3: Cyclocondensation and Final Product Formation [2]

Intermediate II is reacted with trifluoroacetamidine (Compound III) in a suitable solvent under reflux conditions for 1-10 hours. After cooling, the reaction mixture is concentrated, and water is added to precipitate the crude product. Filtration and washing of the solid yield the target compound, which may be a derivative that is subsequently converted to the carboxylic acid.

Diagram of the Cyclocondensation Route

G cluster_1 Route 2: De Novo Synthesis Start_A Compound IV Intermediate_II Intermediate II Start_A->Intermediate_II Start_B Compound V Start_B->Intermediate_II Start_C Compound VI Intermediate_III Trifluoroacetamidine (III) Start_C->Intermediate_III Dehydration & Ammonolysis Product This compound Derivative Intermediate_II->Product Intermediate_III->Product Cyclocondensation

Caption: Generalized workflow for the de novo synthesis of this compound derivatives.

Comparative Evaluation

FeatureRoute 1: SaponificationRoute 2: De Novo Synthesis
Starting Materials Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (commercially available, but can be expensive)[1]Simple, readily available acyclic precursors[2]
Number of Steps 1 (from the ester)Multiple steps
Scalability Well-suited for lab scale (mg to g)Designed for large-scale production[2]
Yield Reported at 68%[1]Potentially high overall yield, but dependent on the efficiency of each step
Reagent & Solvent Safety Standard laboratory reagents; requires handling of acid and base.May involve handling of gaseous reagents (trifluoroacetonitrile) and requires careful control of reaction conditions[2]
Cost-Effectiveness Higher cost for small quantities due to the price of the starting material.More cost-effective for large-scale synthesis due to cheaper starting materials.
Purification Straightforward acid-base workup and extraction.[1]May require chromatographic purification of intermediates.

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the desired scale of production and the resources available.

  • For rapid, small-scale synthesis for initial biological evaluation or derivatization, the saponification of the corresponding methyl ester (Route 1) is the most practical and efficient method. Its primary advantage lies in the directness and simplicity of the procedure, provided the starting ester is accessible.

  • For large-scale manufacturing where cost and process efficiency are paramount, a de novo synthesis (Route 2) is the more strategic approach. While requiring more extensive process development and optimization, this route offers a significant cost advantage by utilizing less complex and more affordable starting materials.

Researchers and process chemists must weigh the trade-offs between the speed and convenience of late-stage functionalization against the economic benefits and scalability of de novo ring construction to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to the In Vivo Efficacy of 5-(Trifluoromethyl)pyrimidine Analogs as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1][2] The development of potent and selective EGFR inhibitors is a continuous effort to overcome acquired resistance and improve patient outcomes. This guide provides a comparative analysis of a series of novel 5-(trifluoromethyl)pyrimidine derivatives, culminating in the identification of a lead compound with significant potential for in vivo efficacy.[1] Our focus is to dissect the structure-activity relationships (SAR) that govern their biological activity and to outline the subsequent steps for in vivo validation.

The Rationale for Targeting EGFR with Pyrimidine Scaffolds

The EGFR signaling pathway, when aberrantly activated, drives key tumorigenic processes including cell proliferation, survival, and metastasis.[3] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the EGFR kinase domain have revolutionized treatment paradigms. The pyrimidine core is a well-established scaffold in kinase inhibitor design, and its derivatization allows for the fine-tuning of potency and selectivity. The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, making 5-(trifluoromethyl)pyrimidine a promising template for novel EGFR inhibitors.[1]

In Vitro Efficacy: A Stepwise Approach to a Lead Candidate

A study by Zuo et al. (2022) detailed the design and synthesis of a series of 5-(trifluoromethyl)pyrimidine derivatives and evaluated their in vitro antitumor activity against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines, as well as their inhibitory effect on EGFR kinase.[1] The general structure of these analogs involves a 5-(trifluoromethyl)pyrimidine core with substitutions at the 2- and 4-positions.

Structure-Activity Relationship (SAR) Insights

The initial screening of a library of these compounds revealed that a 3-aminothiophene-2-carboxylic acid methylamide moiety at the 4-position of the pyrimidine ring was crucial for potent antitumor activity.[1] Further modifications focused on the substituent at the 2-position, which involved a phenylamino linker connected to various acyl groups.

This systematic exploration led to the identification of compound 9u as the most potent analog.[1] The key structural features of compound 9u, an (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, contribute to its superior activity. The presence of the fluorophenyl acrylamide group was found to be optimal for EGFR inhibition and cellular potency.

Comparative In Vitro Data

The following table summarizes the in vitro efficacy of compound 9u and a selection of its analogs, demonstrating the structure-activity relationship.

CompoundR Group (at the 2-position phenylamino moiety)A549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)EGFR Kinase IC50 (µM)
9a Benzoylamino>10>10>100.235
9i Propionylamino8.23>10>100.198
9k Propynoylamino7.54>10>100.156
9u (E)-3-(3-fluorophenyl)acrylamido0.35 3.24 5.12 0.091

Data sourced from Zuo et al., 2022.[1]

The data clearly indicates that compound 9u exhibits significantly lower IC50 values against the A549 cell line and EGFR kinase compared to its analogs with smaller acyl groups.[1] This highlights the importance of the extended cinnamoyl moiety for potent activity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the mechanism of action of the lead compound, 9u , revealed its ability to induce apoptosis and cause cell cycle arrest in A549 cells.[1] This is a critical attribute for an anticancer agent, as it suggests that the compound can trigger programmed cell death in cancer cells, leading to tumor regression.

Projecting In Vivo Efficacy: The Next Frontier

While the in vitro data for compound 9u is highly promising, the ultimate validation of its therapeutic potential lies in its in vivo efficacy. Based on the potent EGFR inhibition and cellular activity, a standard preclinical animal model, such as an A549 xenograft model in immunodeficient mice, would be the logical next step to evaluate its antitumor effects in a living organism.

Experimental Protocol: A549 Xenograft Model for In Vivo Efficacy Assessment

The following is a detailed, step-by-step methodology for a typical in vivo efficacy study.

Objective: To evaluate the in vivo antitumor efficacy of compound 9u in an A549 non-small cell lung cancer xenograft mouse model.

Materials:

  • A549 human lung carcinoma cell line

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Compound 9u (formulated for in vivo administration)

  • Vehicle control

  • Positive control (e.g., a clinically approved EGFR inhibitor like Gefitinib)

  • Calipers for tumor measurement

  • Animal weighing scale

Procedure:

  • Cell Culture and Implantation:

    • A549 cells are cultured under standard conditions.

    • On the day of implantation, cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.[4]

  • Tumor Growth and Randomization:

    • Tumor growth is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: Compound 9u (low dose)

      • Group 3: Compound 9u (high dose)

      • Group 4: Positive control (e.g., Gefitinib)

  • Drug Administration:

    • Compound 9u and the positive control are administered according to a predetermined dosing schedule (e.g., daily oral gavage) for a specified period (e.g., 21 days).

    • The vehicle control group receives the formulation vehicle on the same schedule.

  • Monitoring and Endpoints:

    • Tumor volumes and body weights are measured 2-3 times per week.

    • The primary efficacy endpoint is tumor growth inhibition (TGI), calculated at the end of the study.

    • Secondary endpoints may include body weight changes (as a measure of toxicity) and survival analysis.

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blotting to confirm target engagement, immunohistochemistry).

Visualizing the Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A A549 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice C->D E Daily Dosing: - Vehicle - Compound 9u (Low Dose) - Compound 9u (High Dose) - Positive Control D->E F Tumor Volume & Body Weight Measurement (2-3x/week) E->F G Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Toxicity Assessment F->G H Ex Vivo Tumor Analysis G->H

A549 Xenograft Model Workflow

The Underlying EGFR Signaling Pathway

To appreciate the mechanism of action of these inhibitors, it is essential to understand the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[5] The 5-(trifluoromethyl)pyrimidine analogs are designed to block the initial ATP-binding step, thereby inhibiting the entire downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR Inhibitor Compound 9u (Inhibitor) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway

Conclusion and Future Directions

The systematic evaluation of 5-(trifluoromethyl)pyrimidine analogs has led to the identification of compound 9u as a highly promising EGFR inhibitor with potent in vitro activity.[1] Its ability to induce apoptosis and cell cycle arrest further strengthens its candidacy for in vivo studies.[1] While direct comparative in vivo efficacy data is not yet publicly available, the logical and well-established path forward involves xenograft model studies as outlined. The successful translation of the in vitro potency of compound 9u to in vivo tumor growth inhibition would mark a significant advancement in the development of novel EGFR-targeted therapies. Future research should also focus on the pharmacokinetic and pharmacodynamic properties of compound 9u to establish a comprehensive profile for potential clinical development.

References

Navigating the Kinome: A Comparative Guide to the Off-Target and Cross-Reactivity Profile of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a vast array of cellular processes. Small molecule inhibitors targeting these enzymes have revolutionized cancer therapy and are showing promise in a multitude of other diseases. The pyrimidine scaffold is a well-established and versatile core in the design of kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][2] The subject of this guide, 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid, represents a foundational structure within this class. The inclusion of a trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity.

However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: the potential for off-target binding and cross-reactivity.[1][3] These unintended interactions can lead to unforeseen toxicities or even paradoxical pathway activation, confounding experimental results and jeopardizing therapeutic development.[1] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely advantageous; it is a prerequisite for its validation as a chemical probe or its progression as a drug candidate.

This guide provides a comparative analysis of the predicted off-target and cross-reactivity profile of this compound. As direct, comprehensive experimental data for this specific molecule is not publicly available, this analysis is based on a predictive framework derived from publicly available data on structurally related pyrimidine-based kinase inhibitors. We will compare this predicted profile against three well-characterized kinase inhibitors with pyrimidine or related heterocyclic cores: Ponatinib , a multi-targeted tyrosine kinase inhibitor; Vandetanib , an inhibitor of multiple receptor tyrosine kinases; and Gefitinib , a selective EGFR inhibitor.[4][5][6] This comparative approach will illuminate the potential selectivity landscape of this compound and underscore the experimental methodologies crucial for its empirical validation.

Comparative Analysis of Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its utility and safety. A highly selective inhibitor is often desired to minimize off-target effects, while in some cases, a multi-targeted profile can be therapeutically advantageous.[7] The following table presents the known kinase inhibition profiles of our comparator compounds and a predictive profile for this compound.

A Note on the Predictive Profile: The predicted profile for this compound is inferred from the general behavior of aminopyrimidine-based kinase inhibitors.[8][9][10] The 2-aminopyrimidine moiety is a common hinge-binding motif, suggesting likely interactions with a range of kinases.[11] The trifluoromethyl group may confer a degree of selectivity, but broad-spectrum kinase panel screening is essential for confirmation.

Table 1: Comparative Kinase Inhibition Profiles

Kinase Target FamilyThis compound (Predicted)Ponatinib (Known)Vandetanib (Known)Gefitinib (Known)
Primary Targets Broad-spectrum tyrosine and serine/threonine kinasesBCR-ABL (including T315I mutant), VEGFRs, PDGFRs, FGFRs, SRC family kinasesVEGFR2, EGFR, RETEGFR
Key Off-Targets Potential for broad off-target activity across the kinome. Likely to inhibit kinases sensitive to aminopyrimidine scaffolds.High degree of polypharmacology, inhibiting numerous kinases across different families.[4]VEGFR3, members of the EPH receptor family, and SRC family kinases.[5]Limited off-target profile, primarily targeting EGFR.[6]
Selectivity Predicted to be poorly selective without further optimization.Multi-targeted, non-selective.Multi-targeted, with a defined spectrum of activity.Highly selective for EGFR.

Understanding Cross-Reactivity Beyond the Kinome

Off-target effects are not limited to unintended kinase inhibition. Small molecules can interact with a wide range of other proteins, including GPCRs, ion channels, and transporters. These interactions can lead to significant and unexpected pharmacological effects. Large-scale safety screening panels, such as the Eurofins SafetyScreen44™, are designed to identify these liabilities early in the drug discovery process.[12][13][14][15]

Table 2: Comparative Cross-Reactivity Profiles

Target ClassThis compound (Predicted)Ponatinib (Known)Vandetanib (Known)Gefitinib (Known)
GPCRs Unknown. Requires experimental validation.Data not extensively published, but broad screening is recommended.Potential for interactions, requires screening.Generally considered to have low GPCR activity.
Ion Channels Unknown. hERG channel activity is a key concern for pyrimidine-based compounds.Associated with cardiovascular adverse events, suggesting potential ion channel interactions.[4]Known to cause QT prolongation, indicating hERG channel liability.[16]Low propensity for significant ion channel interactions.
Transporters Unknown. Substrate potential for efflux transporters like ABCG2 could impact bioavailability.Data not extensively published.Data not extensively published.Known substrate of the ABCG2 transporter.[17]
Other Enzymes Unknown.Data not extensively published.Data not extensively published.Metabolized by CYP3A4 and CYP2D6, potential for drug-drug interactions.[18]

Experimental Methodologies for Profiling Off-Target and Cross-Reactivity

To empirically determine the selectivity and cross-reactivity of a compound like this compound, a multi-pronged experimental approach is necessary. The following section details the key assays and workflows that provide a comprehensive understanding of a compound's interaction landscape.

Large-Scale Kinase Panel Screening

The most direct way to assess kinase selectivity is to screen the compound against a large panel of purified kinases. Several commercial platforms are available for this purpose, each with its own advantages.

  • KINOMEscan™ (DiscoverX): This is a competition-based binding assay that measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases (over 480).[19][20][21] The output is typically reported as the dissociation constant (Kd), providing a quantitative measure of binding affinity.

  • HotSpot™ (Reaction Biology): This is a radiometric activity-based assay that directly measures the inhibition of kinase catalytic activity.[22][23] This platform offers a broad panel of kinases and can be run at physiologically relevant ATP concentrations, which can be critical for interpreting the cellular potency of an inhibitor.[22]

Below is a generalized workflow for a large-scale kinase panel screen.

Caption: Generalized workflow for large-scale kinase panel screening.

Cellular Target Engagement Assays

While in vitro kinase panels provide valuable information, it is crucial to confirm that a compound engages its intended target within a cellular context. Cellular target engagement assays provide this critical validation.

  • NanoBRET™ Target Engagement Assay (Promega): This assay measures the binding of a compound to a target protein in live cells.[24] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. A test compound that binds to the target will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Broad Cross-Reactivity Profiling

To assess potential interactions with non-kinase targets, broad screening panels are employed. These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes.

  • Eurofins SafetyScreen44™ Panel: This panel consists of 44 targets that are known to be associated with adverse drug reactions.[12][13][14][15] Screening a compound against this panel provides an early indication of potential safety liabilities.

Conclusion: The Path to a Well-Characterized Chemical Probe

The journey from a promising chemical scaffold to a validated chemical probe or a clinical candidate is paved with rigorous and comprehensive profiling. For this compound, its pyrimidine core suggests a high likelihood of kinase inhibitory activity. However, this same feature necessitates a thorough investigation of its selectivity across the kinome.

Based on the analysis of structurally related compounds, it is predicted that this compound, in its current form, is likely to be a non-selective kinase inhibitor. To be utilized as a valuable research tool, further medicinal chemistry efforts would be required to enhance its selectivity for a specific target or a defined subset of kinases.

The experimental methodologies outlined in this guide, from broad kinase panel screening to cellular target engagement and safety pharmacology panels, provide a clear roadmap for the empirical characterization of this and other novel chemical entities. By embracing a systematic and multi-faceted approach to off-target and cross-reactivity profiling, researchers can build a robust understanding of their compounds' biological activities, thereby accelerating the development of the next generation of selective and safe therapeutics.

References

Benchmarking the Potency of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid: A Comparative Guide Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of novel compounds. While the specific biological target for 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is not extensively documented in publicly available literature, this guide will proceed under the well-founded hypothesis that it acts as an inhibitor of dihydroorotate dehydrogenase (DHODH). This assumption is based on the structural similarities to known pyrimidine-based inhibitors of this critical enzyme. We will objectively compare its hypothetical performance with established DHODH inhibitors—Brequinar, Leflunomide, and its active metabolite, Teriflunomide—supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2][3] This dependency makes DHODH a highly attractive therapeutic target for autoimmune diseases, cancer, and viral infections.[]

Several potent DHODH inhibitors have been developed, with some achieving clinical significance.[4][5] This guide focuses on comparing our investigational compound, this compound, against three such standards:

  • Leflunomide: An isoxazole derivative approved for the treatment of rheumatoid arthritis. It is a prodrug that is rapidly metabolized to its active form, Teriflunomide.[4][6]

  • Teriflunomide: The active metabolite of Leflunomide, which directly inhibits DHODH. It is approved for the treatment of multiple sclerosis.[7][8]

  • Brequinar: A potent, selective, and well-characterized experimental DHODH inhibitor frequently used as a reference compound in research.[2][5]

By systematically evaluating the inhibitory potential of this compound against these standards, we can ascertain its relative potency and potential for further development.

The Mechanism of Action: Disrupting Pyrimidine Synthesis

The primary mechanism of action for the inhibitors discussed is the disruption of the de novo pyrimidine synthesis pathway through the inhibition of DHODH.[9] This enzyme is located on the inner mitochondrial membrane. Its inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn arrests the cell cycle and halts proliferation.[2]

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors Inhibitors Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMP UMP Orotate->UMP via UMPS Test_Compound This compound Test_Compound->DHODH Inhibition Brequinar Brequinar Brequinar->DHODH Teriflunomide Teriflunomide Teriflunomide->DHODH

Caption: Inhibition of DHODH in the pyrimidine synthesis pathway.

Benchmarking Strategy: A Multi-faceted Approach

To robustly benchmark the potency of this compound, a two-tiered approach is essential. This involves an initial in vitro enzymatic assay to determine direct inhibitory activity, followed by a cell-based assay to assess efficacy in a biological context.

cluster_workflow Experimental Workflow Enzymatic_Assay In Vitro DHODH Enzymatic Assay IC50_Determination Determine IC50 Values Enzymatic_Assay->IC50_Determination Cell_Assay Cell-Based Proliferation Assay Cell_Assay->IC50_Determination Potency_Comparison Compare Potency vs. Standard Inhibitors IC50_Determination->Potency_Comparison

Caption: Workflow for benchmarking inhibitor potency.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for assessing inhibitor potency.

In Vitro DHODH Enzymatic Inhibition Assay

This assay quantifies the direct inhibition of recombinant human DHODH. The principle relies on measuring the reduction of an electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of decrease in DCIP absorbance is proportional to DHODH activity.[10]

Materials:

  • Recombinant human DHODH (transmembrane domain deleted)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds and standard inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound and standard inhibitors in DMSO.

  • Assay Plate Setup: Add 2 µL of each compound dilution (or DMSO for control) to the wells of a 96-well plate.

  • Enzyme Addition: Add 178 µL of a solution containing recombinant human DHODH in assay buffer to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. The final concentrations in the 200 µL reaction volume should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[10] Initiate the reaction by adding 20 µL of this reaction mix to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration. Plot the percentage of inhibition relative to the DMSO control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of a rapidly dividing cell line, providing an indication of their potency in a cellular context.

Materials:

  • A rapidly proliferating human cell line (e.g., HL-60 leukemia cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and standard inhibitors

  • Cell proliferation reagent (e.g., WST-1 or CCK-8)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard inhibitors in the complete medium. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Incubate for 72 hours.

  • Viability Measurement: Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Uridine Rescue Experiment

To confirm that the observed anti-proliferative effects are due to the inhibition of DHODH, a uridine rescue experiment should be performed. The addition of exogenous uridine bypasses the need for de novo pyrimidine synthesis, and therefore should rescue the cells from the effects of a DHODH inhibitor.

Procedure:

  • Follow the cell proliferation assay protocol as described above.

  • In a parallel set of wells, co-treat the cells with the same concentrations of inhibitors but also add a final concentration of 100 µM uridine.

  • After 72 hours, measure cell viability.

  • Interpretation: A significant restoration of cell viability in the presence of uridine confirms that the inhibitory effect of the compound is on-target.[10]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

CompoundEnzymatic IC50 (nM)Cell Proliferation IC50 (nM)
This compoundExperimental ValueExperimental Value
Brequinar~5-20Cell line dependent
Teriflunomide (A77 1726)~600[4][6]Cell line dependent
LeflunomideProdrug, not active in vitroCell line dependent

Interpretation of Results:

  • A lower IC50 value indicates a higher potency.

  • The enzymatic IC50 reflects the direct interaction with the DHODH enzyme.

  • The cell proliferation IC50 provides insight into the compound's ability to cross cell membranes and inhibit DHODH in a cellular environment.

  • A significant difference between the enzymatic and cellular IC50 values may suggest issues with cell permeability, metabolic instability, or off-target effects.

  • Successful uridine rescue is a strong indicator of on-target DHODH inhibition.

Conclusion

This guide outlines a robust and scientifically rigorous framework for benchmarking the potency of this compound against established DHODH inhibitors. By following these detailed protocols, researchers can generate reliable and comparable data to evaluate its potential as a novel therapeutic agent. The combination of enzymatic and cell-based assays, along with the critical uridine rescue experiment, will provide a comprehensive understanding of the compound's potency and mechanism of action.

References

A Comparative Guide to the Metabolic Stability of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, optimizing the metabolic stability of lead compounds is a critical hurdle in the drug discovery and development pipeline. A molecule's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its efficacy and safety. This guide provides a comprehensive comparative analysis of the metabolic stability of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid derivatives, a scaffold of increasing interest in medicinal chemistry. We will delve into the structural features governing their metabolic fate, provide supporting experimental data from the literature, and present detailed protocols for assessing their stability in a laboratory setting.

The Strategic Advantage of the 2-(Trifluoromethyl)pyrimidine Scaffold

The this compound core is a privileged scaffold in modern drug design. The pyrimidine ring is a common feature in many biologically active molecules, including several approved drugs.[1] The carboxylic acid moiety often serves as a key interaction point with biological targets. However, this functional group can also present challenges, including rapid metabolism and potential for toxicity.[2]

The introduction of a trifluoromethyl (-CF3) group at the 2-position of the pyrimidine ring is a strategic design element aimed at mitigating these metabolic liabilities. The -CF3 group is a potent electron-withdrawing group and is known to enhance metabolic stability by blocking sites of oxidative metabolism.[3] The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I drug metabolism. This "metabolic blocking" can lead to a longer half-life and improved pharmacokinetic properties.[3]

Comparative Metabolic Stability: A Data-Driven Analysis

Table 1: Comparative In Vitro Metabolic Stability of Pyrimidine-4-Carboxamide Derivatives in Human Liver Microsomes (HLM)

Compound IDR Groupt½ (min)CLint (µL/min/mg protein)
1a -CH31546.2
1b -CF3> 60< 11.6
2a -OCH32527.7
2b -OCF3> 60< 11.6
3 -Cl4515.4
4 -Ph3519.8

Disclaimer: The data in this table is illustrative and intended to demonstrate the principles of structure-metabolism relationships. Actual values will vary depending on the specific molecular context.

Analysis of Structure-Stability Relationships:

  • Impact of Trifluoromethylation: The most striking comparison is between compounds 1a and 1b , and 2a and 2b . The replacement of a metabolically labile methyl group (-CH3) or methoxy group (-OCH3) with a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, respectively, is expected to dramatically increase the metabolic half-life (t½) and decrease the intrinsic clearance (CLint). This is a classic example of metabolic blocking, where the robust C-F bonds prevent oxidative metabolism at that position.[3]

  • Influence of Electron-Withdrawing Groups: The presence of an electron-withdrawing chlorine atom (Compound 3 ) can also contribute to metabolic stability, albeit generally to a lesser extent than a -CF3 group. The deactivation of the pyrimidine ring can make it less susceptible to oxidative attack by CYPs.

  • Effect of Aromatic Substituents: A phenyl group (Compound 4 ) can introduce new potential sites for metabolism, such as aromatic hydroxylation. Therefore, its impact on overall stability will depend on the metabolic lability of the phenyl ring itself.

Unraveling the Metabolic Pathways

The primary route of metabolism for many nitrogen-containing heterocyclic compounds, including pyrimidines, is oxidation mediated by cytochrome P450 enzymes.[4] For pyrimidine derivatives lacking a trifluoromethyl group, common metabolic pathways include hydroxylation of the pyrimidine ring or oxidation of susceptible substituents.

The introduction of the -CF3 group is designed to thwart these oxidative pathways. However, it is crucial to understand that this does not render the molecule completely inert. Other positions on the pyrimidine ring or other substituents may become the primary sites of metabolism. Furthermore, Phase II metabolism, such as glucuronidation of the carboxylic acid moiety, can also contribute to the clearance of these compounds.

To identify the specific CYP isozymes responsible for the metabolism of a given this compound derivative, a CYP reaction phenotyping study is essential. This can be achieved through two main approaches:[5]

  • Recombinant CYP Isoforms: Incubating the compound with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to identify which isoforms are capable of metabolizing the compound.

  • Chemical Inhibition: Using a panel of known, selective CYP inhibitors in human liver microsomes to determine which inhibitor(s) block the metabolism of the compound.

The following diagram illustrates a typical workflow for CYP reaction phenotyping.

CYP_Reaction_Phenotyping cluster_approaches CYP Reaction Phenotyping Approaches cluster_recombinant_workflow Recombinant CYP Workflow cluster_inhibition_workflow Chemical Inhibition Workflow recombinant Recombinant CYP Isoforms inhibition Chemical Inhibition in HLM incubate_recombinant Incubate Compound with Individual CYP Isoforms analyze_recombinant LC-MS/MS Analysis of Substrate Depletion incubate_recombinant->analyze_recombinant identify_recombinant Identify Metabolizing Isoforms analyze_recombinant->identify_recombinant end CYP Isoform Contribution Profile identify_recombinant->end incubate_inhibition Incubate Compound with HLM and Selective CYP Inhibitors analyze_inhibition LC-MS/MS Analysis of Substrate Depletion incubate_inhibition->analyze_inhibition identify_inhibition Identify Inhibited Metabolism analyze_inhibition->identify_inhibition identify_inhibition->end start Test Compound start->recombinant start->inhibition

CYP Reaction Phenotyping Workflow

Experimental Protocols for Assessing Metabolic Stability

To provide actionable guidance for researchers, we present a detailed, step-by-step protocol for a standard in vitro liver microsomal stability assay. This assay is a cornerstone of early drug discovery for evaluating the metabolic stability of new chemical entities.

Protocol: In Vitro Liver Microsomal Stability Assay

1. Objective:

To determine the in vitro metabolic stability of this compound derivatives by measuring their rate of disappearance in the presence of human liver microsomes.

2. Materials:

  • Test compounds

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • UPLC-MS/MS system

3. Experimental Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Add the test compound working solution to the microsomal suspension and pre-incubate for 5 minutes at 37°C in a shaker.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Seal the plate and vortex to mix thoroughly.

  • Centrifuge the plate at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by a validated UPLC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .

The following diagram illustrates the experimental workflow for the liver microsomal stability assay.

Microsomal_Stability_Assay start Start prepare_reagents Prepare Reagents: - Test Compound - HLM Suspension - NADPH System start->prepare_reagents pre_incubation Pre-incubate Test Compound and HLM at 37°C prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with NADPH System pre_incubation->initiate_reaction time_points Incubate and Quench at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points protein_precipitation Protein Precipitation with Cold Acetonitrile time_points->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation sample_analysis UPLC-MS/MS Analysis of Supernatant centrifugation->sample_analysis data_analysis Data Analysis: - Calculate t½ - Calculate CLint sample_analysis->data_analysis end End data_analysis->end

References

Selectivity Profiling of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth technical comparison of methodologies for the selectivity profiling of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid-based inhibitors, a scaffold of significant interest, particularly for the inhibition of Dihydroorotate Dehydrogenase (DHODH).

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1][2] Consequently, DHODH has emerged as a key therapeutic target for oncological and autoimmune diseases.[2][3] This guide will dissect the experimental strategies required to build a robust selectivity profile for novel inhibitors based on the this compound framework, comparing them with established DHODH inhibitors such as Brequinar and Teriflunomide.

The Central Role of DHODH in Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process that produces the necessary building blocks for DNA and RNA synthesis. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1][4] By inhibiting DHODH, the cellular pool of pyrimidines is depleted, leading to cell cycle arrest and apoptosis.[1] This mechanism underscores the therapeutic potential of DHODH inhibitors.

DHODH_Pathway cluster_inhibition Inhibition Point Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP, CTP->DNA/RNA Synthesis Inhibitor Inhibitor Inhibitor->Orotate Blocks Conversion

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the critical step catalyzed by DHODH and the point of intervention for inhibitors.

Comparative Inhibitors: Benchmarking Performance

To contextualize the selectivity profile of a novel this compound-based inhibitor, it is essential to compare its performance against well-characterized alternatives.

  • Brequinar (NSC 368390): A highly potent and selective inhibitor of mammalian DHODH, with IC50 values in the low nanomolar range.[4][5][6] It has been extensively studied in both preclinical and clinical settings for its anticancer properties.[4]

  • Teriflunomide (A77 1726): The active metabolite of Leflunomide, Teriflunomide is a reversible inhibitor of DHODH.[7][8] It is an approved treatment for relapsing forms of multiple sclerosis, demonstrating the clinical relevance of DHODH inhibition.[9][10]

Core Methodologies for Selectivity Profiling

A comprehensive selectivity profile is constructed using a multi-faceted approach, combining biochemical assays for on-target potency, cell-based assays for target engagement, and broader screening platforms to identify off-target interactions.

Biochemical Enzymatic Assay: Quantifying On-Target Potency

The foundational experiment in any inhibitor profiling campaign is the direct measurement of its inhibitory activity against the purified target enzyme. For DHODH, a common method is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[11][12]

Rationale: This in vitro assay provides a quantitative measure of the inhibitor's potency (typically as an IC50 value) in a controlled environment, free from the complexities of a cellular system. This allows for a direct comparison of the intrinsic activity of different compounds.

Experimental Protocol: DHODH Enzymatic Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Substrate: Dihydroorotic acid (DHO).

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP).

    • Coenzyme: Coenzyme Q10.

    • Enzyme: Recombinant human DHODH.

    • Test Compounds: Serial dilutions of the this compound-based inhibitor, Brequinar, and Teriflunomide in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the serially diluted test compounds. Include DMSO-only wells as a negative control.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

    • Normalize the velocities to the DMSO control to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Comparative Biochemical Potency of DHODH Inhibitors

CompoundTargetIC50 (nM)Reference
Brequinar Human DHODH5.2[5]
Teriflunomide Human DHODH24.5[13]
Hypothetical Inhibitor X Human DHODHTo be determined
(this compound-based)
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context

While biochemical assays are crucial for determining intrinsic potency, it is vital to confirm that the inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for assessing target engagement.[14][15][16] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17]

Rationale: CETSA provides direct evidence of target binding in a physiological setting, which is a critical step in validating the mechanism of action. It can also offer insights into compound permeability and intracellular concentration.

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_analysis Analysis Treat Cells with Inhibitor Treat Cells with Inhibitor Heat Shock Heat Shock Treat Cells with Inhibitor->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble/Aggregated Proteins Separate Soluble/Aggregated Proteins Cell Lysis->Separate Soluble/Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble/Aggregated Proteins->Quantify Soluble Target Protein Generate Melt Curve / ITDRF Generate Melt Curve / ITDRF Quantify Soluble Target Protein->Generate Melt Curve / ITDRF

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) for determining target engagement.

Experimental Protocol: CETSA for DHODH Target Engagement

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line dependent on de novo pyrimidine synthesis) to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • For generating a melt curve, aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling to room temperature.

    • For an isothermal dose-response fingerprint (ITDRF), heat all samples to a single, optimized temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble DHODH in the supernatant using a standard protein quantification method such as Western blotting or ELISA.

  • Data Analysis:

    • For a melt curve, plot the amount of soluble DHODH against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.

    • For an ITDRF, plot the amount of soluble DHODH against the inhibitor concentration to generate a dose-response curve.

Kinobeads and Chemoproteomics: Unveiling the Off-Target Landscape

A truly selective inhibitor interacts potently with its intended target while having minimal affinity for other proteins. Kinobeads, a chemical proteomics technology, are an excellent tool for assessing the selectivity of inhibitors, particularly against the kinome, a common source of off-target effects.[18][19][20] While originally designed for kinases, this approach can be adapted to identify other ATP-binding and even some non-ATP binding proteins that may interact with the inhibitor.[21][22]

Rationale: By competitively profiling an inhibitor against a broad spectrum of endogenous proteins in a cell lysate, Kinobeads provide an unbiased view of its selectivity. This is crucial for anticipating potential side effects and for understanding the full pharmacological profile of the compound.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from a relevant cell line or tissue under conditions that preserve protein structure and function.

  • Inhibitor Competition:

    • Aliquot the cell lysate and incubate with increasing concentrations of the this compound-based inhibitor. Include a DMSO control.

  • Kinobead Enrichment:

    • Add Kinobeads (sepharose beads coupled with broad-spectrum, immobilized kinase inhibitors) to the inhibitor-treated lysates and incubate to allow for the binding of kinases and other proteins.

  • Protein Elution, Digestion, and Mass Spectrometry:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified protein, generate a dose-response curve by plotting its abundance against the inhibitor concentration.

    • Proteins that are true targets of the inhibitor will show a dose-dependent decrease in binding to the Kinobeads.

Table 2: Hypothetical Selectivity Profile from a Kinobeads Experiment

Protein TargetFunctionIC50 (nM) - BrequinarIC50 (nM) - Hypothetical Inhibitor X
DHODH Pyrimidine Biosynthesis 5 10
ABL1Tyrosine Kinase>10,000>10,000
SRCTyrosine Kinase>10,000>10,000
EGFRTyrosine Kinase>10,000>10,000
CDK2Cyclin-Dependent Kinase>10,000>10,000
... (and hundreds of other proteins)

Conclusion: Building a Comprehensive and Trustworthy Selectivity Profile

The development of novel therapeutics, such as those based on the this compound scaffold, requires a rigorous and multi-pronged approach to selectivity profiling. By integrating quantitative biochemical assays, cellular target engagement studies like CETSA, and broad, unbiased chemoproteomic methods such as Kinobeads, researchers can build a comprehensive and reliable understanding of an inhibitor's mechanism of action and potential liabilities. This detailed characterization is not merely an academic exercise; it is a critical component of translational science, enabling the rational design of safer and more effective medicines.

References

A Guide to Ensuring Reproducibility in the Synthesis and Bioassays of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison and detailed protocols for the synthesis and biological evaluation of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By focusing on the principles of robust methodology and transparent reporting, this document aims to empower researchers to generate reliable and comparable data, fostering a culture of reproducibility.

The Critical Role of the Trifluoromethyl Group in Pyrimidine Scaffolds

The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. In the context of pyrimidine derivatives, the -CF3 group often enhances metabolic stability, membrane permeability, and binding affinity to biological targets. These attributes have made trifluoromethylated pyrimidines a focal point in the development of novel therapeutics, particularly in oncology and infectious diseases. This guide will explore the synthesis of a key member of this class, this compound, and provide a framework for assessing its biological activity in a reproducible manner.

Part 1: Reproducible Synthesis of this compound

A reproducible synthesis is the first and most critical step in the reliable biological evaluation of any compound. Minor variations in reaction conditions, purification methods, or characterization can lead to significant differences in the purity and, consequently, the biological activity of the final product. This section details a robust, two-step synthesis of this compound starting from a commercially available precursor, emphasizing the critical parameters for ensuring consistency.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Hydrolysis cluster_2 Purification & Characterization start Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate reagent1 Ammonia in Methanol (7M) start->reagent1 Sealed Tube, 50°C, 16h product1 2-(Trifluoromethyl)pyrimidine-4-carboxamide reagent1->product1 reagent2 Lithium Hydroxide Monohydrate (LiOH·H₂O) product1->reagent2 Methanol/Water, 20°C, 2h product2 This compound reagent2->product2 purification Acidification (HCl) Extraction (Ethyl Acetate) Drying (Na₂SO₄) Concentration product2->purification characterization ¹H NMR ¹³C NMR Mass Spectrometry Melting Point purification->characterization

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures and is designed to be highly reproducible.

Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxamide

  • Reaction Setup: In a pressure tube, dissolve commercially available methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g, 4.85 mmol) in a 7M solution of ammonia in methanol (10 mL).

  • Reaction Conditions: Seal the pressure tube and heat the reaction mixture to 50°C for 16 hours with constant stirring. The use of a sealed tube is crucial to maintain the concentration of ammonia.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully open the pressure tube in a well-ventilated fume hood. Concentrate the solution under reduced pressure to yield the crude 2-(trifluoromethyl)pyrimidine-4-carboxamide. The product is often of sufficient purity for the next step.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To a solution of 2-(trifluoromethyl)pyrimidine-4-carboxamide (0.92 g, 4.81 mmol) in methanol (40 mL) and water (4 mL), add lithium hydroxide monohydrate (0.40 g, 9.53 mmol).

  • Reaction Conditions: Stir the mixture at 20°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo to remove the methanol.

    • Acidify the remaining aqueous solution to a pH of 3-4 by the dropwise addition of 1N HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a white solid.

Characterization and Purity Assessment: A Non-Negotiable Step

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Impurities can significantly impact the results of biological assays.

Analytical Method Expected Results for this compound
¹H NMR (400 MHz, DMSO-d₆)δ 9.29 (d, J = 5.2 Hz, 1H), 8.26 (d, J = 4.8 Hz, 1H).[1]
¹³C NMR Expected signals for the pyrimidine ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon.
Mass Spectrometry [M-H]⁻ calculated for C₆H₂F₃N₂O₂⁻: 191.01.
Melting Point Report the measured melting point range.
Purity (HPLC) ≥95% purity is recommended for biological screening.

Part 2: A Comparative Look at Alternative Pyrimidine Scaffolds

To provide context for the biological evaluation of this compound, it is valuable to compare its synthesis and reported activities with those of other structurally related pyrimidine derivatives.

Compound Key Synthetic Approach Reported Biological Activity Reference
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Cyclocondensation of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[2]Potent anticancer activity against various human cancer cell lines (A375, C32, DU145, MCF-7/WT).[2][3][4][2]
2-Amino-4-(trifluoromethyl)pyrimidine Derivatives Scaffold-hopping strategy.[5]Inhibitors of Werner (WRN) helicase with selectivity for microsatellite instability-high (MSI-H) cancer cells.[5][6][5]
5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors Multi-step synthesis involving the construction of a thiophene-2-carboxylic acid methylamide side chain.[7]Potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase with significant antitumor activity against A549, MCF-7, and PC-3 cell lines.[7][7]

Part 3: Standardized Bioassays for Reproducible Results

The choice of bioassay and the adherence to a standardized protocol are paramount for generating reproducible data. This section provides detailed, step-by-step protocols for common in vitro assays to evaluate the anticancer and antimicrobial potential of this compound and its analogs.

Diagram of the Bioassay Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies (if active) cluster_2 Data Analysis start Test Compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) start->antimicrobial apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle kinase_inhibition Kinase Inhibition Assay cytotoxicity->kinase_inhibition mic MIC Determination antimicrobial->mic ic50 IC₅₀ Determination apoptosis->ic50 cell_cycle->ic50 kinase_inhibition->ic50

Caption: General workflow for the biological evaluation of test compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a standard for screening the antimicrobial activity of new compounds.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread the standardized inoculum evenly over the surface of the agar plates.

  • Well Creation: Create wells of a standard diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a known concentration) to each well. Include a solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Data Measurement: Measure the diameter of the zone of inhibition around each well.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method for more quantitative results.

Conclusion: Upholding Scientific Integrity

The reproducibility of scientific findings is a collective responsibility. This guide provides a framework for the synthesis and biological evaluation of this compound, emphasizing meticulous execution, thorough documentation, and transparent reporting. By adhering to these principles, researchers can contribute to a more robust and reliable body of scientific knowledge, accelerating the pace of drug discovery and development.

References

Safety Operating Guide

Personal protective equipment for handling 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with this compound. The procedures outlined are derived from established best practices for handling fluorinated carboxylic acids and related pyrimidine compounds, ensuring a multi-layered approach to laboratory safety.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound is not fully available, its chemical structure—a heterocyclic carboxylic acid containing a trifluoromethyl group—necessitates a cautious approach. Based on data from structurally similar compounds, the primary hazards are identified as:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[1][2][3]

Furthermore, in the event of a fire, fluorinated organic compounds may produce hazardous decomposition products, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4][5] Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, skin contact, and eye contact.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the identified risks. The selection of specific equipment is contingent on the scale and nature of the procedure being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., Weighing, solution prep <50 mL)Chemical splash goggles (ANSI Z87.1 or EN166 compliant)[3][5]Double-gloving with chemical-resistant nitrile gloves.[6]Standard laboratory coat, long pants, and closed-toe shoes.Required: Work within a certified chemical fume hood.[3][6]
High-Volume Handling (e.g., Reactions >50 mL, bulk transfers)Chemical splash goggles and a full-face shield.[6]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®) over inner nitrile gloves.[6]Acid-resistant apron over a laboratory coat, long pants, and closed-toe shoes.Required: Work within a certified chemical fume hood.[3][6]

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes and airborne dust.[6] A full-face shield is added during higher-risk procedures to protect the entire face from splashes.[6]

  • Hand Protection: Double-gloving provides an extra layer of security. Nitrile gloves offer good initial protection for incidental contact, but they should be changed immediately upon contamination.[6] For prolonged or high-volume work, more robust materials like butyl rubber are necessary due to their superior resistance to a broader range of chemicals.[6]

  • Respiratory Protection: The primary means of respiratory protection is an engineering control—the chemical fume hood.[3] This captures dust and potential vapors at the source, preventing inhalation. Work outside of a fume hood is strongly discouraged.

Operational and Disposal Plans

A systematic workflow is critical for ensuring safety from the moment the chemical is received to its final disposal.

  • Preparation and Inspection: Before handling, ensure that a certified chemical fume hood is operational.[3] Eyewash stations and safety showers must be accessible and verified to be in working order.[5]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Handling the Compound:

    • Conduct all manipulations, especially weighing of the solid powder, within the fume hood to minimize dust inhalation.[3][7]

    • When opening the container, do so slowly and carefully to prevent aerosolizing the powder.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the dry powder.

  • Decontamination: After handling, wipe down the spatula and work surface within the fume hood. Wash hands thoroughly with soap and water after removing gloves.[1][4] Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Spill: In case of a small spill, use personal protective equipment, avoid dust formation, and sweep up the material into a suitable container for disposal.[5][7] Ensure adequate ventilation.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][7] If irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[1][7]

  • Segregation: All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Containerization: Use containers that are chemically compatible and can be securely closed.

  • Regulatory Compliance: Dispose of the waste through an approved waste disposal plant, adhering strictly to all local, state, and federal regulations.[1][4] Do not mix with other waste streams unless explicitly permitted.[1]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Execution Phase cluster_emergency Emergency Protocol Assess Assess Task (Low vs. High Volume) SelectPPE Select & Don Appropriate PPE (Goggles, Gloves, Coat, etc.) Assess->SelectPPE VerifyHood Verify Fume Hood & Safety Shower/Eyewash SelectPPE->VerifyHood WorkInHood Perform Work in Fume Hood (Weighing, Transfers, Reaction) VerifyHood->WorkInHood SegregateWaste Segregate Contaminated Waste (Solid, Liquid, PPE) WorkInHood->SegregateWaste Spill Spill Response WorkInHood->Spill If Spill Occurs Exposure First Aid for Exposure WorkInHood->Exposure If Exposure Occurs Decontaminate Decontaminate Work Area & Equipment SegregateWaste->Decontaminate DoffPPE Properly Remove PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.